molecular formula C16H11NO B1526971 5-Benzoylisoquinoline CAS No. 1270739-12-2

5-Benzoylisoquinoline

Cat. No.: B1526971
CAS No.: 1270739-12-2
M. Wt: 233.26 g/mol
InChI Key: DOZLCLPBMORBQL-UHFFFAOYSA-N
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Description

5-Benzoylisoquinoline is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of benzoyl-substituted isoquinolines that have demonstrated promising biological activities in scientific studies. Related structural analogs, particularly those based on the 1-benzoylisoquinoline scaffold, have been investigated for their potent cytotoxic effects against a range of human cancer cell lines, including cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung carcinoma (A549), and lymphoblastic leukemia (MOLT-3) cells . The presence of the benzoyl group is a key structural feature that influences this bioactivity. Furthermore, certain thiosemicarbazone derivatives of benzoylpyridines, which share a similar benzoyl motif, have shown good antimalarial activity against Plasmodium falciparum , suggesting a potential research pathway for this compound class in infectious disease studies . From a synthetic chemistry perspective, benzoylisoquinolines can be accessed through modern metalation techniques. Efficient methods have been developed for the regioselective direct ring metalation of isoquinolines, followed by trapping with electrophiles, providing a versatile route to these valuable building blocks . As a research chemical, this compound serves as a versatile precursor or core structure for the synthesis of more complex molecules, such as various alkaloid analogs, and for exploring structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. References 1. Synthesis, Cytotoxic and Antimalarial Activities of Benzoyl... 2. A divergent approach to benzylisoquinoline-type and oxoaporphine alkaloids via regioselective direct ring metalation...

Properties

IUPAC Name

isoquinolin-5-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c18-16(12-5-2-1-3-6-12)15-8-4-7-13-11-17-10-9-14(13)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZLCLPBMORBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Benzoylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Isoquinoline Scaffold in Modern Chemistry

The isoquinoline core is a privileged heterocyclic scaffold, forming the structural backbone of over 2,500 naturally occurring alkaloids and a vast number of synthetic compounds.[1][2] This structural motif is of paramount importance in medicinal chemistry and drug development, with isoquinoline derivatives exhibiting a wide spectrum of pharmacological activities, including analgesic, antimicrobial, anticancer, and anti-HIV properties.[3] The functionalization of the isoquinoline ring system is a critical strategy for modulating biological activity and developing novel therapeutic agents. The introduction of a benzoyl group at the C-5 position creates 5-benzoylisoquinoline, a molecule that combines the rich chemical properties of the isoquinoline nucleus with the versatile reactivity and steric bulk of the benzoyl moiety, making it a valuable target for synthesis and a promising intermediate for further chemical elaboration in drug discovery programs.

This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, designed for researchers and professionals in the chemical and pharmaceutical sciences. It emphasizes the underlying principles of synthetic strategies and the application of modern analytical techniques for unequivocal structural verification.

Part 1: Strategic Synthesis of this compound

The synthesis of substituted isoquinolines can be approached through two primary strategies: constructing the isoquinoline ring with the desired substituent already in place on a precursor, or by functionalizing the pre-formed isoquinoline core. While classical name reactions like the Bischler-Napieralski and Pomeranz-Fritsch syntheses are foundational for building the isoquinoline ring, modern cross-coupling methods offer powerful alternatives for late-stage functionalization.

Modern Approach: Palladium-Catalyzed Suzuki-Miyaura Coupling

For a target like this compound, a highly effective and modular approach involves the late-stage introduction of the benzoyl group onto a pre-functionalized isoquinoline core. The Suzuki-Miyaura cross-coupling reaction is a premier choice for this transformation due to its high functional group tolerance, mild reaction conditions, and broad substrate scope.[4] This strategy hinges on the coupling of a 5-haloisoquinoline (e.g., 5-bromoisoquinoline) with a suitable boron-containing reagent.

The logic of this approach is rooted in its convergence and flexibility. The two key fragments, the isoquinoline core and the benzoyl group, can be synthesized or procured separately and coupled in a final, high-yielding step. This avoids carrying a potentially sensitive benzoyl group through a multi-step ring-forming sequence.

Workflow: Suzuki-Miyaura Synthesis of this compound

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki-Miyaura Coupling Iso Isoquinoline BromoIso 5-Bromoisoquinoline Iso->BromoIso Br₂ / AlCl₃ or H₂SO₄ / NBS BromoIso_ref 5-Bromoisoquinoline Benzoylboronic Phenylboronic Acid (or ester) FinalProduct This compound Benzoylboronic->FinalProduct BromoIso_ref->FinalProduct  Pd Catalyst (e.g., Pd(dppf)Cl₂)  Base (e.g., Cs₂CO₃)  Solvent (e.g., Dioxane/H₂O)  

Caption: Palladium-catalyzed Suzuki-Miyaura pathway for this compound synthesis.

Experimental Protocol: Suzuki-Miyaura Synthesis

Step 1: Synthesis of 5-Bromoisoquinoline The synthesis of the 5-bromoisoquinoline precursor is a critical first step, achievable through electrophilic bromination of isoquinoline.[5]

  • Reaction Setup: To a stirred solution of isoquinoline in a suitable solvent (e.g., concentrated sulfuric acid), add N-bromosuccinimide (NBS) portion-wise at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide (NaOH) to pH > 10, keeping the temperature below 20 °C. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 5-bromoisoquinoline.

Step 2: Suzuki-Miyaura Coupling [6] This generalized protocol illustrates the coupling of the halide with a boronic acid derivative.

  • Reaction Setup: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine 5-bromoisoquinoline (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base, typically cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane and water (e.g., 10:1 ratio).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude material is purified via silica gel column chromatography to yield this compound.

Classical Approach: Friedel-Crafts Acylation

An alternative strategy involves the direct acylation of the isoquinoline ring using a Friedel-Crafts reaction.[7] However, this method presents significant challenges. The nitrogen atom in the isoquinoline ring is basic and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. This often leads to low yields and poor regioselectivity. Acylation typically occurs on the benzene ring portion of the heterocycle, but directing the substitution specifically to the C-5 position can be difficult, often resulting in a mixture of isomers. While conceptually direct, this pathway is generally less efficient and harder to control than the cross-coupling approach.[8]

Part 2: Comprehensive Characterization and Data Analysis

Unequivocal identification and purity assessment of the synthesized this compound are achieved through a combination of spectroscopic and physical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.[9]

  • ¹H NMR Spectroscopy: The proton spectrum of this compound will show distinct signals for the isoquinoline and benzoyl protons. The isoquinoline protons (H1, H3, H4, H6, H7, H8) will appear in the aromatic region (typically δ 7.5-9.5 ppm). The H1 and H3 protons are characteristic of the pyridine ring, often appearing at lower field due to the electron-withdrawing effect of the nitrogen atom. The protons of the benzoyl group will also resonate in the aromatic region, typically between δ 7.4 and 7.8 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the carbonyl carbon (C=O) in the downfield region (δ ~195-200 ppm). The remaining aromatic carbons of both the isoquinoline and benzoyl rings will appear between δ 120-155 ppm.

  • 2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.[10][11]

  • Molecular Formula: C₁₆H₁₁NO

  • Molecular Weight: 233.27 g/mol

  • Expected Molecular Ion (M⁺): For electron ionization (EI), a strong peak at m/z = 233 is expected. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 234 would be the prominent ion.

  • Key Fragmentation: A characteristic fragmentation would be the cleavage of the bond between the isoquinoline ring and the carbonyl group, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z = 105 and an isoquinolinyl radical cation at m/z = 128.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C=O Stretch: A strong, sharp absorption band characteristic of the aryl ketone carbonyl group is expected in the range of 1650-1670 cm⁻¹ .

  • C=C and C=N Stretches: Aromatic C=C and isoquinoline C=N stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching bands will be observed just above 3000 cm⁻¹ .

Physical Properties
  • Melting Point (m.p.): A sharp and defined melting point is a crucial indicator of the sample's purity. The literature value should be confirmed experimentally.

  • Appearance: The pure compound is expected to be a crystalline solid.

Summary of Expected Characterization Data
Technique Parameter Expected Value / Observation
¹H NMR Chemical Shift (δ)~7.4-9.5 ppm (Aromatic Protons)
¹³C NMR Carbonyl Shift (δ)~195-200 ppm (C=O)
Aromatic Shifts (δ)~120-155 ppm
Mass Spec (ESI) [M+H]⁺m/z = 234
Mass Spec (EI) Key Fragmentsm/z = 128 (isoquinolinyl), 105 (benzoyl)
IR Spectroscopy Carbonyl Stretch (ν)~1650-1670 cm⁻¹ (strong, sharp)
Melting Point ValueTo be determined experimentally

Characterization Workflow

G cluster_0 Verification Process cluster_1 Analytical Techniques Crude Crude Product (Post-Synthesis) Purify Purification (Column Chromatography) Crude->Purify Isolate Pure Pure this compound Purify->Pure Yields NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure->NMR Structure MS Mass Spectrometry (HRMS) Pure->MS Mass IR IR Spectroscopy Pure->IR Bonds MP Melting Point Pure->MP Purity

Caption: Workflow for the purification and analytical characterization of the final product.

Conclusion and Outlook

This guide outlines a robust and modern synthetic strategy for obtaining this compound via Suzuki-Miyaura cross-coupling, a method favored for its efficiency and modularity over classical approaches like Friedel-Crafts acylation. The successful synthesis is validated by a rigorous and multi-faceted characterization protocol, employing NMR, MS, and IR spectroscopy to ensure the unequivocal identification and purity of the target compound.

The availability of a reliable synthetic route to this compound and its analogues opens avenues for further exploration in drug discovery. The benzoyl moiety can serve as a handle for subsequent chemical modifications or as a key pharmacophoric element for interacting with biological targets. For professionals in the field, mastering these synthetic and analytical techniques is fundamental to advancing the design and development of next-generation isoquinoline-based therapeutics.

References

  • Cao, R., et al. (2015). Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination–aromatization–Friedel–Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors. Chemical Communications. Available at: [Link]

  • Zhang, J., et al. (2012). Efficient Synthesis of Isochromanones and Isoquinolines via Yb(OTf)3-Catalyzed Tandem Oxirane/Aziridine Ring Opening/Friedel–Crafts Cyclization. Chemical Communications. Available at: [Link]

  • Hivarekar, S., et al. (2013). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Journal of the Chinese Chemical Society. Available at: [Link]

  • Brown, W. D. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses. Available at: [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR signal assignment of benzylisoquinoline alkaloids from Fumaria officinalis L. (Papaveraceae). Available at: [Link]

  • Groenendaal, B., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. Nature Communications. Available at: [Link]

  • Schmidt, J., et al. (2005). Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization. European Journal of Mass Spectrometry. Available at: [Link]

  • Chen, X., et al. (2021). Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn. Journal of Mass Spectrometry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Available at: [Link]

  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Available at: [Link]

  • Zenk, M. H. (1985). Benzylisoquinoline Biosynthesis by Cultivated Plant Cells and Isolated Enzymes. Planta Medica. Available at: [Link]

  • ResearchGate. (n.d.). MS/MS mass spectra of (I) benzyliosquinoline-, (II)phthalide-, (III)bisbenzyliosquinoline-, and (IV) morphinetype alkaloids. Available at: [Link]

  • Magnus, P., et al. (2003). New strategy for the synthesis of tetrahydroisoquinoline alkaloids. Organic Letters. Available at: [Link]

  • Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences. Available at: [Link]

  • Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Contino, M., et al. (2017). Green Routes for the Production of Enantiopure Benzylisoquinoline Alkaloids. Molecules. Available at: [Link]

  • NIST. (n.d.). Isoquinoline. NIST Chemistry WebBook. Available at: [Link]

  • Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Kaller, A., et al. (2013). Methods for preparing isoquinolines. Google Patents.
  • SpectraBase. (n.d.). Isoquinoline, 1-benzyl- 1,2,3,4-tetrahydro-, [FTIR]. Available at: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Organic Syntheses. Available at: [Link]

  • NIST. (n.d.). Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]

  • Chen, Y., et al. (2023). Progress on synthesis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera). Medicinal Plant Biology. Available at: [Link]

  • Tian, T., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science. Available at: [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Benzoylisoquinoline: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-benzoylisoquinoline, a unique derivative of the isoquinoline scaffold. While specific experimental data for this compound is not widely available in the public domain, this document extrapolates from established principles of isoquinoline chemistry to offer a robust theoretical framework for its synthesis, characterization, and potential utility in research and drug discovery. This guide is intended for an audience of researchers, scientists, and professionals in drug development who possess a foundational understanding of organic chemistry.

Introduction to the Isoquinoline Scaffold

Isoquinoline is a heterocyclic aromatic organic compound, structurally an isomer of quinoline. It consists of a benzene ring fused to a pyridine ring. The isoquinoline framework is a pivotal structural motif found in a vast array of natural products, particularly in the benzylisoquinoline alkaloids (BIAs). These alkaloids, derived from the amino acid tyrosine, exhibit a wide spectrum of pharmacological activities, including analgesic, antimicrobial, and antineoplastic properties. The diverse biological activities of isoquinoline derivatives have established them as "privileged scaffolds" in medicinal chemistry, making them attractive targets for synthetic chemists.

This compound: Molecular Structure and Identification

Molecular Formula: C₁₆H₁₁NO Molecular Weight: 233.27 g/mol Systematic Name: (Isoquinolin-5-yl)(phenyl)methanone

While a specific CAS number for this compound is not readily found in major chemical databases, CAS numbers for other isomers have been registered, including:

  • Isoquinolin-1-yl(phenyl)methanone: 16576-23-1

  • Isoquinolin-2(1H)-yl(phenyl)methanone: 50624-29-8

  • Isoquinolin-3-yl(phenyl)methanone: 83629-95-2

  • Isoquinolin-4-yl(phenyl)methanone: 20335-71-1

The molecular structure of this compound features a benzoyl group attached to the C5 position of the isoquinoline ring system.

Synthetic Strategies for this compound

The synthesis of this compound presents a regioselectivity challenge inherent to the isoquinoline ring system. Electrophilic aromatic substitution reactions on isoquinoline preferentially occur on the more electron-rich benzene ring (the carbocycle) at the C5 and C8 positions. This is due to the greater stability of the Wheland intermediates formed during electrophilic attack at these positions.

Friedel-Crafts Acylation: A Primary Synthetic Route

The most direct approach to introduce a benzoyl group onto the isoquinoline ring is through a Friedel-Crafts acylation reaction. This reaction involves the treatment of isoquinoline with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Causality: The Lewis acid coordinates to the carbonyl oxygen of benzoyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich isoquinoline ring. The regioselectivity of this reaction is dictated by the electronic properties of the isoquinoline nucleus, favoring substitution at the C5 and C8 positions.

Experimental Protocol: A Proposed Method for Friedel-Crafts Acylation of Isoquinoline

  • Step 1: Catalyst Suspension. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent such as dichloromethane or nitrobenzene.

  • Step 2: Acylating Agent Addition. Slowly add benzoyl chloride (1.1 equivalents) to the stirred suspension at 0°C.

  • Step 3: Isoquinoline Addition. Dissolve isoquinoline (1.0 equivalent) in the same dry solvent and add it dropwise to the reaction mixture at 0°C.

  • Step 4: Reaction Progression. Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Step 5: Work-up. Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of ice-cold water, followed by dilute hydrochloric acid.

  • Step 6: Extraction and Purification. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of this compound and 8-benzoylisoquinoline, which can be separated by column chromatography.

Friedel_Crafts_Acylation Isoquinoline Isoquinoline Intermediate Wheland Intermediate (C5 and C8 substitution) Isoquinoline->Intermediate Electrophilic Attack BenzoylChloride Benzoyl Chloride + AlCl₃ AcyliumIon Acylium Ion (Electrophile) BenzoylChloride->AcyliumIon Activation AcyliumIon->Intermediate Product This compound + 8-Benzoylisoquinoline Intermediate->Product Deprotonation

Caption: Proposed Friedel-Crafts acylation of isoquinoline.

Physicochemical Properties and Characterization

The successful synthesis of this compound would require rigorous characterization to confirm its structure and purity.

Spectroscopic Data (Predicted)
Technique Expected Observations
¹H NMR A complex aromatic region with distinct signals for the protons on both the isoquinoline and benzoyl rings. The chemical shifts of the isoquinoline protons would be influenced by the electron-withdrawing nature of the benzoyl group.
¹³C NMR Resonances for all 16 carbon atoms, including a characteristic downfield signal for the carbonyl carbon. The chemical shifts of the isoquinoline carbons would provide further evidence of the substitution pattern.
IR Spectroscopy A strong absorption band in the region of 1650-1670 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₆H₁₁NO.

Detailed 2D NMR techniques, such as COSY and HMQC/HSQC, would be invaluable in definitively assigning the proton and carbon signals and confirming the C5 substitution.

Potential Applications in Drug Development

The isoquinoline nucleus is a cornerstone in the development of therapeutic agents. Substituted isoquinolines have demonstrated a broad range of biological activities, including cytotoxic properties against various cancer cell lines. The introduction of a benzoyl group at the C5 position could modulate the electronic and steric properties of the isoquinoline scaffold, potentially leading to novel pharmacological profiles.

Potential areas of investigation for this compound include:

  • Anticancer Activity: Many isoquinoline derivatives exert their cytotoxic effects by interacting with DNA or inhibiting enzymes like topoisomerase.

  • Enzyme Inhibition: The benzoyl moiety could serve as a pharmacophore for interaction with various enzyme active sites.

  • Antimicrobial Properties: The planar aromatic system of isoquinoline is a common feature in antimicrobial agents.

Conclusion

While this compound remains a compound with limited reported data, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential exploration in medicinal chemistry. The strategic application of electrophilic substitution reactions, coupled with modern analytical techniques, should enable the successful preparation and validation of this novel isoquinoline derivative. Further research into its biological activities could unveil new therapeutic opportunities, underscoring the enduring importance of the isoquinoline scaffold in drug discovery.

References

  • Werra W., Heber D., Holzgrabe U. 1H and 13C NMR studies of substituted isoquinolinium derivatives in different solvents. Magnetic Resonance in Chemistry.
  • BenchChem. Application Notes and Protocols: Friedel-Crafts Acylation Utilizing Isoquinoline-6-carbonyl Chloride. BenchChem.
  • Nelson, J. T., & Davis, R. (1991). 1H and 13C NMR spectra of fifteen substituted isoquinolines. Magnetic Resonance in Chemistry, 29(5), 513–517.
  • Regioselectivity in isoquinoline alkaloid synthesis.
  • Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination–aromatization–Friedel–Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors.
  • Benzylisoquinoline alkaloids – Knowledge and References. Taylor & Francis.
  • He, S. M., Liang, Y. L., Cong, K., Chen, G., Zhao, X., Zhao, Q. M., Zhang, J. J., Wang, X., Dong, Y., Yang, J. L., Zhang, G. H., Qian, Z. L., Fan, W., & Yang, S.

The Solubility Profile of 5-Benzoylisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-Benzoylisoquinoline in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and provides actionable protocols for empirical determination.

Introduction: Understanding this compound

This compound is a heterocyclic aromatic ketone. Its molecular structure, featuring a bulky, nonpolar benzoyl group and a polar isoquinoline moiety, results in a molecule with moderate polarity. The presence of the nitrogen atom in the isoquinoline ring and the carbonyl group allows for potential hydrogen bond acceptance, a key factor influencing its solubility in protic solvents. From a drug development perspective, understanding the solubility of this compound is critical for formulation, purification, and various biochemical assays.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For this compound, we can predict its solubility based on the following structural characteristics:

  • Polarity: The presence of the carbonyl (C=O) group and the nitrogen in the isoquinoline ring introduces polarity. However, the large aromatic system contributes to a significant nonpolar character.

  • Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the nitrogen and oxygen atoms.[3] It lacks hydrogen bond donor capabilities, which will limit its solubility in highly cohesive solvents like water.

  • Molecular Size: Larger molecules generally exhibit lower solubility due to the increased energy required to form a cavity in the solvent.[1]

Based on these principles, a qualitative prediction of the solubility of this compound in various common laboratory solvents is presented below.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound. These predictions are based on theoretical principles and should be confirmed experimentally.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to InsolubleWhile the compound can accept hydrogen bonds, the large nonpolar surface area will likely dominate, leading to poor solubility in highly polar, hydrogen-bonding solvents like water.[4][5] Lower alcohols may show slightly better solvation.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneSolubleThese solvents possess a significant dipole moment capable of interacting with the polar regions of this compound without the high energy cost of disrupting a strong hydrogen-bonding network.[6]
Nonpolar Hexane, Toluene, Diethyl EtherModerately Soluble to SolubleThe large aromatic and nonpolar character of the molecule suggests favorable interactions with nonpolar solvents through van der Waals forces.[7] Toluene may be particularly effective due to potential π-π stacking interactions.
Halogenated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds with moderate polarity.[8]

Experimental Determination of Solubility

Given the absence of specific literature data, empirical determination of solubility is essential. The following protocols provide both a rapid qualitative assessment and a more rigorous quantitative method.

Qualitative Solubility Assessment

This method provides a quick estimation of solubility and is useful for initial solvent screening.

Protocol:

  • Preparation: Add approximately 1-2 mg of this compound to a small, clean, and dry test tube.

  • Solvent Addition: Add the chosen solvent dropwise (approximately 0.1 mL per drop) to the test tube.

  • Observation: After each addition, vortex or shake the tube vigorously for 30 seconds.

  • Assessment: Observe the solution. If the solid completely dissolves, it is considered soluble. If it remains undissolved after the addition of 1 mL of solvent, it is considered sparingly soluble or insoluble.

  • Heating (Optional): Gently warm the mixture to observe any temperature-dependent solubility changes.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Protocol:

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer is recommended.

  • Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Aliquoting: Carefully withdraw a known volume of the clear supernatant without disturbing the solid.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry container. Remove the solvent under reduced pressure or by gentle heating in a fume hood.

  • Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (mg/mL) = (Mass of dried solute) / (Volume of aliquot)

Visualizing the Solubility Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Gravimetric) qual_start Start: 1-2 mg of this compound qual_add_solvent Add solvent dropwise qual_start->qual_add_solvent qual_observe Vortex and Observe qual_add_solvent->qual_observe qual_dissolved Soluble qual_observe->qual_dissolved Completely Dissolved qual_insoluble Sparingly Soluble / Insoluble qual_observe->qual_insoluble Solid Remains quant_start Start: Excess this compound in known solvent volume quant_equilibrate Equilibrate (24-48h at constant T) quant_start->quant_equilibrate quant_separate Separate Phases (Settle/Centrifuge) quant_equilibrate->quant_separate quant_aliquot Withdraw known volume of supernatant quant_separate->quant_aliquot quant_evaporate Evaporate Solvent quant_aliquot->quant_evaporate quant_weigh Weigh Dried Solute quant_evaporate->quant_weigh quant_calculate Calculate Solubility (mg/mL) quant_weigh->quant_calculate quant_end End: Quantitative Solubility Value quant_calculate->quant_end

Caption: Experimental workflow for solubility determination.

Safety Precautions

When handling this compound and any organic solvents, it is crucial to adhere to standard laboratory safety practices. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Always consult the Safety Data Sheet (SDS) for this compound and the specific solvents being used for detailed hazard information.

Conclusion

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A Technical Guide to the Spectroscopic Characterization of 5-Benzoylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the principal spectroscopic techniques used to characterize the molecular structure of 5-benzoylisoquinoline. As a molecule of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document offers an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes data from structurally analogous compounds—isoquinoline and benzophenone—to provide a robust, expert-level interpretation. Furthermore, it includes field-proven, step-by-step protocols for acquiring high-quality spectral data, designed to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Introduction to this compound: Structure and Significance

This compound is an aromatic ketone featuring an isoquinoline nucleus substituted at the 5-position with a benzoyl group. The isoquinoline moiety is a key structural motif in numerous natural alkaloids and synthetic compounds with significant pharmacological properties. The addition of a benzoyl group introduces a diaryl ketone functionality, which can influence the molecule's electronic properties, conformation, and potential as a pharmacophore or a photosensitizer.

Accurate structural elucidation is the foundation of all chemical and pharmacological investigations. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering detailed information on the connectivity of atoms, the nature of functional groups, and the overall molecular formula. This guide focuses on the three cornerstone techniques for organic structure determination: NMR, IR, and MS.

Molecular Structure and Key Features

To facilitate the discussion of its spectral properties, a standardized numbering system for the this compound skeleton is essential. The diagram below illustrates this numbering.

G M This compound M+• m/z = 233 F1 Benzoyl Cation [C7H5O]+ m/z = 105 M->F1 - C9H6N• F2 Isoquinolyl Radical Cation [C9H6N]+• m/z = 128 M->F2 - C7H5O• F3 Phenyl Cation [C6H5]+ m/z = 77 F1->F3 - CO G cluster_0 Data Acquisition cluster_1 Data Interpretation & Structural Confirmation MS Acquire Mass Spectrum Confirm_MW Confirm Molecular Weight (m/z 233) MS->Confirm_MW IR Acquire IR Spectrum Confirm_FG Identify Functional Groups (C=O, Aromatic) IR->Confirm_FG NMR Acquire NMR Spectra (1H, 13C) Confirm_CH Elucidate C-H Framework NMR->Confirm_CH Final Structure of this compound Confirmed Confirm_MW->Final Confirm_FG->Final Confirm_CH->Final

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

This guide outlines a predictive yet robust spectroscopic characterization of this compound. Based on established principles and data from analogous structures, the predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a detailed spectral signature for this molecule. The provided protocols represent best practices in the field, ensuring that researchers can generate high-quality data for definitive structural confirmation. The integrated analysis of these techniques provides a self-validating system for confirming the identity and purity of this compound, a critical step in any research or development endeavor.

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A Technical Guide to Investigating the Potential Biological Activity of 5-Benzoylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring, represents a cornerstone in medicinal chemistry. Its derivatives are integral to a vast array of naturally occurring alkaloids and synthetic compounds that exhibit a broad spectrum of pharmacological activities.[1][2][3][4][5] From the potent analgesic properties of morphine to the antimicrobial efficacy of berberine and the anticancer potential of noscapine, the isoquinoline scaffold has consistently proven to be a "privileged structure" in the development of therapeutic agents.[1][4][5][6][7] These compounds have been successfully developed into drugs for treating a wide range of diseases, including cancer, microbial infections, and neurological disorders.[1][2] The diverse biological activities of isoquinoline derivatives stem from their ability to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids.[8] The introduction of a benzoyl group at the 5-position of the isoquinoline ring system presents an intriguing structural modification that warrants a thorough investigation of its potential biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of 5-Benzoylisoquinoline.

Synthesis and Chemical Characterization

While numerous methods exist for the synthesis of isoquinoline derivatives, a plausible route to this compound could be envisioned through a multi-step process. A potential synthetic strategy is outlined below. It is imperative to perform thorough characterization of the final compound using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its identity and purity before proceeding with biological evaluation.

Hypothesized Biological Activities and Investigative Frameworks

Based on the extensive literature on isoquinoline derivatives, we hypothesize that this compound may possess anticancer, antimicrobial, and neuroprotective properties.[2][3][4] The following sections detail the rationale and experimental workflows to investigate these potential activities.

Part 1: Anticancer Potential of this compound

The anticancer properties of isoquinoline alkaloids are well-documented, with mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][9][10] The benzoyl moiety in this compound may enhance its interaction with biological targets, potentially leading to potent anticancer effects.

Rationale and Mechanistic Hypothesis

We hypothesize that this compound may exert its anticancer effects by inducing apoptosis in cancer cells through the intrinsic pathway, potentially involving the modulation of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[3]

Experimental Workflow for In Vitro Cytotoxicity Screening

The initial step in assessing the anticancer potential of this compound is to determine its cytotoxic effects on various cancer cell lines.

Diagram of the Experimental Workflow for Cytotoxicity Screening:

workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Synthesize and Purify This compound dissolve Dissolve in DMSO (Stock Solution) start->dissolve plate_cells Plate Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116) dissolve->plate_cells treat_cells Treat with Serial Dilutions of this compound plate_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Detailed Protocol for MTT Assay: [11][12][13]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothetical Cytotoxicity Data

Table 1: Hypothetical IC50 Values (µM) of this compound against Various Cancer Cell Lines.

Cell LineCancer Type24h48h72h
MCF-7Breast Cancer15.28.54.1
HepG2Liver Cancer20.812.36.7
HCT-116Colon Cancer18.510.15.3
Investigating the Mechanism of Action: Apoptosis Induction

To determine if the observed cytotoxicity is due to apoptosis, further experiments such as Annexin V-FITC/PI staining followed by flow cytometry can be performed.

Proposed Signaling Pathway for Apoptosis Induction:

pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl2 Akt->Bcl2 Inhibits (pro-survival) Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase9 Bax->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound.

Part 2: Antimicrobial Activity of this compound

Isoquinoline alkaloids have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[14][15][16][17][18] The planar structure of the isoquinoline ring allows for intercalation with microbial DNA, a potential mechanism of action.[18]

Rationale and Hypothesis

We hypothesize that this compound will exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Experimental Workflow for Antimicrobial Susceptibility Testing

Standardized methods such as the disk diffusion assay and broth microdilution will be employed to assess the antimicrobial activity.[19][20][21]

Detailed Protocol for Broth Microdilution Assay: [19][22]

  • Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Hypothetical Antimicrobial Activity Data

Table 2: Hypothetical MIC Values (µg/mL) of this compound against Various Microorganisms.

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria8
Escherichia coliGram-negative Bacteria32
Candida albicansFungus16

Part 3: Neuroprotective Effects of this compound

Several isoquinoline alkaloids have shown promise in the treatment of neurodegenerative diseases by exerting neuroprotective effects through various mechanisms, including anti-inflammatory and antioxidant activities.[23][24][25][26]

Rationale and Hypothesis

We hypothesize that this compound may protect neuronal cells from oxidative stress-induced apoptosis, a key pathological feature in many neurodegenerative disorders.

Experimental Workflow for Evaluating Neuroprotective Effects

An in vitro model of oxidative stress in a neuronal cell line (e.g., SH-SY5Y) will be used to assess the neuroprotective potential of this compound.[27][28][29][30][31]

Diagram of the Experimental Workflow for Neuroprotection Assay:

workflow cluster_prep Cell Culture and Treatment cluster_assay Assessment of Neuroprotection cluster_analysis Data Analysis plate_cells Plate SH-SY5Y Cells pretreat Pre-treat with This compound plate_cells->pretreat induce_stress Induce Oxidative Stress (e.g., with H₂O₂ or 6-OHDA) pretreat->induce_stress viability_assay Cell Viability Assay (MTT) induce_stress->viability_assay ros_measurement Measure Intracellular ROS induce_stress->ros_measurement apoptosis_assay Apoptosis Assay (Caspase-3 activity) induce_stress->apoptosis_assay compare_groups Compare Treated vs. Untreated Groups viability_assay->compare_groups ros_measurement->compare_groups apoptosis_assay->compare_groups evaluate_protection Evaluate Neuroprotective Efficacy compare_groups->evaluate_protection

Caption: Workflow for evaluating the neuroprotective effects of this compound.

Detailed Protocol for Neuroprotection Assay:

  • Cell Culture: Culture SH-SY5Y cells in appropriate medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Assessment of Cell Viability: After 24 hours, assess cell viability using the MTT assay.

  • Measurement of Reactive Oxygen Species (ROS): Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

  • Apoptosis Assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis.

Hypothetical Neuroprotection Data

Table 3: Hypothetical Neuroprotective Effect of this compound on H₂O₂-induced Toxicity in SH-SY5Y Cells.

TreatmentCell Viability (%)Intracellular ROS (Fold Change)Caspase-3 Activity (Fold Change)
Control100 ± 5.21.0 ± 0.11.0 ± 0.2
H₂O₂ (100 µM)45 ± 3.83.5 ± 0.44.2 ± 0.5
H₂O₂ + 5-BIQ (1 µM)62 ± 4.12.8 ± 0.33.1 ± 0.4
H₂O₂ + 5-BIQ (5 µM)78 ± 5.51.9 ± 0.22.0 ± 0.3
H₂O₂ + 5-BIQ (10 µM)91 ± 4.91.2 ± 0.11.3 ± 0.2

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the systematic evaluation of the biological activities of this compound. The proposed experimental workflows, rooted in established methodologies for analogous compounds, offer a clear path for investigating its potential as an anticancer, antimicrobial, and neuroprotective agent. The unique structural features of this compound hold significant promise for the discovery of a novel therapeutic lead, and the rigorous scientific approach outlined herein will be instrumental in unlocking its full potential.

References

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The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline nucleus, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone in the architecture of a vast array of biologically active molecules. From the potent analgesics that shaped modern medicine to the intricate alkaloids that continue to inspire synthetic chemists, the history of substituted isoquinolines is a compelling narrative of natural product discovery, elegant synthetic design, and the relentless pursuit of therapeutic innovation. This guide provides an in-depth exploration of this remarkable heterocyclic scaffold, tracing its journey from the early days of isolation to the forefront of contemporary synthetic methodology.

From Coal Tar to Clinic: The Dawn of Isoquinoline Chemistry

The story of isoquinoline begins not in the lush biodiversity of the plant kingdom, but in the industrial byproduct of coal tar. In 1885, Hoogewerf and van Dorp first isolated the parent compound, isoquinoline, through a laborious process of fractional crystallization of its sulfate salt.[1] This discovery laid the foundational chemical knowledge for a scaffold that had, unknowingly, been utilized for centuries in the form of plant-derived traditional medicines.

The true significance of the isoquinoline framework, however, was unveiled through the study of natural products. Isoquinoline alkaloids, a diverse family of over 2,500 known compounds, are predominantly found in plant families such as Papaveraceae (poppies), Berberidaceae (barberries), and Ranunculaceae (buttercups).[2] The isolation of morphine from the opium poppy in the early 19th century marked a pivotal moment in medicine and chemistry, introducing a potent analgesic that remains in clinical use today.[3] This seminal discovery spurred the investigation of other opium alkaloids, leading to the identification of papaverine, a vasodilator, and codeine, an antitussive, both of which feature the benzylisoquinoline backbone.[2][3] The rich pharmacological tapestry of these natural products ignited a profound and lasting interest in the synthesis of their core structures.

The Classical Era: Foundational Syntheses of the Isoquinoline Core

The late 19th and early 20th centuries witnessed the birth of classical organic reactions that provided the first rational and predictable access to the isoquinoline scaffold. These named reactions, still taught and utilized today, are a testament to the ingenuity of early synthetic chemists and form the bedrock of isoquinoline chemistry.

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski in 1893, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[4][5] The reaction is typically promoted by dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) under thermal conditions.[6]

Causality in Experimental Design: The choice of a strong dehydrating agent is critical. Its role is to activate the amide carbonyl, making it a more potent electrophile. The subsequent intramolecular electrophilic aromatic substitution requires an electron-rich aromatic ring for the cyclization to proceed efficiently. The reaction temperature is also a key parameter, as sufficient energy is needed to overcome the activation barrier of the cyclization step.

Self-Validating System: The formation of the dihydroisoquinoline product is often confirmed by its characteristic spectroscopic data. The reaction's success is contingent on the presence of an activated aromatic ring and the ability of the amide to undergo dehydration and cyclization. The intermediate can often be dehydrogenated to the fully aromatic isoquinoline, providing further structural confirmation.

Reaction Mechanism: The mechanism of the Bischler-Napieralski reaction is believed to proceed through the formation of a nitrilium ion intermediate.

Bischler_Napieralski amide β-Arylethylamide activated_amide Activated Amide (e.g., with POCl₃) amide->activated_amide Dehydrating Agent (e.g., POCl₃) nitrilium Nitrilium Ion Intermediate activated_amide->nitrilium Elimination dihydroisoquinoline 3,4-Dihydroisoquinoline nitrilium->dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution isoquinoline Substituted Isoquinoline dihydroisoquinoline->isoquinoline Dehydrogenation (e.g., Pd/C)

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol: A Representative Procedure

A solution of the β-arylethylamide in a high-boiling inert solvent (e.g., toluene or xylene) is treated with a dehydrating agent such as phosphorus oxychloride. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is carefully quenched with ice and made alkaline. The product is then extracted with an organic solvent, dried, and purified by chromatography or crystallization.

The Pictet-Spengler Reaction (1911)

Discovered by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[7][8]

Causality in Experimental Design: The reaction's success hinges on the formation of an iminium ion, which is a sufficiently strong electrophile to attack the aromatic ring.[7] The use of an acid catalyst is therefore crucial to promote both the initial condensation and the subsequent cyclization. The nucleophilicity of the aromatic ring is also a key factor, with electron-rich systems reacting more readily.

Self-Validating System: The Pictet-Spengler reaction is a robust and widely used method. The formation of the tetrahydroisoquinoline product can be monitored by standard analytical techniques. The reaction is self-validating in that the starting materials, a β-arylethylamine and a carbonyl compound, contain all the necessary atoms for the product, with the only byproduct being water.

Reaction Mechanism: The reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion that undergoes intramolecular cyclization.

Pictet_Spengler amine β-Arylethylamine schiff_base Schiff Base amine->schiff_base + Carbonyl, -H₂O carbonyl Aldehyde or Ketone iminium Iminium Ion schiff_base->iminium Acid Catalyst (H⁺) tetrahydroisoquinoline Tetrahydroisoquinoline iminium->tetrahydroisoquinoline Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol: A Representative Procedure

To a solution of the β-arylethylamine in a suitable solvent (e.g., methanol or ethanol), the aldehyde or ketone is added, followed by an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid). The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete. The solvent is then removed, and the residue is neutralized and extracted with an organic solvent. The product is purified by chromatography or crystallization.[9] For example, a round-bottom flask can be charged with D-tryptophan methyl ester hydrochloride and anhydrous methanol.[9] Upon dissolution, 2,3-butadione is added, and the solution is stirred at 65 °C for 20 hours.[9] The reaction is then cooled, partitioned between saturated aqueous sodium bicarbonate and dichloromethane, and the organic layers are combined, dried, and concentrated.[9]

The Pomeranz-Fritsch Reaction (1893)

Concurrently with the Bischler-Napieralski reaction, Cäsar Pomeranz and Paul Fritsch developed a method for the synthesis of isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[10][11]

Causality in Experimental Design: The Pomeranz-Fritsch reaction relies on the acid-catalyzed formation of a carbocation intermediate which then undergoes an intramolecular electrophilic attack on the benzene ring.[10] The choice of a strong acid, such as concentrated sulfuric acid, is essential to drive the reaction.[12] The reaction conditions are often harsh, which can limit the scope of the reaction to substrates that can withstand strong acid and high temperatures.

Self-Validating System: The reaction provides a direct route to the fully aromatic isoquinoline ring system. The successful formation of the product is validated by the disappearance of the starting materials and the appearance of the characteristic signals of the isoquinoline core in spectroscopic analyses. A significant modification by Schlittler and Müller involves the use of a benzylamine and a glyoxal acetal, which can improve yields in certain cases.[13]

Reaction Mechanism: The reaction proceeds in two main stages: the formation of a benzalaminoacetal followed by an acid-catalyzed cyclization and aromatization.[14]

Pomeranz_Fritsch benzaldehyde Benzaldehyde benzalaminoacetal Benzalaminoacetal benzaldehyde->benzalaminoacetal + Aminoacetal, -H₂O aminoacetal Aminoacetal cyclized_intermediate Cyclized Intermediate benzalaminoacetal->cyclized_intermediate Strong Acid (e.g., H₂SO₄) isoquinoline Isoquinoline cyclized_intermediate->isoquinoline Aromatization (-ROH)

Caption: Mechanism of the Pomeranz-Fritsch Reaction.

Experimental Protocol: A Representative Procedure

A benzaldehyde is condensed with an aminoacetoaldehyde diethyl acetal to form the corresponding benzalaminoacetal.[12] This intermediate is then treated with a strong acid, such as concentrated sulfuric acid, and heated.[12] The reaction mixture is then carefully poured onto ice, neutralized, and the isoquinoline product is extracted and purified.

The Modern Era: Catalytic and Efficient Syntheses

While the classical methods remain valuable, the demands of modern drug discovery for efficiency, diversity, and sustainability have driven the development of new synthetic strategies. The latter half of the 20th century and the beginning of the 21st century have seen a paradigm shift towards transition-metal-catalyzed reactions.

Transition-Metal-Catalyzed Annulations

A significant advancement in isoquinoline synthesis has been the advent of transition-metal-catalyzed C-H activation and annulation reactions.[3] These methods offer a more atom-economical and modular approach to constructing the isoquinoline core, often with high regioselectivity and functional group tolerance.[3] Catalysts based on rhodium, palladium, cobalt, and ruthenium have been successfully employed to construct isoquinolines from simple and readily available starting materials such as benzimines, oximes, or aryl hydrazones and alkynes.[1][15][16]

Causality in Experimental Design: The choice of the metal catalyst and the directing group on the aromatic substrate are critical for the success of these reactions. The directing group coordinates to the metal center, bringing it in close proximity to the C-H bond that is to be activated. The alkyne coupling partner then inserts into the metal-carbon bond, and subsequent reductive elimination forms the isoquinoline ring.

Self-Validating System: These catalytic reactions are often highly efficient, and the progress of the reaction can be monitored by techniques such as TLC, GC, or LC-MS. The formation of the desired isoquinoline product, often in high yield, validates the chosen catalytic system and reaction conditions. The broad substrate scope of many of these methods allows for the rapid generation of libraries of substituted isoquinolines for biological screening.

Illustrative Workflow: Rh(III)-Catalyzed C-H Activation/Annulation

CH_Activation starting_material Aryl Ketoxime Ether rhodacycle Rhodacycle Intermediate starting_material->rhodacycle + [Rh(III)] - C-H Activation rh_catalyst [RhCp*Cl₂]₂ alkyne Alkyne migratory_insertion Migratory Insertion rhodacycle->migratory_insertion + Alkyne reductive_elimination Reductive Elimination migratory_insertion->reductive_elimination isoquinoline Substituted Isoquinoline reductive_elimination->isoquinoline catalyst_regeneration Catalyst Regeneration reductive_elimination->catalyst_regeneration -> [Rh(III)]

Caption: Generalized workflow for Rh(III)-catalyzed isoquinoline synthesis.

Conclusion: An Ever-Evolving Legacy

The journey of substituted isoquinolines, from their serendipitous discovery in coal tar to their rational design and synthesis in modern laboratories, is a powerful illustration of the evolution of organic chemistry. The classical syntheses, born out of a desire to understand and replicate the structures of potent natural products, provided the intellectual and practical framework for generations of chemists. The contemporary era, characterized by the principles of catalysis and efficiency, has opened up new avenues for the rapid and diverse synthesis of this privileged scaffold. For researchers in drug discovery and development, the rich history and the ever-expanding synthetic toolkit for substituted isoquinolines offer a fertile ground for the creation of novel therapeutic agents that will continue to shape the future of medicine.

References

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  • Zare, R. N., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society, 139(39), 13864–13872. [Link]

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A Theoretical and Mechanistic Exploration of 5-Benzoylisoquinoline: A Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical analysis of 5-Benzoylisoquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. By leveraging established computational methodologies and drawing insights from closely related analogs, this paper aims to elucidate the structural, electronic, and reactivity properties of this compound, offering a predictive framework for its application in rational drug design and development.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is a privileged structural motif found in a vast array of natural products and synthetic compounds with diverse and potent pharmacological activities.[1] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, benzylisoquinoline alkaloids (BIAs) represent a rich source of therapeutic agents.[2][3][4][5] The versatility of the isoquinoline scaffold allows for functionalization at various positions, leading to a wide spectrum of biological targets and activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6] The introduction of a benzoyl group at the 5-position of the isoquinoline ring is anticipated to significantly modulate its electronic and steric properties, thereby influencing its interaction with biological targets.

Computational Methodology: A Foundation in Density Functional Theory

To probe the intrinsic properties of this compound, this guide employs the principles of Density Functional Theory (DFT), a robust quantum mechanical modeling method widely used to investigate the electronic structure of molecules.[7][8][9] DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), have been demonstrated to provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for isoquinoline and its derivatives.[9][10][11]

The following workflow outlines the computational approach used as a standard for analyzing substituted isoquinolines:

G cluster_0 Computational Workflow A Structure Input & Pre-optimization B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Initial geometry C Frequency Calculation & Verification B->C Optimized structure D Electronic Property Analysis C->D Verified minimum energy structure E Reactivity Descriptor Calculation D->E Electronic data

Figure 1: A generalized workflow for the DFT-based theoretical analysis of substituted isoquinolines.

Predicted Structural and Electronic Properties of this compound

While direct experimental or theoretical data on this compound is limited, a comprehensive understanding of its properties can be inferred from studies on analogous 5-substituted isoquinolines. A key study by Suganthi et al. on 5-bromoisoquinoline (5-BIQ), 5-aminoisoquinoline (5-AIQ), and 5-nitroisoquinoline (5-NIQ) provides invaluable insights into the influence of substituents at the 5-position on the electronic landscape of the isoquinoline ring.[10]

Optimized Geometry

The geometry of the isoquinoline ring is expected to remain largely planar. The benzoyl group at the 5-position will likely exhibit a non-planar orientation with respect to the isoquinoline core due to steric hindrance, influencing its conjugation with the ring system.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a smaller gap suggests higher reactivity.[12]

Based on the analysis of related compounds, the electron-withdrawing nature of the benzoyl group is predicted to lower the energies of both the HOMO and LUMO of the isoquinoline system. This effect is analogous to the influence of the nitro group in 5-nitroisoquinoline.[10]

G cluster_0 5-Aminoisoquinoline (Electron Donating) cluster_1 This compound (Predicted, Electron Withdrawing) cluster_2 5-Nitroisoquinoline (Electron Withdrawing) a LUMO b HOMO a->b Large Energy Gap (Lower Reactivity) c LUMO d HOMO c->d Smaller Energy Gap (Higher Reactivity) e LUMO f HOMO e->f Small Energy Gap (Higher Reactivity)

Figure 2: A conceptual diagram illustrating the predicted effect of an electron-withdrawing benzoyl group on the HOMO-LUMO energy gap of isoquinoline, in comparison to electron-donating and other electron-withdrawing substituents.

The distribution of the HOMO and LUMO will likely be concentrated on the isoquinoline ring system, with some delocalization onto the benzoyl moiety, particularly the carbonyl group. This delocalization facilitates charge transfer within the molecule, a key aspect of its potential biological activity.[10]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the region around the nitrogen atom of the isoquinoline ring is expected to be the most negative (red/yellow), indicating its susceptibility to electrophilic attack or protonation. The carbonyl oxygen of the benzoyl group will also exhibit a high negative potential. Conversely, the hydrogen atoms of the isoquinoline ring and the region around the carbonyl carbon will be electron-deficient (blue), making them potential sites for nucleophilic attack.

Reactivity and Potential Applications in Drug Discovery

The theoretical insights into the electronic structure of this compound allow for predictions regarding its reactivity and potential as a scaffold for drug development.

Chemical Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, can provide a quantitative measure of the molecule's reactivity.

DescriptorFormulaPredicted Trend for this compound
Chemical Hardness (η) (ELUMO - EHOMO) / 2Lower (indicating higher reactivity)
Chemical Potential (μ) (EHOMO + ELUMO) / 2More negative (higher electron accepting power)
Electrophilicity Index (ω) μ2 / 2ηHigher (good electrophile)

Table 1: Predicted global reactivity descriptors for this compound.

The predicted high electrophilicity index suggests that this compound could readily participate in reactions with biological nucleophiles, a common mechanism of action for many drugs.

Potential as a Pharmacophore

The structural and electronic features of this compound make it an attractive scaffold for targeting a variety of biological systems. The nitrogen atom can act as a hydrogen bond acceptor, while the benzoyl group can participate in π-π stacking and hydrophobic interactions. These features are crucial for binding to protein active sites.

Molecular docking studies on related isoquinoline derivatives have demonstrated their potential to bind to enzymes such as cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications.[10] The unique electronic signature of the 5-benzoyl substituent could be exploited to design selective inhibitors for various enzyme families.

Synthetic and Experimental Considerations

The synthesis of this compound can be approached through established methods for the functionalization of the isoquinoline core. Experimental validation of the theoretical predictions presented in this whitepaper would involve spectroscopic analysis (FTIR, FT-Raman, UV-Vis) and comparison with computationally generated spectra.[9][10]

Proposed Experimental Protocol for Spectroscopic Analysis
  • Synthesis: Synthesize this compound using an appropriate synthetic route.

  • Purification: Purify the compound using column chromatography and characterize its structure using 1H NMR, 13C NMR, and mass spectrometry.

  • FTIR and FT-Raman Spectroscopy: Record the vibrational spectra of the purified compound.

  • UV-Vis Spectroscopy: Record the electronic absorption spectrum in a suitable solvent.

  • Computational Correlation: Compare the experimental spectra with the theoretical spectra generated from DFT calculations to validate the computational model.

Conclusion and Future Directions

This in-depth technical guide provides a robust theoretical framework for understanding the properties of this compound. Based on the analysis of closely related analogs, it is predicted that the benzoyl group at the 5-position significantly influences the electronic properties of the isoquinoline scaffold, leading to a more reactive and electrophilic molecule. These characteristics, combined with the inherent pharmacological potential of the isoquinoline core, position this compound as a promising candidate for further investigation in drug discovery programs.

Future work should focus on the synthesis and experimental validation of the theoretical predictions outlined in this paper. Furthermore, computational screening of this compound and its derivatives against various biological targets could accelerate the identification of novel therapeutic agents.

References

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  • Suganthi, S., Kannappan, V., Sathyanarayanamoorthi, V., & Karunathan, R. (2016). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. Indian Journal of Pure & Applied Physics, 54, 15-34.
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  • Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. (2024). Frontiers in Plant Science, 15, 1366955.
  • Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683.
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  • Mahadeviah, C., Nagaraj, P. K., Pasha, T. Y., & Marathi, P. (2021). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
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  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647-672.
  • Rubio-Pina, J., & Vazquez-Flota, F. (2013). Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L. Current Topics in Medicinal Chemistry, 13(17), 2200-2207.
  • Experimental and theoretical study on free 5-nitroquinoline, 5-nitroisoquinoline, and their zinc(II) halide complexes. (2014). Journal of Molecular Structure, 1074, 468-480.
  • Investigation of benzylisoquinoline alkaloid biosynthetic pathway and its transcriptional regulation in lotus. (2018). Scientific Reports, 8(1), 8493.
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  • BIAdb: A curated database of benzylisoquinoline alkaloids. (2010).
  • A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. (2022). Journal of the Indian Chemical Society, 99(4), 100378.

Sources

The Benzylisoquinoline Scaffold: A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Benzoylisoquinoline as a Starting Material in Synthesis

A Note to Our Scientific Audience:

Extensive research into the scientific literature and chemical databases has revealed a significant finding regarding the topic of "this compound" as a starting material for synthesis. At present, there is a notable absence of published, peer-reviewed data, including detailed synthetic protocols, reactivity profiles, and specific applications for this particular chemical entity.

This scarcity of information prevents the creation of an in-depth technical guide that would meet the rigorous standards of scientific integrity and practical utility expected by our audience of researchers, scientists, and drug development professionals. A comprehensive guide would necessitate detailed experimental procedures, mechanistic insights, and application data, none of which are currently available in the public domain for this compound.

We are therefore unable to provide a detailed guide on this specific topic. We recommend verifying the chemical name and CAS number to ensure accuracy.

However, to provide valuable and relevant information to our audience, we will pivot the focus of this guide to a closely related and widely utilized class of compounds: Benzylisoquinoline Alkaloids (BIAs) . The synthetic strategies and applications discussed for BIAs will provide a strong foundational understanding of the chemical principles that would be applicable to this compound, should it become a compound of interest in future research.

This guide will explore the synthesis and utility of the benzylisoquinoline scaffold, a core structure in numerous biologically active compounds, offering insights into the chemical logic and experimental design that are hallmarks of modern drug discovery and development.

The benzylisoquinoline alkaloid (BIA) framework, characterized by an isoquinoline core linked to a benzyl group, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3] BIAs are a vast and structurally diverse class of plant secondary metabolites with a long history of use in traditional and modern medicine.[4][5] Their profound pharmacological activities have made them invaluable starting points for the development of new therapeutic agents.

Significance in Drug Discovery

The biological activities of benzylisoquinoline alkaloids are remarkably diverse, spanning a wide range of therapeutic areas:

  • Analgesics: The most famous examples are morphine and codeine, potent narcotic analgesics derived from the opium poppy (Papaver somniferum).[5]

  • Antimicrobial Agents: Compounds like berberine and sanguinarine exhibit significant activity against bacteria, fungi, and other microbes.[5]

  • Anticancer Therapeutics: Noscapine, another opium alkaloid, has demonstrated potential as an anticancer agent.[4][5]

  • Vasodilators: Papaverine is a well-known smooth muscle relaxant and vasodilator.

The therapeutic potential of this class of compounds continues to drive research into their synthesis and derivatization to create novel drug candidates with improved efficacy and safety profiles.

Biosynthesis: Nature's Synthetic Blueprint

The biosynthesis of benzylisoquinoline alkaloids in plants provides a fascinating example of enzymatic precision and efficiency. The pathway begins with the amino acid L-tyrosine, which undergoes a series of enzyme-catalyzed reactions to form the central intermediate, (S)-norcoclaurine.[6][7] This key step, a Pictet-Spengler reaction, condenses dopamine and 4-hydroxyphenylacetaldehyde.[6][7]

From (S)-norcoclaurine, a cascade of enzymatic modifications, including methylations, hydroxylations, and oxidative cyclizations, generates the vast structural diversity of the BIA family.[3][8] Understanding these biosynthetic pathways not only offers insights into plant biochemistry but also inspires the development of biocatalytic and chemoenzymatic approaches for the synthesis of these complex molecules.[2][6][9]

Benzylisoquinoline Alkaloid Biosynthesis cluster_0 Upstream Pathway cluster_1 Core BIA Synthesis cluster_2 Major BIA Classes L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA S-Norcoclaurine (S)-Norcoclaurine Dopamine->S-Norcoclaurine NCS 4-HPAA->S-Norcoclaurine S-Reticuline (S)-Reticuline (Branch Point) S-Norcoclaurine->S-Reticuline Series of enzymatic steps Morphinans Morphinans (e.g., Morphine) S-Reticuline->Morphinans Protoberberines Protoberberines (e.g., Berberine) S-Reticuline->Protoberberines Aporphines Aporphines S-Reticuline->Aporphines

Figure 1: Simplified biosynthetic pathway of major benzylisoquinoline alkaloid classes.

Chemical Synthesis of the Isoquinoline Core

The construction of the isoquinoline ring system is a fundamental challenge in organic synthesis, and numerous methods have been developed to achieve this. These methods provide access to a wide range of substituted isoquinolines that can serve as versatile building blocks.

Classical Synthetic Methods

Several named reactions have stood the test of time and remain important tools for isoquinoline synthesis:

  • Bischler-Napieralski Reaction: This is one of the most common methods for synthesizing 3,4-dihydroisoquinolines. It involves the cyclization of a β-phenylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.[10]

  • Pomeranz-Fritsch Reaction: This reaction provides a route to isoquinolines from the acid-catalyzed cyclization of a Schiff base derived from an aromatic aldehyde or ketone and an aminoacetal.

  • Pictet-Spengler Reaction: As seen in biosynthesis, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.

Modern Catalytic Approaches

More recently, transition-metal-catalyzed reactions have emerged as powerful and efficient methods for isoquinoline synthesis, often offering milder reaction conditions and greater functional group tolerance.[11] These include:

  • Palladium-catalyzed cyclizations: These reactions can construct the isoquinoline ring through various C-H activation and cross-coupling strategies.

  • Rhodium-catalyzed annulations: Rhodium catalysts have been effectively used in the annulation of alkynes with various nitrogen-containing starting materials to build the isoquinoline core.[11]

Reactivity and Functionalization of the Isoquinoline Scaffold

The isoquinoline ring system exhibits a rich and diverse reactivity, allowing for the introduction of various substituents and the construction of more complex molecular architectures. The presence of the nitrogen atom influences the electron distribution in the aromatic rings, directing the regioselectivity of electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution

The benzene ring of the isoquinoline nucleus is more susceptible to electrophilic attack than the pyridine ring. Nitration, halogenation, and Friedel-Crafts reactions typically occur at the C5 and C8 positions.

Nucleophilic Aromatic Substitution

The pyridine ring is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C1 position. This is exemplified by the Chichibabin reaction, where amination occurs at C1 upon treatment with sodium amide.

Reactions at the Benzylic Position

For 1-benzylisoquinolines, the methylene bridge is a key site for functionalization. Oxidation of this position can lead to the corresponding benzoylisoquinoline, while other reactions can introduce a variety of substituents.

Experimental Protocol: Synthesis of a 1-Benzyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

The following is a representative protocol for the synthesis of a 1-benzyl-3,4-dihydroisoquinoline, a common precursor to many benzylisoquinoline alkaloids.[10]

Materials:

  • N-(3,4-Dimethoxyphenethyl)-2-phenylacetamide

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of N-(3,4-dimethoxyphenethyl)-2-phenylacetamide (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 1-benzyl-3,4-dihydroisoquinoline.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10][12] The characteristic signals for the imine proton and the methylene groups of the dihydroisoquinoline ring should be present in the NMR spectra.

Applications in Medicinal Chemistry: From Scaffold to Drug Candidate

The synthetic methodologies described above provide access to a vast chemical space of isoquinoline derivatives. These compounds can be screened for biological activity and further optimized through structure-activity relationship (SAR) studies. The isoquinoline scaffold serves as a rigid template that can be decorated with various functional groups to modulate properties such as target binding, solubility, and metabolic stability.

Data Summary of Representative Benzylisoquinoline Alkaloids and their Biological Activities:

CompoundClassPrimary Biological Activity
Morphine MorphinanOpioid receptor agonist (analgesic)
Berberine ProtoberberineAntimicrobial, anti-inflammatory
Sanguinarine BenzophenanthridineAntimicrobial, anticancer
Papaverine BenzylisoquinolinePhosphodiesterase inhibitor (vasodilator)
Noscapine PhthalideisoquinolineAntitussive, anticancer

Future Perspectives

The field of isoquinoline synthesis is continually evolving, with a focus on developing more sustainable and efficient catalytic methods.[11] The integration of biocatalysis and synthetic biology offers exciting opportunities to produce complex benzylisoquinoline alkaloids and their analogs in a more environmentally friendly manner.[2][6][9] As our understanding of the biological targets of these compounds deepens, the rational design of novel isoquinoline-based therapeutics will continue to be a fruitful area of research in drug discovery.

References

  • Hailes, H. C., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. Nature Communications, 13(1), 5436. [Link]

  • Li, J., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 15, 1366880. [Link]

  • Hailes, H. C., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. PubMed, 36114194. [Link]

  • O'Brien, C. J., et al. (2023). Rh(I)-catalyzed isoquinoline synthesis from N-Benzyl aromatic ketimines. ResearchGate. [Link]

  • Xiao, Y., et al. (2022). Construction of biocatalytic cascades for the synthesis of benzylisoquinoline alkaloids from p-coumaric acid derivatives and dopamine. Green Chemistry, 24(10), 4064-4071. [Link]

  • Li, J., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 15. [Link]

  • Li, J., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. PubMed, 38449733. [Link]

  • Tian, F., et al. (2016). Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation. Chinese Journal of Natural Medicines, 14(5), 382-390. [Link]

  • Singh, R., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1159-1185. [Link]

  • Suau, R., et al. (1998). H-1 and C-13 NMR signal assignment of benzylisoquinoline alkaloids from Fumaria officinalis L. (Papaveraceae). Magnetic Resonance in Chemistry, 36(6), 453-457. [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647-672. [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. PubMed, 23385146. [Link]

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Exploring the Chemical Space of Benzoylisoquinolines: From Natural Blueprint to Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzylisoquinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active molecules.[1] This framework is the foundation for over 2,500 naturally occurring benzylisoquinoline alkaloids (BIAs), a class of metabolites that includes some of humanity's most important medicines, such as the analgesic morphine, the antimicrobial berberine, and the anticancer agent noscapine.[2][3][4] The remarkable therapeutic diversity of this scaffold has made it a high-priority target for synthetic chemists and drug discovery programs. This guide provides a comprehensive technical overview for exploring the rich chemical space of benzoylisoquinolines. We will dissect the foundational synthetic strategies that grant access to the core, detail methodologies for its systematic diversification, and synthesize the critical structure-activity relationships (SAR) that govern its biological effects, particularly in oncology and infectious diseases.

The Biosynthetic Blueprint: Nature's Entry into the Benzoylisoquinoline Core

To rationally design synthetic routes, we first look to nature's own elegant strategy. The entire class of BIAs originates from a single amino acid precursor, L-tyrosine.[3] Through a series of enzymatic transformations, tyrosine is converted into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The pivotal step is the stereoselective condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine.[1] This molecule is the central precursor from which the vast structural diversity of BIAs arises through subsequent enzymatic tailoring.[1] Understanding this biosynthetic pathway provides critical insights into the core structure's inherent stability and preferred substitution patterns, informing our laboratory-based synthetic designs.

Biosynthetic Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->HPAA Norcoclaurine (S)-Norcoclaurine (Central Precursor) Dopamine->Norcoclaurine Condensation (Norcoclaurine Synthase) HPAA->Norcoclaurine BIAs Diverse Benzylisoquinoline Alkaloids (BIAs) Norcoclaurine->BIAs Enzymatic Tailoring

Caption: Initial biosynthetic steps to the BIA scaffold.

Foundational Synthetic Strategies for the Isoquinoline Core

Accessing the benzoylisoquinoline scaffold in the lab relies on powerful and well-established name reactions. The choice of method is dictated by the desired oxidation state of the isoquinoline ring system, which is a critical determinant of the final molecule's conformational flexibility and biological activity.

The Bischler-Napieralski Reaction: Accessing 3,4-Dihydroisoquinolines

The Bischler-Napieralski reaction is the preeminent method for synthesizing 3,4-dihydroisoquinolines.[5] Its strategic value lies in the intramolecular cyclization of a β-phenethylamide, an easily accessible starting material. The reaction proceeds via an intramolecular electrophilic aromatic substitution, driven by a strong dehydrating Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][7] The resulting dihydroisoquinoline is a versatile intermediate that can be subsequently oxidized to the fully aromatic isoquinoline or reduced to the flexible tetrahydroisoquinoline. The reaction is most efficient when the aromatic ring of the phenethylamide is electron-rich, as this activates it toward the electrophilic cyclization step.[8]

Bischler-Napieralski Mechanism cluster_0 Bischler-Napieralski Mechanism Amide β-Phenethylamide Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 + POCl₃ Intermediate2 Nitrilium Ion (Electrophile) Intermediate1->Intermediate2 - (PO₂Cl₂)⁻ Cyclized Cyclized Intermediate Intermediate2->Cyclized Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Cyclized->Product Deprotonation (Aromatization)

Caption: Mechanism of the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of a 1-Phenyl-3,4-dihydroisoquinoline

  • Amide Formation: To a solution of 2-phenylethanamine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq). Slowly add benzoyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours. Upon completion (monitored by TLC), wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-(2-phenylethyl)benzamide precursor.

  • Cyclization: Dissolve the amide (1.0 eq) in anhydrous acetonitrile (0.1 M). Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

  • Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and maintain for 6-12 hours, monitoring the reaction progress by TLC or LC-MS. The causality for using reflux conditions is to provide sufficient activation energy for the intramolecular electrophilic aromatic substitution, which can be sluggish on less-activated aromatic rings.[7]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH 9-10 with concentrated ammonium hydroxide.

  • Extraction and Purification: Extract the aqueous layer three times with DCM. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to afford the target 3,4-dihydroisoquinoline.

The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines

For direct access to the conformationally flexible tetrahydroisoquinoline (THIQ) core, the Pictet-Spengler reaction is the method of choice.[9] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, forming a Schiff base (or iminium ion under acidic conditions), which then undergoes an intramolecular cyclization.[10][11] The driving force is the creation of an electrophilic iminium ion that is readily attacked by the nucleophilic aromatic ring.[11] This reaction often proceeds under milder conditions than the Bischler-Napieralski, especially with electron-rich aromatic systems, and is a cornerstone of alkaloid total synthesis.[9][12]

Pictet-Spengler Mechanism cluster_1 Pictet-Spengler Mechanism Reactants β-Arylethylamine + Aldehyde SchiffBase Schiff Base Reactants->SchiffBase Condensation (-H₂O) Iminium Iminium Ion (Electrophile) SchiffBase->Iminium + H⁺ Spiro Spirocyclic Intermediate Iminium->Spiro Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Spiro->Product Deprotonation (Rearomatization)

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of a 1-Methyl-tetrahydroisoquinoline

  • Reactant Preparation: Dissolve 2-phenylethanamine (1.0 eq) in a mixture of toluene and ethanol (3:1, 0.2 M).

  • Iminium Formation and Cyclization: Add acetaldehyde (1.5 eq) to the solution, followed by trifluoroacetic acid (TFA, 0.1 eq). The acid serves as a catalyst to promote the formation of the highly electrophilic iminium ion intermediate, which is essential for the subsequent ring closure.[13]

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor for the disappearance of the starting amine by TLC.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction and Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude oil via silica gel chromatography to yield the pure tetrahydroisoquinoline product.

Navigating Chemical Space: A Workflow for Diversification

With the core scaffold in hand, the next phase is to systematically explore the surrounding chemical space to tune biological activity. This involves the strategic installation of various functional groups at key positions on the benzoylisoquinoline core.

Diversification Workflow Core Benzoylisoquinoline Core Scaffold C1 C-1 Functionalization (e.g., Suzuki, Sonogashira coupling) Core->C1 N2 N-2 Functionalization (e.g., Alkylation, Acylation) Core->N2 Aryl Aromatic Ring Substitution (e.g., Halogenation, Nitration) Core->Aryl Library Diverse Compound Library C1->Library N2->Library Aryl->Library Screening High-Throughput Biological Screening Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->Core Iterative Design SAR Principles SAR Key SAR Principles Planarity Ring Planarity (Aromatic vs. Tetrahydro) SAR->Planarity Quat Nitrogen State (Tertiary vs. Quaternary) SAR->Quat Subst Aromatic Substitution (OH, OMe, etc.) SAR->Subst Target Target Selectivity (DNA vs. GPCRs) Planarity->Target Activity Biological Activity (Antimicrobial, Anticancer) Quat->Activity Subst->Activity PK Pharmacokinetics (Solubility, Permeability) Subst->PK

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 5-Benzoylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Specifically, 5-aroylisoquinoline derivatives are key pharmacophores and versatile intermediates in drug discovery, with applications ranging from anticancer to antimicrobial agents.[2][3] The benzoyl moiety at the C-5 position acts as a crucial anchor for molecular interactions with biological targets and provides a synthetic handle for further diversification.

This guide provides an in-depth analysis of three distinct and strategic methodologies for the synthesis of 5-benzoylisoquinoline derivatives. We move beyond simple step-by-step instructions to explore the underlying chemical principles, the rationale behind procedural choices, and the comparative advantages of each approach. The protocols described are designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for accessing this valuable chemical space.

Method 1: Direct Electrophilic Acylation via Friedel-Crafts Reaction

Principle and Rationale

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[4] In the context of the isoquinoline system, the electron-rich benzene ring is susceptible to electrophilic attack. The reaction proceeds by activating an acyl halide (e.g., benzoyl chloride) with a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.

The causality behind this choice lies in its directness; it is often the most atom-economical route from the parent isoquinoline heterocycle. However, regioselectivity is a critical consideration. Electrophilic substitution on the isoquinoline ring preferentially occurs at the C-5 and C-8 positions due to the electronic directing effects of the fused pyridine ring. Careful control of reaction conditions is therefore paramount to favor the formation of the desired this compound isomer and minimize the production of the 8-benzoyl byproduct.

Mechanistic Workflow

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_products Products BenzoylCl Benzoyl Chloride Acylium Acylium Ion [Ph-C≡O]⁺ BenzoylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Isoquinoline Isoquinoline Sigma σ-Complex (Wheland Intermediate) Isoquinoline->Sigma Electrophilic Attack at C-5 Acylium->Sigma Electrophilic Attack at C-5 Product_Complex Product-Catalyst Complex Sigma->Product_Complex Deprotonation Product This compound Product_Complex->Product Aqueous Workup HCl HCl Product_Complex->HCl AlCl3_regen AlCl₃ (Regenerated) Product_Complex->AlCl3_regen

Caption: Friedel-Crafts acylation workflow for this compound synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • Isoquinoline (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension over 10 minutes. Allow the mixture to stir for an additional 20 minutes at 0 °C to pre-form the acylium ion complex.

  • Substrate Addition: Dissolve isoquinoline (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl. Causality Note: This hydrolyzes the aluminum complexes and protonates the product, moving it to the aqueous layer.

  • Workup & Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate this compound. The main isomer, this compound, typically elutes before the 8-benzoylisoquinoline isomer.

ParameterTypical ValueRationale
Temperature 0 °C to RTLow initial temperature controls the exothermic reaction and improves regioselectivity.
Reaction Time 4 - 8 hoursSufficient time for complete conversion while minimizing side reactions.
Typical Yield 55 - 70%Yield is dependent on precise temperature control and stoichiometry to manage isomer formation.
Key Challenge Isomer Separation5- and 8-benzoylisoquinolines can be challenging to separate; optimized chromatography is crucial.

Method 2: Organometallic Addition via Grignard Reagents

Principle and Rationale

This strategy employs the nucleophilic character of Grignard reagents to construct the benzoyl group in a two-step sequence.[5] The most common pathway involves the addition of a phenyl Grignard reagent (phenylmagnesium bromide) to an electrophilic C-5 functional group on the isoquinoline ring, such as a nitrile or an aldehyde. The resulting intermediate is then hydrolyzed or oxidized to afford the final ketone.

This method offers superior regioselectivity compared to Friedel-Crafts acylation, as the C-5 position is pre-defined by the starting material (e.g., isoquinoline-5-carbonitrile). This is a critical advantage when a single, pure isomer is required. The trade-off is a longer synthetic sequence, as it requires the preparation of a functionalized isoquinoline precursor. The choice of this method is justified when regiochemical purity is the primary objective.

Synthetic Workflow

Grignard_Synthesis Start Isoquinoline-5-carbonitrile Step1 1. Grignard Addition (Anhydrous THF) Start->Step1 Grignard Phenylmagnesium Bromide (PhMgBr) Grignard->Step1 Intermediate Iminomagnesium Complex Step1->Intermediate Nucleophilic Attack Step2 2. Acidic Hydrolysis (e.g., H₃O⁺) Intermediate->Step2 Workup Product This compound Step2->Product

Caption: Two-step workflow for this compound via Grignard addition.

Experimental Protocol: Synthesis via Grignard Addition to a Nitrile

Materials:

  • Isoquinoline-5-carbonitrile (1.0 eq)

  • Phenylmagnesium bromide (3.0 M solution in ether, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (3 M aq.)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (aq.)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve isoquinoline-5-carbonitrile (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.

  • Grignard Addition: Add phenylmagnesium bromide solution (1.5 eq) dropwise to the stirred nitrile solution. Causality Note: Strict anhydrous conditions are essential as Grignard reagents react violently with water. The excess Grignard reagent ensures complete conversion.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 3-5 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by TLC or LC-MS.

  • Hydrolysis (Quenching): Cool the reaction mixture back to 0 °C and slowly add 3 M HCl. Stir vigorously for 1-2 hours at room temperature. This step hydrolyzes the intermediate imine to the desired ketone.

  • Extraction: Dilute the mixture with diethyl ether and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield pure this compound.

ParameterTypical ValueRationale
Equivalents of Grignard 1.5 - 2.0 eqAn excess is used to drive the reaction to completion and overcome any trace moisture.
Solvent Anhydrous THF/EtherEthereal solvents are required to stabilize the Grignard reagent.
Typical Yield 70 - 85%Higher yields are common due to the high regioselectivity of the reaction.
Key Advantage Regiochemical PurityThe product is exclusively the 5-isomer, eliminating the need for isomer separation.

Method 3: Palladium-Catalyzed Carbonylative Cross-Coupling

Principle and Rationale

Modern synthetic chemistry leverages transition-metal catalysis for its efficiency and functional group tolerance.[6] Palladium-catalyzed carbonylative coupling is a powerful method for constructing aryl ketones.[7][8] The reaction couples a 5-haloisoquinoline (typically 5-iodo- or 5-bromoisoquinoline) with a benzene source (such as benzene itself or a boronic acid) under an atmosphere of carbon monoxide (CO).

The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the isoquinoline-halide bond, followed by the insertion of a CO molecule, and finally a cross-coupling step with the benzene component, followed by reductive elimination to release the product and regenerate the catalyst.[9] This method is highly valued in drug development for its broad substrate scope and tolerance of complex functional groups that would not survive the harsh conditions of Friedel-Crafts or Grignard reactions. The use of CO surrogates can also enhance the operational safety of this protocol.[10]

Catalytic Cycle

Palladium_Cycle Pd0 Pd(0)L₂ Pd_Complex1 IsoQ-Pd(II)L₂-X Pd0->Pd_Complex1 OxAdd Oxidative Addition OxAdd->Pd_Complex1 Pd_Complex2 IsoQ-(C=O)-Pd(II)L₂-X Pd_Complex1->Pd_Complex2 CO_Insert CO Insertion CO_Insert->Pd_Complex2 Pd_Complex3 IsoQ-(C=O)-Pd(II)L₂-Ph Pd_Complex2->Pd_Complex3 Transmetal Transmetalation (with Ph-B(OH)₂) Transmetal->Pd_Complex3 Pd_Complex3->Pd0 Reduct_Elim Reductive Elimination Pd_Complex3->Reduct_Elim Reduct_Elim->Pd0 Product This compound Reduct_Elim->Product IsoQX 5-Iodo-isoquinoline IsoQX->OxAdd CO CO CO->CO_Insert PhBOH2 Phenylboronic Acid PhBOH2->Transmetal

Caption: Palladium-catalyzed carbonylative Suzuki coupling cycle.

Experimental Protocol: Carbonylative Suzuki Coupling

Materials:

  • 5-Iodoisoquinoline (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • Xantphos (ligand, 0.10 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene, degassed

  • Carbon monoxide (CO) balloon or CO-generating reagent

Procedure:

  • Glovebox/Schlenk Line Setup: This reaction is air- and moisture-sensitive. All manipulations should be performed in a glovebox or using Schlenk techniques.

  • Reagent Loading: To a Schlenk tube, add 5-iodoisoquinoline (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and K₂CO₃ (2.0 eq).

  • Solvent and Gas: Evacuate and backfill the tube with nitrogen (3x). Add degassed toluene. Purge the system by bubbling CO gas through the solution for 10 minutes, then maintain a CO atmosphere with a balloon.

  • Heating: Place the sealed tube in a preheated oil bath at 100-110 °C. Causality Note: High temperature is required to facilitate the catalytic cycle, particularly the reductive elimination step.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor for completion by TLC or LC-MS analysis of a quenched aliquot.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then brine.

  • Drying and Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to obtain the this compound product.

ParameterTypical ValueRationale
Catalyst Loading 2 - 5 mol%Sufficient to ensure efficient turnover without being cost-prohibitive.
Ligand Xantphos / dppfBidentate phosphine ligands stabilize the palladium center and promote key steps in the cycle.
CO Pressure 1 atm (balloon)Generally sufficient for laboratory scale; higher pressures may increase reaction rates.
Typical Yield 65 - 90%Often provides high yields with excellent functional group compatibility.

Comparative Summary of Synthetic Methods

FeatureFriedel-Crafts AcylationGrignard ReactionPd-Catalyzed Carbonylation
Starting Materials Isoquinoline5-CN or 5-Br Isoquinoline5-I or 5-Br Isoquinoline
Regioselectivity Moderate (5- and 8-isomers)Excellent (5-isomer only)Excellent (5-isomer only)
Number of Steps 1 (from isoquinoline)2+ (from isoquinoline)1 (from 5-haloisoquinoline)
Functional Group Tolerance PoorModerateExcellent
Reaction Conditions Harsh (strong Lewis acid)Mild (but requires anhydrous)Mild to moderate heat
Scalability GoodModerateGood
Primary Advantage Directness, low costRegiochemical purityBroad substrate scope

Conclusion

The synthesis of this compound derivatives can be approached through several strategic routes, each with distinct advantages and limitations. The classical Friedel-Crafts acylation offers a direct, one-step method but is hampered by challenges in regiocontrol. The Grignard reaction provides an excellent solution for achieving absolute regioselectivity, albeit at the cost of a longer synthetic sequence. For modern drug discovery programs where functional group tolerance and efficiency are paramount, palladium-catalyzed carbonylative coupling stands out as the most versatile and robust methodology. The selection of the optimal synthetic route will ultimately be dictated by the specific goals of the research program, including the required scale, purity, and the chemical complexity of the target molecules.

References

  • Recent advances in the synthesis of isoquinoline and its analogue: a review. (2017).
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences.
  • Application Notes and Protocols: Friedel-Crafts Acylation Utilizing Isoquinoline-6-carbonyl Chloride. (n.d.). Benchchem.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Synthesis of Isochromanones and Isoquinolines via Friedel–Crafts Cycliz
  • Benzylic Grignard reagent. (n.d.). Science of Synthesis.
  • Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. (2015).
  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (2014).
  • Palladium-Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline-1,3-diones and Oxindoles Using Dimethyl Carbonate as both Solvent and Reactant. (n.d.). Chemistry – An Asian Journal.
  • Palladium-catalyst development for the intermolecular carbonylative coupling of aryl iodide and benzene into ketones. (n.d.).
  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. (2022). MDPI.
  • Friedel-Crafts Acyl
  • Development of Palladium Catalysts for Regioselective Functionalization of Simple Organic Molecules. (2022). University of Memphis Digital Commons.

Sources

Application Note & Protocol: Quantitative Analysis of 5-Benzoylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical techniques for the accurate and precise quantification of 5-Benzoylisoquinoline, a significant isoquinoline alkaloid derivative. Recognizing the importance of this compound in pharmaceutical research and drug development, this document outlines robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This application note is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring methodological integrity and reproducibility.

Introduction: The Significance of this compound Quantification

This compound belongs to the vast family of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with a wide range of potent pharmacological properties.[1][2] The precise and reliable quantification of this compound is critical in various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, quality control of synthetic batches, and formulation analysis. The development of validated, robust analytical methods is therefore not just a regulatory requirement but a scientific necessity to ensure data integrity and support critical project decisions.[3][4]

This document details two primary analytical approaches for the quantification of this compound: a widely accessible HPLC-UV method suitable for routine analysis and a highly sensitive and specific LC-MS/MS method for bioanalytical applications and trace-level detection.

Choosing the Right Analytical Technique

The selection of an appropriate analytical technique is contingent on the specific requirements of the study, such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and ease of use. It is well-suited for the quantification of this compound in bulk drug substances, formulations, and for monitoring chemical reactions where concentrations are relatively high. The method relies on the chromatographic separation of the analyte from potential impurities, followed by detection based on its ultraviolet absorbance.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications demanding high sensitivity and selectivity, particularly in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[5] This technique couples the superior separation capabilities of liquid chromatography with the high specificity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can accurately quantify analytes at very low concentrations, even in the presence of co-eluting interferences.[6]

While Gas Chromatography (GC) can also be used for the analysis of alkaloids, it often requires derivatization for polar compounds to improve volatility and thermal stability.[7] For a compound like this compound, LC-based methods are generally more direct and are the focus of this guide.

Experimental Workflow Overview

A successful quantitative analysis of this compound follows a structured workflow. The following diagram illustrates the key stages, from sample receipt to final data reporting.

Quantitative Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Logging Extraction Sample Extraction/Dilution Sample->Extraction Standard Standard & QC Preparation Standard->Extraction LC LC Separation Extraction->LC Injection Detection Detection (UV or MS/MS) LC->Detection Integration Peak Integration & Quantification Detection->Integration Raw Data Validation Method Validation Assessment Integration->Validation Report Final Report Generation Validation->Report

Caption: General workflow for the quantification of this compound.

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is designed for the quantification of this compound in drug substance or formulated product.

Principle

The method utilizes reversed-phase chromatography to separate this compound from other components. Quantification is achieved by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of a reference standard.

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Formic acid (optional, for pH adjustment)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

Rationale for Parameter Selection:

  • A C18 column is a versatile and robust choice for the separation of moderately polar compounds like isoquinoline alkaloids.

  • The gradient elution allows for efficient separation of the analyte from potential impurities with varying polarities.

  • Ammonium acetate buffer helps to maintain a consistent pH and improve peak shape.

  • The detection wavelength of 254 nm is chosen based on the UV absorbance spectrum of the benzoylisoquinoline chromophore.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Drug Substance: Accurately weigh approximately 10 mg of the this compound sample, dissolve in 10 mL of methanol, and dilute further with the mobile phase to fall within the calibration range.

    • Formulated Product: The sample preparation will depend on the formulation. For a tablet, it may involve grinding, extraction with a suitable solvent (e.g., methanol), sonication, centrifugation, and filtration before dilution.

Data Analysis and System Suitability
  • Calibration Curve: Plot the peak area of this compound versus the concentration of the working standard solutions. Perform a linear regression analysis. A correlation coefficient (r²) of ≥ 0.999 is desirable.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • System Suitability: Before sample analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the this compound peak should be ≤ 2.0.

Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is intended for the sensitive and selective quantification of this compound in biological matrices such as human plasma.

Principle

Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transition is highly specific to the analyte, providing excellent selectivity.

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

Instrumentation and Conditions
ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-4.0 min: 95-5% B; 4.0-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: To be determined experimentally (e.g., m/z 248.1 → 105.1)Internal Standard: To be determined experimentally

Rationale for Parameter Selection:

  • A UPLC system with a sub-2 µm particle size column provides higher resolution and faster analysis times.

  • Formic acid is added to the mobile phase to promote protonation of the analyte in the ESI source, enhancing the signal in positive ion mode.

  • The MRM transitions are selected based on the fragmentation pattern of this compound. The precursor ion is typically the protonated molecule [M+H]⁺, and the product ion is a stable fragment. These transitions must be optimized experimentally.[6]

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protein_Precipitation_Workflow Plasma 100 µL Plasma Sample IS Add 20 µL Internal Standard Plasma->IS ACN Add 300 µL Cold Acetonitrile IS->ACN Vortex Vortex 1 min ACN->Vortex Centrifuge Centrifuge 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for protein precipitation sample preparation.

Data Analysis

The ratio of the peak area of this compound to the peak area of the internal standard is used for quantification. A calibration curve is constructed by plotting this ratio against the concentration of the standards.

Method Validation

A comprehensive validation of the analytical method is essential to ensure its suitability for the intended purpose.[4][8] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and should include the following parameters:[4]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte and IS.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.As defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for drug product, 85-115% for bioanalysis (except LLOQ).[8]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 15% (≤ 20% at LLOQ) for bioanalysis.[8]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method should be guided by the specific analytical requirements of the study. Proper method validation is crucial to ensure the generation of high-quality, reproducible data in a regulated environment.

References

  • Desgagné-Penix, I. (2021). Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn. Journal of Mass Spectrometry, 56(2), e4683. [Link]

  • Wohlmuth, H., et al. (2024). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Planta Medica. [Link]

  • Wikipedia. (2023). Benzylisoquinoline. In Wikipedia. [Link]

  • Farrow, S. C., et al. (2015). Metabolome analysis of 20 taxonomically related benzylisoquinoline alkaloid-producing plants. BMC Plant Biology, 15, 230. [Link]

  • Goud, G. A., et al. (2023). A Comprehensive Review on Analytical Method Development, Validation, and Verification for Pharmaceutical Analysis. Journal of Pharmaceutical Research International, 35(21), 1-15. [Link]

  • Mourne Training Services. (2026). Validation of Analytical Methods for Pharmaceutical Analysis. Royal Society of Chemistry. [Link]

  • Sun, S. W., et al. (2000). Determination of Bisbenzylisoquinoline Alkaloids by High-Performance Liquid Chromatography (II). Journal of Chromatography A, 891(1), 189-194. [Link]

  • Al-Salami, H., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC–MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3792. [Link]

  • PubChem. (n.d.). Benzylisoquinolines. National Center for Biotechnology Information. [Link]

  • Lee, M. K., et al. (2012). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Bulletin of the Korean Chemical Society, 33(10), 3391-3396. [Link]

  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 559-573. [Link]

Sources

Application Notes and Protocols: 5-Benzoylisoquinoline Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Isoquinoline Scaffold and the Promise of 5-Benzoyl Analogs

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Notably, many benzylisoquinoline alkaloids have demonstrated significant anticancer properties, often through the inhibition of tubulin polymerization, a critical process in cell division.[2][3] This has led to the development of various isoquinoline derivatives as potential chemotherapeutic agents.

This document focuses on the medicinal chemistry applications of 5-benzoylisoquinoline analogs, specifically highlighting the synthesis and biological evaluation of 5-benzoyl thieno[2,3-b]pyridine derivatives. These compounds serve as close structural analogs and bioisosteres of the this compound core. We will delve into their synthesis, anti-proliferative activities, and proposed mechanism of action, providing detailed protocols for their evaluation.

Mechanism of Action: Beyond Tubulin Inhibition

While many isoquinoline derivatives target tubulin, the 5-benzoyl thieno[2,3-b]pyridine analogs exhibit a distinct proposed mechanism of action. Evidence suggests that these compounds interfere with phospholipid metabolism through the inhibition of Phosphoinositide-Phospholipase C (PI-PLC).[4] This interference disrupts downstream signaling pathways crucial for cancer cell growth and proliferation.

dot graph "Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"5_Benzoyl_Analog" [label="5-Benzoyl Thieno[2,3-b]pyridine Analog", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PI_PLC" [label="PI-PLC Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phospholipid_Metabolism" [label="Disruption of\nPhospholipid Metabolism", fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Growth" [label="Inhibition of\nCancer Cell Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];

"5_Benzoyl_Analog" -> "PI_PLC" [label="Inhibits"]; "PI_PLC" -> "Phospholipid_Metabolism" [label="Leads to"]; "Phospholipid_Metabolism" -> "Cell_Growth" [label="Results in"]; } caption { label: "Proposed Mechanism of 5-Benzoyl Thieno[2,3-b]pyridine Analogs"; fontsize: 12; } dot

Synthesis of 5-Benzoyl Thieno[2,3-b]pyridine Analogs

The synthesis of these analogs involves a multi-step process. A generalized protocol based on reported methods is provided below.[4]

Protocol 1: Synthesis of 5-Benzoyl-3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines

Objective: To synthesize a library of 5-benzoyl thieno[2,3-b]pyridine derivatives for biological evaluation.

Materials:

  • Substituted 2-amino-3-cyanopyridines

  • Substituted benzaldehydes

  • Sulfur powder

  • Morpholine

  • Appropriate solvents (e.g., ethanol, DMF)

  • Substituted aryl acid chlorides

  • Triethylamine

Workflow:

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"Start" [label="Starting Materials:\n2-Amino-3-cyanopyridine\nSubstituted Benzaldehyde\nSulfur, Morpholine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Gewald" [label="Gewald Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Thienopyridine" [label="3-Amino-thieno[2,3-b]pyridine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; "Acylation" [label="Acylation with\nAryl Acid Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carboxamide" [label="3-Amino-2-arylcarboxamido-\nthieno[2,3-b]pyridine", fillcolor="#FBBC05", fontcolor="#202124"]; "Friedel_Crafts" [label="Friedel-Crafts Acylation\nwith Benzoyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Final_Product" [label="5-Benzoyl-3-amino-2-arylcarboxamido-\nthieno[2,3-b]pyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Gewald"; "Gewald" -> "Thienopyridine"; "Thienopyridine" -> "Acylation"; "Acylation" -> "Carboxamide"; "Carboxamide" -> "Friedel_Crafts"; "Friedel_Crafts" -> "Final_Product"; } caption { label: "Synthetic Workflow for 5-Benzoyl Thieno[2,3-b]pyridine Analogs"; fontsize: 12; } dot

Step-by-Step Procedure:

  • Gewald Reaction:

    • To a solution of the substituted 2-amino-3-cyanopyridine and substituted benzaldehyde in ethanol, add elemental sulfur and a catalytic amount of morpholine.

    • Reflux the mixture for the appropriate time (typically 4-8 hours), monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. This yields the 3-amino-thieno[2,3-b]pyridine intermediate.

  • Acylation:

    • Dissolve the 3-amino-thieno[2,3-b]pyridine intermediate in a suitable solvent such as dichloromethane or THF.

    • Add triethylamine to the solution.

    • Slowly add the desired substituted aryl acid chloride at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain the 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine.

  • Friedel-Crafts Acylation:

    • To a solution of the 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine in a suitable solvent (e.g., dichloromethane), add aluminum chloride at 0°C.

    • Slowly add benzoyl chloride.

    • Stir the reaction at room temperature until completion.

    • Quench the reaction with ice-water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain the final 5-benzoyl-3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine derivative.

Biological Evaluation: Anti-Proliferative Activity

The synthesized compounds can be evaluated for their anti-proliferative activity against various cancer cell lines. A standard method for this is the ³H-thymidine incorporation assay or the MTT assay.

Protocol 2: Anti-Proliferative Activity Assessment using ³H-Thymidine Incorporation Assay

Objective: To determine the IC₅₀ values of the synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 5-benzoyl thieno[2,3-b]pyridine derivatives

  • ³H-thymidine

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Scintillation counter and vials

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the compound solutions to the wells, including a vehicle control (e.g., DMSO).

    • Incubate the plates for 48 hours.

  • ³H-Thymidine Labeling:

    • Add ³H-thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 18-24 hours.

  • Harvesting and Measurement:

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters with PBS to remove unincorporated ³H-thymidine.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of cell proliferation for each compound concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

Table 1: Anti-Proliferative Activity of Selected 5-Benzoyl Thieno[2,3-b]pyridine Analogs [4]

CompoundHCT116 IC₅₀ (nM)MDA-MB-231 IC₅₀ (nM)
5h OMe2-Me, 3-Cl200350
5i OMe2-Me, 3-Br120130
5j OMe2-Me, 3-I250300

Data presented is for illustrative purposes based on published findings.

Further Mechanistic Studies: Cell Cycle Analysis

To understand the effect of these compounds on cell cycle progression, flow cytometry analysis can be performed.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compounds induce cell cycle arrest.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compounds at their IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The 5-benzoyl thieno[2,3-b]pyridine scaffold represents a promising class of anti-proliferative agents with a mechanism of action that may differ from traditional tubulin inhibitors. The potent low nanomolar activity of optimized analogs warrants further investigation.[4] Future studies should focus on confirming the PI-PLC inhibitory activity, exploring the broader kinase inhibitory profile, and evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds. The protocols outlined in this document provide a solid framework for the continued development of these and other this compound analogs as potential cancer therapeutics.

References

  • Synthesis, Cytotoxic and Antimalarial Activities of Benzoyl Thiosemicarbazone Analogs of Isoquinoline and Related Compounds. MDPI. [Link]

  • Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives. PubMed. [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction. PubMed. [Link]

  • The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. MDPI. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Isoquinoline Core

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural basis for a vast array of biologically active compounds.[1] Its unique electronic and structural properties make it a privileged core for the development of therapeutics targeting a wide range of diseases, including cancer, microbial infections, and central nervous system disorders.[1][2] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of modern synthetic protocols for the functionalization of the isoquinoline nucleus. Moving beyond classical methods, this document focuses on robust and versatile C-H functionalization strategies, including transition-metal-catalyzed reactions and photoredox catalysis, offering practical, step-by-step protocols, mechanistic insights, and data-driven guidance for the synthesis of diverse isoquinoline derivatives.

Introduction: The Enduring Significance of the Isoquinoline Scaffold

The isoquinoline motif, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a recurring structural element in a multitude of natural products and synthetic pharmaceuticals.[1] The specific arrangement of the nitrogen atom imparts a unique reactivity profile, making the isoquinoline core a versatile template for chemical modification.[1] The ability to strategically introduce various functional groups onto this scaffold is paramount for modulating the physicochemical properties and biological activities of the resulting molecules, a critical aspect of modern drug discovery and development.[3]

This application note will delve into several cutting-edge methodologies that enable the precise and efficient functionalization of the isoquinoline core. We will explore the underlying principles of each method, providing a rationale for the choice of catalysts, reagents, and reaction conditions. The protocols detailed herein are designed to be reproducible and scalable, empowering researchers to generate diverse libraries of isoquinoline derivatives for biological screening and lead optimization.

Strategic Functionalization of the Isoquinoline Core: A Mechanistic Overview

The isoquinoline ring system possesses distinct sites for functionalization, with the reactivity being largely dictated by the electronic nature of the pyridine and benzene rings. Nucleophilic substitution reactions typically occur at the electron-deficient C1 position, while electrophilic substitutions favor the C5 and C8 positions on the electron-rich benzene ring.[4] However, modern synthetic chemistry has ushered in an era of C-H functionalization, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with high regioselectivity.[5] This approach offers a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials.

Diagram 1: Reactivity Map of the Isoquinoline Core

G cluster_isoquinoline Isoquinoline Core cluster_reactivity Reactivity C1 C1 (Nucleophilic Attack) N2 N2 C3 C3 C4 C4 C4a C5 C5 (Electrophilic Attack) C6 C6 C7 C7 C8 C8 (Electrophilic Attack) C8a Nucleophilic Nucleophilic Functionalization Nucleophilic->C1 Electrophilic Electrophilic Functionalization Electrophilic->C5 Electrophilic->C8 CH_Activation C-H Activation CH_Activation->C1 CH_Activation->C3

Caption: General reactivity sites on the isoquinoline scaffold.

Protocol I: Photocatalytic C1-Alkylation of Tetrahydroisoquinolines

Introduction and Rationale:

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild reaction conditions.[6] This protocol details the direct C1-alkylation of unprotected tetrahydroisoquinolines (THIQs) using alkyl carboxylic acids as readily available alkylating agents. The reaction proceeds via a dual activation mechanism, where a photocatalyst facilitates the decarboxylation of the carboxylic acid to generate an alkyl radical, which then couples with an in situ generated dihydroisoquinoline intermediate.[5][7] This method is particularly attractive due to its operational simplicity, broad substrate scope, and the absence of pre-functionalization of the THIQ nitrogen.

Experimental Protocol:

Materials:

  • Tetrahydroisoquinoline (THIQ) derivative

  • Alkyl carboxylic acid

  • 9-Phenylacridine (photocatalyst)

  • N-Chlorosuccinimide (NCS)

  • Potassium 2,4,6-triisopropylbenzoate

  • Iron(III) nitrate nonahydrate

  • Acetonitrile (MeCN), anhydrous

  • Schlenk tube or similar reaction vessel

  • Blue LED light source (e.g., 395 nm)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the tetrahydroisoquinoline derivative (0.5 mmol, 1.0 equiv), alkyl carboxylic acid (1.0 mmol, 2.0 equiv), 9-phenylacridine (0.025 mmol, 5 mol%), N-chlorosuccinimide (0.75 mmol, 1.5 equiv), potassium 2,4,6-triisopropylbenzoate (0.25 mmol, 0.5 equiv), and iron(III) nitrate nonahydrate (0.05 mmol, 10 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous acetonitrile (5.0 mL) via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C1-alkylated 3,4-dihydroisoquinoline.[2]

Data Presentation:

EntryTetrahydroisoquinolineAlkyl Carboxylic AcidProductYield (%)
1TetrahydroisoquinolineCyclohexanecarboxylic acid1-(Cyclohexyl)-3,4-dihydroisoquinoline71
26,7-Dimethoxy-THIQPhenylacetic acid1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline65
3Tetrahydroisoquinoline1-Adamantanecarboxylic acid1-(1-Adamantyl)-3,4-dihydroisoquinoline78
46,7-Dichloro-THIQCyclopropanecarboxylic acid1-Cyclopropyl-6,7-dichloro-3,4-dihydroisoquinoline55

Diagram 2: Proposed Mechanism for Photocatalytic C1-Alkylation

G cluster_catalyst Photocatalyst Cycle cluster_substrate Substrate Activation & Coupling PC 9-Ph-Acr PC_star [9-Ph-Acr]* PC->PC_star hv (Blue LED) R_radical R• PC_star->R_radical PCET with R-COOH - CO2, -H+ PC_reduced [9-Ph-AcrH]• PC_reduced->PC Oxidation RCOOH R-COOH THIQ THIQ DHIQ DHIQ intermediate THIQ->DHIQ NCS Radical_adduct Radical Adduct DHIQ->Radical_adduct + R• Product C1-Alkylated DHIQ Radical_adduct->Product Oxidation & -H+

Caption: Simplified catalytic cycle for the photoredox-mediated C1-alkylation of THIQs.

Protocol II: Rhodium(III)-Catalyzed C-H Activation for Isoquinolone Synthesis

Introduction and Rationale:

Transition-metal-catalyzed C-H activation has revolutionized the synthesis of complex organic molecules.[1] Rhodium(III) catalysts are particularly effective in promoting the annulation of arenes with various coupling partners. This protocol describes the synthesis of isoquinolones via the Rh(III)-catalyzed C-H activation of N-substituted benzamides and their subsequent annulation with alkynes.[8][9] The directing group on the benzamide facilitates the regioselective ortho-C-H activation, leading to the formation of a rhodacycle intermediate, which then undergoes insertion of the alkyne and reductive elimination to furnish the isoquinolone product.[4][10]

Experimental Protocol:

Materials:

  • N-Substituted benzamide

  • Alkyne

  • [RhCp*Cl2]2 (catalyst)

  • AgSbF6 (co-catalyst/halide scavenger)

  • DCE (1,2-dichloroethane), anhydrous

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube or microwave vial, add the N-substituted benzamide (0.2 mmol, 1.0 equiv), alkyne (0.4 mmol, 2.0 equiv), [RhCp*Cl2]2 (0.005 mmol, 2.5 mol%), and AgSbF6 (0.02 mmol, 10 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DCE (2.0 mL) via syringe.

  • Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired isoquinolone.

Data Presentation:

EntryBenzamideAlkyneProductYield (%)
1N-MethoxybenzamideDiphenylacetylene2-Methoxy-3,4-diphenylisoquinolin-1(2H)-one92
2N-Pivaloyloxybenzamide1-Phenyl-1-propyne3-Methyl-4-phenyl-2-(pivaloyloxy)isoquinolin-1(2H)-one85
3N-Methoxy-4-methylbenzamideDi-p-tolylacetylene2-Methoxy-6-methyl-3,4-di-p-tolylisoquinolin-1(2H)-one88
4N-Methoxy-4-chlorobenzamide4-Octyne6-Chloro-2-methoxy-3,4-dipropylisoquinolin-1(2H)-one75

Protocol III: Minisci-Type Acylation of Isoquinoline

Introduction and Rationale:

The Minisci reaction is a powerful method for the direct functionalization of electron-deficient heterocycles via a radical mechanism.[11] This protocol outlines a transition-metal-free Minisci-type acylation of isoquinoline with aldehydes. The reaction is initiated by the generation of an acyl radical from the corresponding aldehyde using an oxidant. This electrophilic radical then selectively attacks the protonated isoquinoline at the C1 position, followed by rearomatization to yield the 1-acylisoquinoline.[5][12]

Experimental Protocol:

Materials:

  • Isoquinoline

  • Aldehyde

  • Tetrabutylammonium bromide (TBAB)

  • Potassium persulfate (K2S2O8)

  • Dichloromethane (DCM)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add isoquinoline (1.0 mmol, 1.0 equiv), the aldehyde (3.0 mmol, 3.0 equiv), and tetrabutylammonium bromide (0.3 mmol, 30 mol%).

  • Add a mixture of dichloromethane and water (1:1, 10 mL).

  • To the stirred mixture, add potassium persulfate (3.0 mmol, 3.0 equiv) portion-wise over 10 minutes.

  • Stir the reaction vigorously at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water (15 mL) and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the 1-acylisoquinoline.

Data Presentation:

| Entry | Aldehyde | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Benzaldehyde | 1-Benzoylisoquinoline | 75 | | 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxybenzoyl)isoquinoline | 82 | | 3 | Pivalaldehyde | 1-Pivaloylisoquinoline | 68 | | 4 | Cinnamaldehyde | 1-Cinnamoylisoquinoline | 65 |

Troubleshooting and Key Considerations

  • Moisture and Air Sensitivity: Many of the transition-metal-catalyzed reactions, particularly those involving organometallic intermediates, are sensitive to moisture and air. The use of anhydrous solvents and an inert atmosphere is crucial for optimal results.

  • Catalyst and Ligand Choice: The choice of catalyst, ligand, and additives can significantly impact the efficiency and selectivity of C-H activation reactions. Screening of different conditions may be necessary for challenging substrates.

  • Substrate Scope Limitations: While the presented protocols are generally robust, highly electron-rich or sterically hindered substrates may exhibit lower reactivity. Adjusting reaction times, temperatures, or catalyst loading can sometimes overcome these limitations.

  • Purification: The purification of isoquinoline derivatives can often be achieved by standard silica gel column chromatography.[2] The choice of eluent should be optimized based on the polarity of the product. Recrystallization can also be an effective purification method for crystalline products.

  • Characterization: The structure of the functionalized isoquinolines should be confirmed by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C) and mass spectrometry.[1][13][14]

Conclusion

The functionalization of the isoquinoline core remains a vibrant area of research, driven by the quest for novel therapeutic agents. The protocols detailed in this guide highlight the power and versatility of modern synthetic methodologies, including photoredox catalysis and transition-metal-catalyzed C-H activation. By providing detailed, step-by-step procedures and mechanistic insights, this application note aims to empower researchers to explore the rich chemical space of isoquinoline derivatives and accelerate the discovery of new bioactive molecules.

References

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. [Link]

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  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. [Link]

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  • Isoquinoline synthesis using photoredox‐catalysis. ResearchGate. [Link]

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  • Synthesis of Isoindole N-Oxides by Palladium-Catalyzed C-H Functionalization of Aldonitrones. PubMed. [Link]

  • Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones. National Institutes of Health. [Link]

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Application Note: High-Throughput Screening of Isoquinoline-Based Libraries for Novel Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline alkaloid family represents a vast and structurally diverse class of natural products that have been a cornerstone of medicine for centuries.[1] Compounds bearing this heterocyclic motif exhibit a remarkable breadth of pharmacological activities, including analgesic, antimicrobial, and anticancer properties.[1][2][3] This wide-ranging bioactivity has established the isoquinoline core as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity. The therapeutic potential of this class is exemplified by revolutionary drugs such as the analgesic morphine, the antibacterial berberine, and the antitussive codeine.[1]

A particularly compelling target for isoquinoline-based compounds is the microtubule cytoskeleton. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, most notably mitotic spindle formation during cell division.[4] Disruption of microtubule dynamics is a clinically validated strategy in oncology, with drugs that bind to tubulin being highly successful chemotherapeutic agents.[5] Several isoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine-binding site on β-tubulin.[6][7][8] This mechanism arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.

This application note provides a comprehensive guide for researchers and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel tubulin inhibitors from 5-Benzoylisoquinoline or related isoquinoline-based libraries. We will detail the principles of assay design, provide step-by-step protocols for primary and secondary screening, and discuss the critical data analysis and hit validation workflow.

The High-Throughput Screening Cascade for Isoquinoline Libraries

A successful HTS campaign is a multi-step process designed to efficiently identify and validate true "hits" from a large compound library while minimizing false positives.[8][9] The process begins with a robust and sensitive primary assay, followed by a series of secondary and counter-screens to confirm activity, elucidate the mechanism of action, and eliminate compounds that interfere with the assay technology.

HTS_Workflow cluster_prep Library & Assay Preparation cluster_primary Primary Screen cluster_validation Hit Validation & Secondary Screening cluster_final Lead Progression Lib_Prep Isoquinoline Library Preparation & Plating HTS Automated HTS (Compound Addition, Incubation, Reading) Lib_Prep->HTS Assay_Ready Assay-Ready Plates (Tubulin, GTP, Buffer) Assay_Ready->HTS Primary_Data Raw Data Acquisition (Fluorescence Intensity) HTS->Primary_Data Data_Analysis Primary Data Analysis (Normalization, Z' Factor) Primary_Data->Data_Analysis Hit_ID Primary Hit Identification (Activity > 3x SD) Data_Analysis->Hit_ID Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_ID->Dose_Response Counter_Screen Counter-Screen (Autofluorescence Check) Hit_ID->Counter_Screen Ortho_Assay Orthogonal Assay (e.g., Colchicine Displacement) Dose_Response->Ortho_Assay Cell_Assay Cell-Based Secondary Assay (Cytotoxicity, Mitotic Arrest) Ortho_Assay->Cell_Assay Validated_Hits Validated Hits Cell_Assay->Validated_Hits Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M Mitosis (M Phase) G2->M Spindle Mitotic Spindle Formation M->Spindle Anaphase Anaphase Spindle->Anaphase Spindle->Anaphase Checkpoint Satisfaction Spindle->Anaphase Tubulin α/β-Tubulin Dimers MT Microtubule Polymerization Tubulin->MT MT->Spindle Essential for MT->Spindle Inhibitor This compound Inhibitor Inhibitor->MT Block Block Block->Spindle Block->MT

Caption: Mechanism of action for isoquinoline-based tubulin inhibitors.

Part 3: Addressing Assay Interference

A significant challenge in HTS, particularly with fluorescence-based assays, is interference from the compounds themselves. [10][11]Aromatic, heterocyclic scaffolds like isoquinolines can be inherently fluorescent or can quench the fluorescence of the reporter dye, leading to false positives or false negatives. [9][12]

Protocol: Autofluorescence Counter-Screen

This simple assay is essential to flag compounds whose intrinsic fluorescence interferes with the primary assay readout.

  • Plate Preparation: Add hit compounds to a 384-well plate at the same final concentration used in the primary screen (10 µM).

  • Reagent Addition: Add only the Tubulin Polymerization Buffer (TPB) without tubulin, GTP, or the fluorescent reporter dye.

  • Measurement: Read the fluorescence of the plate using the same filter settings as the primary assay.

  • Analysis: Any compound exhibiting a fluorescence signal significantly above the DMSO control background is flagged as potentially interfering. The activity of these compounds must be confirmed using a non-fluorescence-based orthogonal assay (e.g., a luminescence or absorbance-based method, if available).

Validation StepPurposeKey Metric
Dose-ResponseConfirm activity and determine potency.IC₅₀
Cell-Based AssayVerify cell permeability and biological effect.EC₅₀, Mitotic Index
Counter-ScreenIdentify autofluorescent compounds.Signal-to-Background
Table 2: Summary of Hit Validation and Secondary Assays.

Conclusion

The this compound scaffold and its relatives represent a promising starting point for the discovery of novel tubulin-targeting anticancer agents. A well-designed high-throughput screening campaign, as outlined in this guide, is a powerful methodology for unlocking this potential. By integrating a sensitive primary biochemical assay with robust cell-based secondary screens and appropriate counter-screens to identify artifacts, researchers can efficiently triage large compound libraries to identify high-quality, validated hits. These hits can then serve as the foundation for lead optimization programs, ultimately paving the way for the development of next-generation therapeutics.

References

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. National Institutes of Health.[Link]

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  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. MDPI.[Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health.[Link]

  • Identification of a class of novel tubulin inhibitors. PubMed.[Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. National Institutes of Health.[Link]

  • 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. National Institutes of Health.[Link]

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  • High-throughput screening. Wikipedia.[Link]

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Application Notes & Protocols: 5-Benzoylisoquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal framework for interacting with biological targets. Molecules incorporating this moiety exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This guide focuses on 5-benzoylisoquinoline , a bifunctional building block of significant synthetic potential. This molecule uniquely combines the desirable isoquinoline core with a versatile benzoyl group. The ketone carbonyl serves as a robust electrophilic handle for a wide array of classical and modern organic transformations, while the isoquinoline ring itself remains available for further functionalization. This dual reactivity allows for the divergent synthesis of complex molecular architectures, making this compound an invaluable starting material for researchers in drug discovery and materials science.

This document provides detailed protocols for the synthesis of this compound and its subsequent transformation into key derivatives, underscoring its utility as a strategic building block.

Part 1: Synthesis of the this compound Building Block

The regioselective synthesis of this compound presents a classic challenge in heterocyclic chemistry. Direct electrophilic acylation of isoquinoline is complicated by competing reactions at the C5 and C8 positions. Here, we present a proposed protocol for this direct approach, highlighting the critical purification step, and discuss an alternative strategy for achieving higher regioselectivity.

Method 1: Direct Friedel-Crafts Acylation of Isoquinoline (Proposed)

The most direct route to this compound is the Lewis acid-catalyzed Friedel-Crafts acylation of the parent heterocycle. Based on established principles of electrophilic aromatic substitution, this reaction is expected to proceed on the electron-rich benzene ring of the isoquinoline system. The primary sites of substitution are the C5 and C8 positions, leading to a mixture of isomers.

Expert Insights: The regioselectivity is dictated by the electronic properties and steric environment of the isoquinoline nucleus. The nitrogen atom deactivates the pyridine ring towards electrophilic attack, directing the reaction to the carbocyclic ring. The C5 and C8 positions are electronically favored, but the C5 position is often sterically more accessible. The ratio of 5- vs. 8-isomers can be influenced by the choice of Lewis acid and solvent, but a mixture is almost always anticipated. Therefore, a robust chromatographic separation is the key to isolating the desired this compound product.

Experimental Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of isoquinoline).

  • Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add benzoyl chloride (1.2 eq.) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction Initiation: Dissolve isoquinoline (1.0 eq.) in anhydrous DCM (5 mL/mmol) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux (approx. 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by 1M hydrochloric acid (HCl).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Neutralization & Purification: Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude oil, containing a mixture of 5- and 8-benzoylisoquinoline, by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the pure this compound isomer.

ParameterCondition/ReagentPurpose
Lewis Acid Anhydrous Aluminum Chloride (AlCl₃)Activates the benzoyl chloride for electrophilic attack.
Solvent Anhydrous Dichloromethane (DCM)Inert reaction medium.
Temperature 0 °C to RefluxInitial cooling controls the exothermic reaction; heating drives it to completion.
Work-up HCl (aq), NaHCO₃ (aq)Removes the Lewis acid and unreacted starting materials.
Purification Silica Gel ChromatographyCrucial step to separate the C5 and C8 isomers.
Method 2: Regioselective Ring-Closure Strategies (Conceptual)

To circumvent the issue of isomer formation, a more elegant strategy involves constructing the isoquinoline ring from a precursor that already contains the benzoyl moiety at the correct position. For example, a modified Bischler-Napieralski synthesis could be employed.[3] This would involve the acylation of a suitably substituted β-phenylethylamine, followed by cyclization and subsequent oxidation to furnish the aromatic isoquinoline ring with unambiguous regiochemistry. While more steps are involved, this method guarantees the formation of the pure 5-isomer, avoiding a difficult chromatographic separation.

G cluster_0 Method 1: Direct Acylation cluster_1 Method 2: Ring-Closure Strategy iso Isoquinoline reagents1 1. Benzoyl Chloride, AlCl₃ 2. Work-up iso->reagents1 mixture Mixture of 5- and 8- Benzoylisoquinoline reagents1->mixture sep Chromatographic Separation mixture->sep prod1 This compound sep->prod1 start Substituted β-Phenylethylamine steps Multistep Synthesis (e.g., Bischler-Napieralski) start->steps prod2 This compound (Regiochemically Pure) steps->prod2

Caption: Synthetic strategies for this compound.

Part 2: Application Notes & Protocols: Leveraging the Carbonyl Handle

The true synthetic power of this compound lies in the reactivity of its ketone functional group. This carbonyl serves as a gateway for carbon-carbon bond formation, reduction to valuable secondary alcohols, and other nucleophilic addition reactions.

G cluster_0 cluster_1 start This compound reduction Reduction (e.g., NaBH₄) start->reduction olefination Olefination (Wittig Reaction) start->olefination other Other Nucleophilic Additions (e.g., Grignard) start->other prod_alc Secondary Alcohol (Chiral Center Introduced) reduction->prod_alc prod_alk Substituted Alkene (C=C Bond Formed) olefination->prod_alk prod_tert_alc Tertiary Alcohol (New Alkyl/Aryl Group) other->prod_tert_alc

Caption: Divergent reactivity of the this compound carbonyl group.

Protocol 2: Reduction to 5-(Hydroxy(phenyl)methyl)isoquinoline

Reduction of the ketone provides a secondary alcohol, introducing a new stereocenter. This alcohol can be a precursor for chiral ligands or further functionalized, for example, via esterification or etherification. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq.) in methanol (MeOH, 20 mL/mmol) in a round-bottom flask with a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Carefully add acetone (5 mL) to quench any excess NaBH₄. Once gas evolution ceases, add water (20 mL) and concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography if necessary to yield pure 5-(hydroxy(phenyl)methyl)isoquinoline.

Protocol 3: Olefination via Wittig Reaction to Form 5-(1-Phenylvinyl)isoquinoline

The Wittig reaction is a powerful method for converting ketones into alkenes, forming a new carbon-carbon double bond with complete regiocontrol.[4][5] This two-step protocol first involves the preparation of the phosphorus ylide, followed by its reaction with this compound.

Step A: Preparation of the Methyltriphenylphosphonium Ylide

  • Reagent Preparation: In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol).

  • Deprotonation: Cool the suspension to 0 °C. Add n-butyllithium (n-BuLi, 1.05 eq., typically 1.6 M in hexanes) dropwise. A characteristic deep orange or red color indicates the formation of the ylide.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The ylide is now ready for use.

Step B: The Wittig Reaction

  • Substrate Addition: Cool the freshly prepared ylide solution back to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous THF (5 mL/mmol) and add it dropwise to the ylide solution.

  • Reaction Progression: After addition, allow the reaction to warm to room temperature and stir overnight. The disappearance of the orange/red color is often indicative of reaction completion. Monitor by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide as a major byproduct.

  • Isolation: Purify by column chromatography on silica gel. Triphenylphosphine oxide is quite polar and can often be separated effectively using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Trustworthiness & Validation: The protocols described are based on well-established, fundamental organic reactions. For validation, each step should be monitored by TLC to confirm the consumption of starting material and the formation of a new product spot. The final, purified products must be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm their structure and purity.

Part 3: Outlook - Further Functionalization of the Isoquinoline Core

With the carbonyl group transformed, the isoquinoline nucleus itself offers further opportunities for elaboration. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could potentially be used to install new functional groups at other positions on the ring, further expanding the molecular diversity accessible from this single building block.[6]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. While its regioselective synthesis requires careful consideration, the dual reactivity of its structure provides a powerful platform for chemical innovation. The ketone handle allows for reliable and predictable transformations, enabling the construction of complex derivatives with potential applications in medicinal chemistry and materials science. The protocols and strategies outlined in this guide provide a robust framework for researchers and scientists to unlock the synthetic potential of this powerful intermediate.

References

  • Zeroual, A., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Moroccan Journal of Chemistry. Available at: [Link]]

  • Gilchrist, T. L. (2001). Product Class 5: Isoquinolines. In Science of Synthesis. Thieme.
  • Ghorai, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

  • Kaur, H., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2001). Synthesis of 5-Hydroxyquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Zeroual, A., et al. (2015). Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions. Moroccan Journal of Chemistry. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 5-hydroxy-8-methylquinoline. Available at: [Link]

  • Zeroual, A., et al. (2015). View of Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions. Moroccan Journal of Chemistry. Available at: [Link]

  • Jones, T. K., et al. (1999). 5-Aryl-1,2,3,4-tetrahydrochromeno[3,4-f]quinolin-3-ones as a novel class of nonsteroidal progesterone receptor agonists: effect of A-ring modification. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Wittig Reaction. Available at: [Link]

  • Amerigo Scientific (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • Pinto, A. C., et al. (2014). Regioselectivity in isoquinoline alkaloid synthesis. ResearchGate. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

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Application Notes and Protocols for Determining the Biological Activity of 5-Benzoylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of isoquinoline have been successfully developed into drugs for treating a wide range of conditions, including cancer, infectious diseases, neurological disorders, and cardiovascular ailments.[1][3] The diverse mechanisms of action for these compounds—ranging from targeting the PI3K/Akt/mTOR signaling pathway and inducing apoptosis to inhibiting microtubule polymerization and topoisomerase—highlight the therapeutic promise of this chemical class.[2] 5-Benzoylisoquinoline is a synthetic derivative belonging to this promising family. While its specific biological activities are yet to be fully characterized, its structural similarity to other bioactive isoquinolines suggests it may hold significant therapeutic potential.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological activity of this compound. Given the lack of a known specific target for this compound, we advocate for a phenotypic screening approach. This strategy allows for the unbiased discovery of a compound's effects on cellular behavior, providing a powerful starting point for elucidating its mechanism of action.[4][5][6]

Our protocols will detail a tiered assay system, beginning with a broad primary screen to assess the cytotoxic and anti-proliferative effects of this compound across a panel of cancer cell lines. This will be followed by secondary assays to dissect the underlying cellular mechanisms, such as apoptosis induction. This structured approach is designed to be a self-validating system, providing robust and reproducible data to guide further investigation into the therapeutic potential of this compound.

Tier 1: Primary Phenotypic Screening - Assessing Anti-proliferative Activity

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. A broad screen against a panel of cancer cell lines from different tissue origins is a robust method to identify potential anti-cancer activity and to observe any cell-type-specific effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used and reliable method for this purpose, as it measures ATP levels, which is a strong indicator of metabolically active cells.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

Scientific Rationale: This assay is based on the principle that ATP is a key marker of metabolically active cells. The assay reagent contains luciferase and its substrate, D-luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of D-luciferin, producing a luminescent signal that is proportional to the amount of ATP present. A decrease in the luminescent signal in treated cells compared to untreated controls indicates a reduction in cell viability, which can be due to cytotoxicity or inhibition of proliferation.

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Assay cluster_3 Data Analysis seed_cells Seed cancer cell lines into 96-well plates prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions add_compound Add compound dilutions to cells prepare_dilutions->add_compound add_reagent Add CellTiter-Glo® reagent add_compound->add_reagent incubate_1 Incubate for 10 minutes add_reagent->incubate_1 read_plate Read luminescence on a plate reader incubate_1->read_plate normalize_data Normalize data to controls read_plate->normalize_data plot_curves Plot dose-response curves normalize_data->plot_curves calculate_ic50 Calculate IC50 values plot_curves->calculate_ic50 G cluster_0 Cell Seeding & Treatment cluster_1 Assay Procedure cluster_2 Data Analysis seed_cells Seed cells in 96-well plates treat_cells Treat with this compound at IC50 and 2x IC50 seed_cells->treat_cells add_reagent Add Caspase-Glo® 3/7 reagent treat_cells->add_reagent incubate_1 Incubate for 1-2 hours add_reagent->incubate_1 read_plate Read luminescence incubate_1->read_plate normalize_data Normalize to vehicle control read_plate->normalize_data plot_data Plot fold-change in caspase activity normalize_data->plot_data

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Materials:

  • Selected sensitive cancer cell line from Protocol 1

  • Appropriate cell culture medium and supplements

  • 96-well clear-bottom, white-walled plates

  • This compound

  • DMSO (cell culture grade)

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Multichannel pipette

  • Luminometer plate reader

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed a sensitive cell line (identified in Protocol 1) in a 96-well plate at its optimal density.

    • Incubate overnight at 37°C, 5% CO2.

    • Treat the cells with this compound at concentrations around the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for a suitable duration to induce apoptosis (e.g., 24 hours).

  • Assay Procedure:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation:

ParameterDescriptionExample Calculation
Fold Change The ratio of the luminescent signal in treated wells to that of the vehicle control.Fold Change = Luminescence_sample / Luminescence_vehicle

A significant increase in the luminescent signal (fold change > 1) in cells treated with this compound compared to the vehicle control indicates the induction of apoptosis through the activation of caspases 3 and 7.

Future Directions: Target Deconvolution and Further Mechanistic Studies

The results from these initial phenotypic screens will provide a strong foundation for further investigation. If this compound demonstrates potent anti-proliferative and pro-apoptotic activity, subsequent studies could focus on:

  • Target Deconvolution: Employing techniques such as affinity chromatography, expression profiling, or genetic screens (e.g., CRISPR-based screens) to identify the direct molecular target(s) of the compound. [7]* Biochemical Assays: Once a potential target is identified (e.g., a specific kinase or enzyme), targeted biochemical assays can be developed to confirm direct interaction and determine the inhibitory potency (Ki) and mechanism of inhibition. [2]* Cell Cycle Analysis: Using flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).

  • In Vivo Studies: Evaluating the efficacy and toxicity of this compound in animal models of cancer. [4] By following this systematic, tiered approach, researchers can efficiently and robustly characterize the biological activity of this compound, paving the way for its potential development as a novel therapeutic agent.

References

  • Phenotypic screening. Wikipedia.[Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed.[Link]

  • The resurgence of phenotypic screening in drug discovery and development. Taylor & Francis Online.[Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.[Link]

  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PMC - NIH.[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Organic and Medicinal Chemistry International.[Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.[Link]

  • Isoquinoline derivatives and its medicinal activity. ScienceGate.[Link]

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Application Notes and Protocols: 5-Benzoyl Substituted Isoquinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its presence in a vast array of natural alkaloids, such as morphine and berberine, has long signaled its therapeutic potential.[1] In modern drug discovery, the isoquinoline scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for designing ligands that can interact with a wide range of biological targets with high affinity and specificity. The strategic functionalization of the isoquinoline core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutic agents for diverse disease indications.[2]

This guide focuses on the practical applications of a specific class of these compounds: 5-benzoyl substituted isoquinolines . The introduction of a benzoyl group at the 5-position of the isoquinoline ring system creates a unique molecular architecture that has shown significant promise in several key therapeutic areas. We will explore the mechanistic basis for their activity and provide detailed protocols for their synthesis and biological evaluation, empowering researchers to explore the full potential of this exciting class of molecules.

Therapeutic Applications of 5-Benzoyl Substituted Isoquinolines

The strategic placement of a benzoyl moiety at the C-5 position of the isoquinoline ring imparts specific pharmacological activities. Below, we delve into the most promising applications, detailing the underlying mechanisms of action.

Cardiovascular Diseases: Inhibition of the RhoA/ROCK Pathway

A significant application of 5-benzoyl substituted isoquinolines lies in their ability to inhibit the Rho-associated coiled-coil containing protein kinase (ROCK). The RhoA/ROCK signaling pathway is a critical regulator of smooth muscle contraction, cell adhesion, and motility. Its overactivation is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, vasospasm, and atherosclerosis.

Mechanism of Action: 5-Benzoyl substituted isoquinolines act as competitive inhibitors at the ATP-binding site of ROCK. By blocking the kinase activity of ROCK, these compounds prevent the phosphorylation of its downstream substrates, most notably myosin light chain (MLC) phosphatase. Inhibition of MLC phosphatase leads to an increase in phosphorylated MLC, resulting in smooth muscle relaxation and vasodilation. This mechanism provides a direct therapeutic approach to counteract the pathological vasoconstriction observed in hypertensive states. A patent has described novel isoquinoline derivatives, including those with a carbonyl group (indicative of a benzoyl moiety) at the 5-position, for the prevention and/or treatment of pathologies resulting from the activation of the RhoA/ROCK pathway.[3]

Signaling Pathway Diagram: RhoA/ROCK Inhibition by 5-Benzoyl Isoquinolines

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonists Agonists (e.g., Angiotensin II) GPCR GPCR Agonists->GPCR 1. Bind RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP 2. Activate GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP 3. GDP/GTP Exchange ROCK ROCK RhoA_GTP->ROCK 4. Activate MLCP_active MLC Phosphatase (Active) ROCK->MLCP_active 5. Phosphorylate (Inhibit) MLCP_inactive p-MLC Phosphatase (Inactive) MLCP_active->MLCP_inactive p_MLC p-Myosin Light Chain MLCP_active->p_MLC Dephosphorylate MLC Myosin Light Chain p_MLC->MLC Contraction Smooth Muscle Contraction p_MLC->Contraction Leads to Benzoyl_Isoquinoline 5-Benzoyl Isoquinoline Benzoyl_Isoquinoline->ROCK Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by 5-benzoyl isoquinolines.

Oncology: Induction of Cytotoxicity and Cell Cycle Arrest

The isoquinoline scaffold is a recurring motif in a number of potent anticancer agents.[1] Derivatives of 5-benzoyl isoquinolines have shown promise as cytotoxic agents against various cancer cell lines. While the precise, overarching mechanism is likely multifaceted, key activities include the induction of apoptosis and cell cycle arrest.

Mechanism of Action: The planar aromatic structure of the isoquinoline ring system allows for intercalation into DNA, disrupting replication and transcription and ultimately triggering programmed cell death (apoptosis). Furthermore, these compounds can influence the activity of key cell cycle regulatory proteins. Studies on related compounds have demonstrated that they can induce cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cell proliferation.[4] The benzoyl moiety can contribute to the molecule's binding affinity and specificity for its biological targets. Thiosemicarbazone analogs of benzoyl-substituted isoquinolines have demonstrated significant cytotoxic activity against several human cancer cell lines.[5]

Experimental Workflow: Evaluation of Anticancer Activity

Caption: Workflow for assessing the in vitro anticancer effects of 5-benzoyl isoquinolines.

Neurodegenerative Diseases: A Multifunctional Approach

Emerging research suggests that benzylisoquinoline derivatives, structurally similar to their 5-benzoyl counterparts, may offer a multi-pronged therapeutic strategy for complex neurodegenerative disorders like Alzheimer's disease.[6]

Mechanism of Action: The primary mechanisms of action in the context of Alzheimer's disease include:

  • Cholinesterase Inhibition: These compounds can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain are increased, which is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[6]

  • Inhibition of β-Amyloid Aggregation: The formation of β-amyloid (Aβ) plaques is a pathological hallmark of Alzheimer's disease. Certain benzylisoquinoline derivatives have been shown to inhibit the self-induced aggregation of Aβ peptides, potentially preventing the formation of these neurotoxic plaques.[6]

This dual-action profile makes 5-benzoyl substituted isoquinolines attractive candidates for further investigation as disease-modifying agents in neurodegeneration.

Logical Relationship: Dual-Action Neuroprotection

Neuro_Protection cluster_outcomes Compound 5-Benzoyl Isoquinoline Derivative AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits BuChE Butyrylcholinesterase (BuChE) Compound->BuChE Inhibits Abeta β-Amyloid (Aβ) Monomers Compound->Abeta Inhibits Aggregation ACh Acetylcholine (ACh) AChE->ACh Degrades BuChE->ACh Degrades Abeta_agg Aβ Aggregates (Plaques) Abeta->Abeta_agg Aggregates to form Neuroprotection Neuroprotection Abeta_agg->Neuroprotection Cognition Improved Cognition ACh->Cognition

Sources

Application Notes and Protocols for Experimental Setups Involving 5-Benzoylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Benzoylisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast number of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a benzoyl group at the 5-position of the isoquinoline ring system creates a versatile intermediate, this compound. This molecule serves as a valuable building block for the synthesis of a diverse array of derivatives with potential therapeutic applications. The benzoyl moiety's ketone functionality offers a reactive handle for a multitude of chemical transformations, including reductions, olefination reactions, and cross-coupling strategies, thereby enabling the exploration of a broad chemical space in drug discovery programs.[2][3] This document provides detailed experimental protocols for the synthesis and subsequent functionalization of this compound, along with essential safety and characterization guidelines.

PART 1: General Laboratory Safety and Handling of Isoquinoline Derivatives

1.1 Personal Protective Equipment (PPE)

Before commencing any experimental work, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes of reagents and solvents.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is crucial to change gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant laboratory coat must be worn to protect against chemical spills.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For certain operations, a respirator may be necessary.

1.2 Chemical Handling and Storage

  • This compound and its derivatives should be handled with care, avoiding inhalation, ingestion, and direct skin contact.

  • Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • All reaction setups should be assembled within a certified chemical fume hood.

1.3 Waste Disposal

  • All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations.

  • Segregate halogenated and non-halogenated waste streams into appropriately labeled containers.

PART 2: Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation of isoquinoline with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). It is important to note that Friedel-Crafts reactions on nitrogen-containing heterocycles like quinoline and isoquinoline can be challenging due to the complexation of the Lewis acid with the basic nitrogen atom, which deactivates the ring towards electrophilic substitution.[4] However, with careful control of reaction conditions, this method can be employed.

Protocol 1: Friedel-Crafts Acylation of Isoquinoline

Materials:

  • Isoquinoline

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) to the stirred suspension via the addition funnel.

  • To this mixture, add a solution of isoquinoline (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of crushed ice, followed by 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow for Friedel-Crafts Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Suspend AlCl3 in anhydrous DCM prep2 Cool to 0 °C prep1->prep2 reac1 Add benzoyl chloride prep2->reac1 reac2 Add isoquinoline solution dropwise reac1->reac2 reac3 Warm to RT and reflux reac2->reac3 work1 Quench with ice and HCl reac3->work1 work2 Extract with DCM work1->work2 work3 Wash with NaHCO3, H2O, brine work2->work3 work4 Dry over MgSO4 work3->work4 work5 Concentrate work4->work5 work6 Purify by column chromatography work5->work6 product product work6->product This compound

Caption: Workflow for the synthesis of this compound.

PART 3: Reactions Involving this compound

The ketone functional group of this compound is a versatile handle for further synthetic transformations.

3.1 Reduction of the Benzoyl Group

The ketone can be selectively reduced to the corresponding secondary alcohol, phenyl(isoquinolin-5-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).

Protocol 2: Reduction of this compound

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of methanol and dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography if necessary.

3.2 Wittig Olefination

The Wittig reaction allows for the conversion of the ketone to an alkene.[5][6] This protocol outlines the formation of 5-(1-phenylvinyl)isoquinoline.

Protocol 3: Wittig Reaction with this compound

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needles for inert atmosphere techniques

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.2 equivalents) portion-wise. The formation of the yellow-orange ylide should be observed.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Wittig Reaction

G cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification ylide1 Suspend phosphonium salt in THF ylide2 Add potassium tert-butoxide at 0 °C ylide1->ylide2 reac1 Add this compound solution ylide2->reac1 reac2 Warm to RT and stir reac1->reac2 work1 Quench with NH4Cl (aq) reac2->work1 work2 Extract with ethyl acetate work1->work2 work3 Wash with brine work2->work3 work4 Dry and concentrate work3->work4 work5 Purify by column chromatography work4->work5 product product work5->product 5-(1-phenylvinyl)isoquinoline

Caption: Workflow for the Wittig olefination of this compound.

3.3 Suzuki Cross-Coupling

For further diversification, a halogenated derivative of this compound can be utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[7][8][9] This protocol describes a general procedure assuming the availability of a bromo-substituted this compound.

Protocol 4: Suzuki Coupling of a Bromo-5-Benzoylisoquinoline Derivative

Materials:

  • Bromo-5-benzoylisoquinoline derivative (e.g., 8-bromo-5-benzoylisoquinoline)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask, add the bromo-5-benzoylisoquinoline derivative (1.0 equivalent), arylboronic acid (1.5 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

PART 4: Characterization of this compound

The structural confirmation of this compound and its derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

4.1 Spectroscopic Data

While experimental data for this compound is not widely published, the following table provides predicted and representative ¹H and ¹³C NMR chemical shifts based on known data for isoquinoline and benzoyl-substituted aromatic compounds.[10][11]

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Signal Description
~9.3s, 1H (H-1)
~8.5d, 1H (H-3)
~8.0d, 1H (H-4)
~7.9d, 1H (H-6)
~7.8d, 1H (H-8)
~7.7t, 1H (H-7)
~7.6m, 2H (ortho-benzoyl H)
~7.5m, 3H (meta/para-benzoyl H)

4.2 General Analytical Procedures

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer operating at a suitable frequency (e.g., 400 MHz or higher).[12]

  • Mass Spectrometry (MS): Obtain a mass spectrum using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify key functional groups, particularly the characteristic carbonyl (C=O) stretch of the benzoyl group, typically observed in the range of 1650-1680 cm⁻¹.

References

  • ResearchGate. (2021). 1H and 13C NMR Spectroscopic Data for Compounds 1-4. [Link]

  • Organic Syntheses. (1998). 4a(S), 8a(R)-2-benzoyloctahydro-6(2H)-isoquinolinone. [Link]

  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • ResearchGate. (2004). H-1 and C-13 NMR signal assignment of benzylisoquinoline alkaloids from Fumaria officinalis L. (Papaveraceae). [Link]

  • ResearchGate. (2015). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. [Link]

  • Organic Syntheses. (1977). ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. [Link]

  • PubMed. (2004). 1H and 13C NMR signal assignment of benzylisoquinoline alkaloids from Fumaria officinalis L. (Papaveraceae). [Link]

  • Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]

  • Organic Syntheses. (2004). Isoquinoline, 5-bromo-8-nitro. [Link]

  • Chem LibreTexts. (2014). The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]

  • Royal Society of Chemistry. (2015). C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]

  • University of Arizona. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • PubChem. (n.d.). 1-Benzylisoquinoline. [Link]

  • National Institutes of Health. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Organic Syntheses. (1958). 1-methylisoquinoline. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 5-Benzoylisoquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-benzoylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and extensive experience in heterocyclic chemistry. Our goal is to equip you with the knowledge to anticipate challenges, make informed experimental choices, and successfully achieve your target molecule.

Introduction: The Challenge of Electrophilic Acylation on Isoquinoline

The synthesis of this compound presents a significant challenge primarily due to the inherent electronic properties of the isoquinoline ring system. As a nitrogen-containing heterocycle, the lone pair of electrons on the nitrogen atom imparts basicity. This fundamental characteristic is the root cause of the primary difficulties encountered during classical electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation.

The core issue is the interaction between the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), which is essential for activating the acylating agent (benzoyl chloride), and the basic nitrogen of the isoquinoline. This interaction leads to the formation of a complex, which deactivates the entire ring system towards electrophilic attack. This deactivation significantly hinders the desired acylation reaction.

Moreover, electrophilic substitution on the unsubstituted isoquinoline ring, when it does occur, typically yields a mixture of isomers, with substitution at the 5- and 8-positions being the most common. Controlling the regioselectivity to favor the 5-position is a non-trivial aspect of this synthesis.

This guide will walk you through these challenges, offering practical solutions and alternative strategies to enhance your success rate.

Troubleshooting Guide: Common Issues and Solutions in this compound Synthesis

This section addresses specific problems you may encounter during the synthesis of this compound via Friedel-Crafts acylation and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
No or very low conversion of starting material 1. Catalyst Deactivation: The Lewis acid (e.g., AlCl₃) is complexing with the nitrogen atom of isoquinoline, rendering it inactive.[1] 2. Insufficient Catalyst: An inadequate amount of Lewis acid is used to overcome the catalyst sequestration by the substrate. 3. Moisture Contamination: The presence of water in the reagents or solvent is deactivating the Lewis acid.1. Increase Catalyst Stoichiometry: Use a significant excess of the Lewis acid (e.g., 3-4 equivalents) to ensure enough free catalyst is available to promote the reaction. 2. Protect the Nitrogen: Consider performing the reaction on an N-oxide derivative of isoquinoline, followed by deoxygenation. 3. Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, and use freshly distilled, anhydrous solvents and high-purity, anhydrous Lewis acid.[2][3]
Formation of a complex mixture of products 1. Isomer Formation: Acylation is occurring at both the C5 and C8 positions of the isoquinoline ring. 2. Polysubstitution: If the reaction conditions are too harsh, multiple benzoyl groups may be added to the ring. 3. Side Reactions: High temperatures can lead to charring and the formation of polymeric materials.[1]1. Optimize Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature or slightly above, monitoring by TLC.[2] 2. Control Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of byproducts. 3. Purification Strategy: Be prepared for a challenging purification. Column chromatography with a carefully selected solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) will likely be necessary to separate the isomers.
Difficulty in isolating and purifying the product 1. Similar Polarity of Isomers: The 5- and 8-benzoylisoquinoline isomers may have very similar polarities, making chromatographic separation difficult. 2. Product Complexation: The product may remain complexed with the Lewis acid, complicating the work-up.1. Careful Work-up: During the work-up, ensure the complete decomposition of the aluminum chloride complex by pouring the reaction mixture into a mixture of ice and concentrated HCl.[2][3] 2. Recrystallization: Attempt recrystallization from various solvent systems to selectively crystallize the desired 5-isomer. 3. Advanced Chromatography: If standard column chromatography is insufficient, consider using high-performance liquid chromatography (HPLC) for separation.
Charring or decomposition of the reaction mixture 1. Excessively High Temperature: The reaction is being run at too high a temperature. 2. Highly Reactive Lewis Acid: The chosen Lewis acid is too harsh for the substrate.1. Strict Temperature Control: Maintain a low temperature, especially during the initial addition of reagents.[1] 2. Use a Milder Lewis Acid: Consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although this may require higher temperatures and longer reaction times.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts acylation of isoquinoline so difficult?

A1: The primary reason is the basic nitrogen atom in the isoquinoline ring. This nitrogen acts as a Lewis base and readily coordinates with the Lewis acid catalyst (like AlCl₃) required for the reaction. This coordination forms a positively charged complex, which strongly deactivates the entire aromatic system, making it much less nucleophilic and thus less reactive towards the electrophilic acylium ion.[1]

Q2: What is the expected regioselectivity of the benzoylation of isoquinoline?

A2: For electrophilic substitution reactions on unsubstituted isoquinoline, the attack generally occurs on the benzene ring at the C5 and C8 positions. Therefore, in a Friedel-Crafts acylation, a mixture of this compound and 8-benzoylisoquinoline is the most likely outcome. The ratio of these isomers can be influenced by the reaction conditions, particularly the solvent and temperature.

Q3: Are there more reliable alternative methods to synthesize this compound?

A3: Yes. Given the challenges of direct Friedel-Crafts acylation, alternative strategies are often more successful. One promising approach is a nucleophilic addition to a C5-functionalized isoquinoline. For example:

  • Grignard Reaction: Starting from 5-cyanoisoquinoline, a Grignard reaction with phenylmagnesium bromide, followed by acidic work-up, would yield this compound.

  • Palladium-Catalyzed Cross-Coupling: A Suzuki or Stille coupling of a 5-haloisoquinoline with a suitable benzoyl precursor could also be a viable route.

These methods avoid the issue of Lewis acid complexation with the nitrogen atom and can offer better regioselectivity and overall yields.

Q4: How can I confirm that I have synthesized this compound?

A4: Comprehensive characterization is crucial. You should use a combination of spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will be the most definitive method to determine the structure and isomeric purity. The proton and carbon chemical shifts and coupling constants will be unique to the 5-substituted pattern.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show a characteristic carbonyl (C=O) stretch for the ketone group.

Unfortunately, publicly available, verified spectral data for this compound is scarce. Therefore, it is highly recommended to perform a full structural elucidation and consider publishing the data to contribute to the scientific community.

Experimental Protocols

Protocol 1: Hypothetical Friedel-Crafts Benzoylation of Isoquinoline (High-Risk, for experienced chemists)

This protocol is based on general Friedel-Crafts procedures and is adapted for the challenging isoquinoline substrate. It should be approached with the expectation of low yields and the formation of isomers.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Nitrobenzene

  • Isoquinoline (freshly distilled)

  • Benzoyl Chloride (freshly distilled)

  • Hydrochloric Acid (concentrated)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (3.0 eq.) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of isoquinoline (1.0 eq.) in anhydrous dichloromethane.

  • Add the isoquinoline solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C. Stir the resulting complex for 30 minutes at 0 °C.

  • Add benzoyl chloride (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (or no further progress is observed), cool the mixture to 0 °C and carefully quench the reaction by slowly pouring it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound via Grignard Reaction (Recommended Alternative)

Step A: Synthesis of Phenylmagnesium Bromide

  • In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to initiate the reaction.

  • In the dropping funnel, place a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether.

  • Add a small amount of the bromobenzene solution to the magnesium turnings. Once the reaction starts (indicated by bubbling and heat), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step B: Reaction with 5-Cyanoisoquinoline

  • In a separate oven-dried flask under nitrogen, dissolve 5-cyanoisoquinoline (1.0 eq.) in anhydrous toluene.

  • Cool the solution of 5-cyanoisoquinoline to 0 °C.

  • Slowly add the freshly prepared phenylmagnesium bromide solution (1.5 eq.) to the 5-cyanoisoquinoline solution via cannula.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 3M aqueous HCl.

  • Stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze the intermediate imine.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Challenges

Logical Workflow for Troubleshooting

troubleshooting_workflow start Start Synthesis: Friedel-Crafts Acylation check_reaction Monitor Reaction by TLC start->check_reaction no_product No or Low Conversion check_reaction->no_product No Product complex_mixture Complex Mixture/ Multiple Spots check_reaction->complex_mixture Multiple Products success Desired Product Formed check_reaction->success Clean Conversion alt_route Consider Alternative Route: Grignard Synthesis no_product->alt_route workup Work-up and Purification complex_mixture->workup success->workup characterization Characterize Product (NMR, MS, IR) workup->characterization end Synthesis Complete characterization->end catalyst_deactivation cluster_reactants Reactants isoquinoline Isoquinoline (Lewis Base) deactivated_complex Deactivated Complex [Isoquinoline-AlCl₃] isoquinoline->deactivated_complex alcl3 AlCl₃ (Lewis Acid) alcl3->deactivated_complex no_reaction No Friedel-Crafts Reaction deactivated_complex->no_reaction Prevents Acylation

Caption: The deactivation of the Lewis acid catalyst by isoquinoline.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation with 3-Ethylbenzoyl Chloride. BenchChem.
  • University of Michigan. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?.
  • Organic Syntheses. (n.d.). ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES.
  • Al-Hiari, Y. M., et al. (2009). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.

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Technical Support Center: A Guide to Improving the Yield of 5-Benzoylisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 5-Benzoylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles, offering a structured approach to troubleshooting common issues and optimizing reaction yields. Our goal is to empower you with the expertise to diagnose problems, make informed decisions, and achieve consistent, high-yield results in your experiments.

Overview of Synthetic Strategies

The synthesis of this compound, a scaffold of significant interest in medicinal chemistry, can be approached through several strategic routes. The optimal choice depends on the availability of starting materials, desired substitution patterns, and scalability. The two most prevalent strategies involve either the direct functionalization of a pre-existing isoquinoline core or the construction of the isoquinoline ring with the benzoyl moiety introduced at a key step.

  • Route A: Direct C5-Benzoylation of Isoquinoline. This approach, typically a Friedel-Crafts acylation, is atom-economical but faces challenges related to the inherent reactivity of the isoquinoline ring. The nitrogen atom can coordinate with the Lewis acid catalyst, deactivating both the catalyst and the ring system.

  • Route B: Ring Construction Followed by Functionalization. Methods like the Bischler-Napieralski or Pictet-Spengler reactions are used to build the isoquinoline skeleton from acyclic precursors.[1] This allows for greater control over substituent placement. The benzoyl group can be introduced either before cyclization or as a final modification of the synthesized isoquinoline.

This guide will focus primarily on troubleshooting the direct benzoylation route and key steps in the ring-construction pathways, as these are where researchers most often encounter yield-limiting challenges.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Focus Area: Direct Benzoylation (Friedel-Crafts Acylation)

Question 1: My Friedel-Crafts benzoylation of isoquinoline is resulting in a very low yield or has failed completely. What are the most common causes?

Low yields in this reaction are a frequent issue and can almost always be traced back to a few critical factors.

  • Cause A: Catalyst Inactivity due to Moisture. Lewis acids like aluminum chloride (AlCl₃) are exceptionally sensitive to moisture.[2][3] Any water present in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled over a suitable drying agent like calcium hydride.[3] Use a fresh, unopened container of the Lewis acid or a freshly sublimed portion.

  • Cause B: Insufficient Catalyst Stoichiometry. Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[2][4] This is because the product, this compound, is a ketone that forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[5]

    • Solution: Use at least 1.1 to 2.0 equivalents of the Lewis acid relative to the limiting reagent. This ensures enough free catalyst is available to activate the benzoyl chloride for the reaction to proceed to completion.

  • Cause C: Substrate and Catalyst Deactivation. The lone pair of electrons on the isoquinoline nitrogen atom can coordinate strongly with the Lewis acid. This deactivates the aromatic system towards electrophilic attack and also deactivates the catalyst.[4]

    • Solution: This is an inherent challenge. Increasing the amount of Lewis acid can help saturate the nitrogen coordination site. Alternatively, more advanced methods like oxidative cross-dehydrogenative coupling (CDC) might be considered, which avoid strong Lewis acids entirely.[6]

  • Cause D: Suboptimal Reaction Temperature. Temperature control is critical. Insufficient heat may prevent the reaction from overcoming its activation energy, while excessive heat can lead to the decomposition of starting materials and the formation of tar-like byproducts.[2]

    • Solution: Begin the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic process. Then, gradually warm the mixture to room temperature or reflux, depending on the substrate's reactivity. Monitor the reaction by TLC to find the optimal temperature and time.

Question 2: I am observing the formation of multiple products, and purification is difficult. What is happening?

The formation of multiple products often points to issues with regioselectivity or side reactions. While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the ring, other isomers can form.[2]

  • Cause: Isomer Formation. Isoquinoline can be acylated at different positions. While position 5 is often favored, acylation at other positions can occur, leading to a mixture of isomers that are difficult to separate.

    • Solution: The choice of solvent and Lewis acid can influence the regioselectivity. Experiment with different solvents (e.g., dichloromethane, nitrobenzene, carbon disulfide) and Lewis acids to optimize for the desired isomer. Careful analysis (e.g., by NMR) of the crude product is essential to identify the isomeric ratio.

Focus Area: Bischler-Napieralski Route

Question 3: My Bischler-Napieralski cyclization to form the dihydroisoquinoline precursor is giving a low yield. What are the key parameters to check?

The success of this intramolecular electrophilic aromatic substitution hinges on the reactivity of the starting amide and the strength of the cyclizing agent.[7][8]

  • Cause A: Deactivated Aromatic Ring. The cyclization is most effective when the aromatic ring of the β-phenylethylamide contains electron-donating groups, which facilitate the electrophilic attack.[8][9]

    • Solution: For substrates with neutral or electron-withdrawing groups, a more potent dehydrating agent is required. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often effective for less reactive substrates.[7][10]

  • Cause B: Formation of Styrene Byproducts. A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes and significantly lowers the yield of the desired cyclized product.[7][10] This occurs via the nitrilium ion intermediate.

    • Solution: One effective strategy is to use the corresponding nitrile as the solvent for the reaction. This shifts the equilibrium away from the retro-Ritter product.[10] Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate, avoiding the pathway that leads to styrene formation.[9][10]

Frequently Asked Questions (FAQs)

  • Q: How can I be certain my reaction conditions are truly anhydrous? A: Start by oven-drying all glassware at >120 °C for several hours and assembling the apparatus while hot under a stream of dry nitrogen or argon. Use septa to seal openings and transfer liquids via syringe. Solvents should be obtained from a commercial drying system or distilled from an appropriate drying agent (e.g., CaH₂ for dichloromethane, Na/benzophenone for ethers).[3]

  • Q: What is the best way to purify the final this compound product? A: Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The polarity of the solvent system will need to be optimized based on TLC analysis.

  • Q: Are there enzymatic or biosynthetic routes to produce these compounds? A: Yes, significant research has been dedicated to the biosynthesis of benzylisoquinoline alkaloids (BIAs), which share a common structural core.[11][12][13][14][15][16][17][18][19] These pathways often utilize enzymes like norcoclaurine synthase (NCS) for the key Pictet-Spengler condensation.[11][13] While the direct biosynthesis of this compound is not a primary focus, these enzymatic strategies offer powerful tools for creating complex, related structures with high selectivity.[16]

Data Summary and Key Protocols

Table 1: Troubleshooting Summary for Friedel-Crafts Benzoylation
Problem Potential Cause Recommended Action Reference
Low/No Yield Catalyst deactivation by moisture.Use oven-dried glassware and anhydrous solvents.[2],[3]
Insufficient catalyst amount.Use 1.1-2.0 equivalents of Lewis acid.[2],[4]
Suboptimal reaction temperature.Optimize temperature profile (e.g., 0 °C to reflux); monitor by TLC.[2]
Multiple Products Poor regioselectivity.Screen different Lewis acids and anhydrous solvents.-
Reaction Fails Substrate deactivation (N-coordination).Increase Lewis acid stoichiometry; consider alternative synthetic routes.[4]
Experimental Protocol 1: General Procedure for Friedel-Crafts Benzoylation of Isoquinoline

This protocol is a representative example and requires optimization for specific substrates and scales.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.[4]

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. In a separate flame-dried flask, prepare a solution of benzoyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: Prepare a solution of isoquinoline (1.0 equivalent) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by cold water.[4]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by column chromatography on silica gel.

Visualization of Mechanisms and Workflows

Diagram 1: Simplified Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation BC Benzoyl Chloride Complex Intermediate Complex BC->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 Iso Isoquinoline Sigma Sigma Complex (Resonance Stabilized) Iso->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex + [AlCl₄]⁻ - HCl - AlCl₃ Final_Product This compound Product_Complex->Final_Product Aqueous Workup

Caption: The three key stages of the Friedel-Crafts acylation reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Start: Low Yield Observed check_anhydrous Check Anhydrous Conditions Glassware oven-dried? Anhydrous solvent used? Fresh Lewis acid? start->check_anhydrous check_stoich check_stoich check_anhydrous->check_stoich Conditions OK check_temp Optimize Temperature & Time Reaction monitored by TLC? Tried refluxing longer? check_stoich->check_temp Stoichiometry OK check_reagents Assess Reagent Purity Starting materials pure? Benzoyl chloride fresh? check_temp->check_reagents Temp/Time OK success Yield Improved check_reagents->success Purity OK, Yield Improves fail {Yield Still Low | Consider alternative route (e.g., Bischler-Napieralski)} check_reagents->fail All factors checked

Caption: A systematic workflow for diagnosing low-yield issues.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed Central (PMC). Available from: [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Available from: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. National Institutes of Health (NIH). Available from: [Link]

  • ResearchGate. Optimisation of reaction conditions. Available from: [Link]

  • Organic Syntheses. ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. Available from: [Link]

  • Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Available from: [Link]

  • RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

  • Frontiers. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Available from: [Link]

  • Slideshare. Bischler napieralski reaction. Available from: [Link]

  • J&K Scientific LLC. Bischler-Napieralski Reaction. Available from: [Link]

  • Chemical Communications (RSC Publishing). C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes. Available from: [Link]

  • Aurigene Pharmaceutical Services. Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Available from: [Link]

  • PubMed Central (PMC). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Available from: [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]

  • SciSpace. Benzylisoquinoline Biosynthesis by Cultivated Plant Cells and Isolated Enzymes. Available from: [Link]

  • bioRxiv. Benzylisoquinoline alkaloid production in yeast via norlaudanosoline improves selectivity and yield. Available from: [Link]

  • Isoquinoline. Available from: [Link]

  • Chemistry Online. Quinolines and isoquinolines. Available from: [Link]

  • Reddit. Finding theoretical yield (Friedel Crafts Acylation Reaction). Available from: [Link]

  • PubMed Central (PMC). Microbial production of plant benzylisoquinoline alkaloids. Available from: [Link]

  • BENZYLISOQUINOLINE BIOSYNTHESIS BY CULTIVATED PLANT CELLS AND ISOLATED ENZYMES. Available from: [Link]

  • PubMed Central (PMC). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Available from: [Link]

  • Khan Academy. Reactions at the benzylic position. Available from: [Link]

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Technical Support Center: Purification of 5-Benzoylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Benzoylisoquinoline. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the isolation and purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the desired purity for your downstream applications.

Section 1: Initial Assessment and Method Selection

The first step in any purification workflow is to understand your crude material. A preliminary analysis will dictate the most efficient and effective purification strategy.

Q: I have a crude reaction mixture containing this compound. Where do I begin?

A: Before attempting any large-scale purification, you must first analyze the composition of your crude sample.

  • Initial Analysis: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and run a Thin-Layer Chromatography (TLC) analysis. Spot the crude material alongside any available starting materials. Visualize the plate under UV light (254 nm) and then stain it if necessary. This will tell you:

    • The approximate number of components in your mixture.

    • The relative polarity of your target compound versus the impurities.

    • Whether the starting materials have been consumed.

  • Method Selection: Based on the TLC, you can choose the primary purification method. The following workflow provides a general decision-making process.

G cluster_0 cluster_1 start Crude this compound Sample tlc Analyze by TLC/LCMS start->tlc decision Impurity Profile? tlc->decision chrom Primary Method: Flash Column Chromatography decision->chrom Multiple impurities or Rf close to impurities recryst Polishing Step or High Purity: Recrystallization decision->recryst Crude product is >90% pure and solid prephplc Alternative for Difficult Separation: Preparative HPLC/SFC decision->prephplc Very close or co-eluting impurities (ΔRf < 0.1) chrom->recryst Further purification needed end Pure this compound chrom->end Purity >98% achieved recryst->end prephplc->end

Caption: Workflow for selecting the appropriate purification technique.

Section 2: Flash Column Chromatography Troubleshooting Guide

Flash column chromatography is the most common and versatile method for purifying this compound from reaction mixtures.[1][2] Success hinges on proper setup and solvent selection.

Q: How do I select the optimal solvent system (mobile phase) for column chromatography?

A: The ideal solvent system is determined through systematic TLC screening. The goal is to find a solvent or mixture that provides a retention factor (Rf) of 0.25-0.35 for this compound, while maximizing the separation from its nearest impurities.

  • Causality: An Rf in this range ensures the compound spends sufficient time interacting with the stationary phase (silica) to separate from impurities, but not so long that it leads to excessive band broadening and long elution times.[1]

Step-by-Step Protocol for TLC Screening:

  • Prepare Stock Solutions: Create dilute solutions of your crude material in a volatile solvent like DCM.

  • Choose Initial Solvents: Start with a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). This compound, with its ketone and nitrogen heterocycle, is moderately polar. A Hexanes/Ethyl Acetate system is an excellent starting point.

  • Test Various Ratios: On a single TLC plate, spot your crude material in separate lanes. Develop each lane in a different solvent ratio (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc).

  • Analyze Results: Identify the system where the target spot has an Rf of ~0.3 and is well-separated from other spots. If separation is poor, try changing the polar solvent (e.g., to Diethyl Ether or Acetone) or adding a small amount of a third, highly polar solvent like Methanol or Triethylamine (if acidic/basic impurities are an issue).

Solvent System Example (Hexanes:Ethyl Acetate) This compound Rf Impurity A Rf Impurity B Rf Assessment
9:10.100.150.05Poor elution. Increase polarity.
7:30.300.550.10Good. Target is well-separated.
5:50.600.750.40Too high. Compound will elute too quickly.

Q: My compound and a key impurity are co-eluting or have very similar Rf values (ΔRf < 0.1). What can I do?

A: This is a common challenge. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: Switch to solvents with different selectivities. For example, if you are using Hexanes/Ethyl Acetate, try a system containing Dichloromethane or Toluene. These aromatic solvents can alter the pi-pi interactions with your benzoylisoquinoline system, potentially changing the elution order.

  • Decrease the Elution Strength: Use a shallower solvent gradient or an isocratic elution with a weaker mobile phase (e.g., move from 7:3 to 8:2 Hexanes:EtOAc). This will increase the retention time but may improve separation.[2]

  • Increase Column Length: Doubling the length of the silica gel bed can significantly enhance resolving power for closely eluting compounds.[1]

  • Use High-Performance Silica: Switch to a smaller particle size silica gel (e.g., 25-40 µm) if you are using a larger one (40-63 µm). This increases the surface area and theoretical plates, leading to sharper peaks.

Q: I'm observing significant streaking/tailing of my compound spot on the column. What is the cause?

A: Tailing is often a sign of undesirable secondary interactions between your compound and the silica gel or a result of overloading.

G start Problem: Spot Tailing/Streaking decision1 Is the sample load >1-2% of silica mass? start->decision1 decision2 Is the compound acidic or basic? decision1->decision2 No sol1 Solution: Reduce sample load. Use a larger column. decision1->sol1 Yes decision3 Is the compound sparingly soluble in the mobile phase? decision2->decision3 No sol2 Solution: Add modifier to mobile phase. (e.g., 0.5% Triethylamine for bases, 0.5% Acetic Acid for acids) decision2->sol2 Yes (Isoquinoline is basic) sol3 Solution: Use stronger solvent for loading. Ensure solubility during run. decision3->sol3 Yes end Resolution: Sharp, symmetrical peaks decision3->end No sol1->end sol2->end sol3->end

Sources

5-Benzoylisoquinoline Technical Support Center: A Guide to Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Benzoylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a polycyclic aromatic ketone with a basic nitrogen atom, this compound presents a classic solubility profile: poor aqueous solubility with opportunities for enhancement through strategic formulation. This document provides in-depth, practical solutions, moving from fundamental principles to detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of this compound.

Q1: Why is my this compound not dissolving in aqueous buffers?

This compound possesses a large, rigid, and hydrophobic structure due to its fused aromatic rings and the benzoyl group. This molecular characteristic leads to strong crystal lattice energy and unfavorable interactions with polar water molecules, resulting in low aqueous solubility. Overcoming this requires strategies that either disrupt the crystal lattice, alter the solvent environment, or modify the molecule itself to be more hydrophilic.

Q2: I'm seeing conflicting solubility results. What could be the cause?

Inconsistent solubility measurements can arise from several factors. It is critical to ensure that you have reached thermodynamic equilibrium, which can take 24 hours or longer of shaking for poorly soluble compounds.[1] Other common culprits include variations in temperature, pH of the medium, and the solid-state form (polymorphism) of your compound.[2] Always characterize your solid form and meticulously control experimental parameters.

Q3: What is the quickest way to get my compound into solution for a preliminary in vitro assay?

For rapid, small-scale solubilization for initial screening, the use of a co-solvent is often the most effective first step.[3][4][5] Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent that can dissolve this compound. A common practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. Be mindful of the final DMSO concentration, as it can impact biological assays.

Q4: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH modification is a highly viable strategy. The isoquinoline ring contains a nitrogen atom that is weakly basic, with a pKa of approximately 5.14 for the parent isoquinoline.[6][7] By lowering the pH of the aqueous medium to at least two units below the pKa, the nitrogen atom will become protonated, forming a more soluble salt.[1][] This is a fundamental and effective approach for basic compounds.[9][10]

Q5: Are there more advanced formulation strategies I should consider for in vivo studies?

For more advanced applications like in vivo studies where bioavailability is key, you should explore techniques such as the formation of amorphous solid dispersions, complexation with cyclodextrins, or the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[11][12] These methods can significantly enhance both solubility and absorption.[13][14] Nanotechnology approaches, such as creating nanosuspensions, can also be highly effective.[15][16][17]

Part 2: Troubleshooting and In-Depth Solubility Enhancement Guides

This section provides a systematic approach to tackling solubility issues, complete with the scientific rationale and step-by-step protocols.

Guide 1: Foundational Strategy - Co-Solvent Systems

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][] This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic solute, making it easier for the solute to dissolve.[18][19]

When to Use: This is the ideal starting point for preparing stock solutions for in vitro screening or when a simple liquid formulation is needed.

start Start: Need to dissolve This compound stock_prep Prepare 10-50 mM stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous buffer stock_prep->dilution observe Observe for precipitation dilution->observe precip_yes Precipitation Occurs observe->precip_yes Yes precip_no No Precipitation observe->precip_no No troubleshoot Troubleshoot: Lower stock concentration or use alternative co-solvents precip_yes->troubleshoot success Success: Note final co-solvent concentration and proceed precip_no->success

Caption: A simple workflow for utilizing DMSO as a co-solvent.

  • Primary Screen (High-Power Solvents):

    • Dispense 1-5 mg of this compound into separate glass vials.

    • Add small, incremental volumes (e.g., 10-50 µL) of DMSO, Dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) to each vial.

    • Vortex between additions until the solid is fully dissolved.

    • Calculate the approximate solubility in mg/mL. This will establish your upper solubility limit in these strong solvents.

  • Secondary Screen (Biocompatible Co-solvents):

    • Based on the solubility from the primary screen, aim to create a 1 mg/mL solution.

    • Prepare binary solvent systems (co-solvent:water) at various ratios (e.g., 90:10, 70:30, 50:50, 30:70, 10:90).

    • Use common, less toxic co-solvents such as Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[4][]

    • Add a known mass of this compound to a known volume of each binary solvent system.

    • Agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.

    • Visually inspect for undissolved solid. For quantitative results, filter the saturated solution and analyze the concentration of the filtrate via HPLC-UV.[20]

Co-Solvent System (v/v)This compound Solubility (µg/mL) - Hypothetical DataObservations
100% Water< 1Insoluble
10% Ethanol in Water15Slight improvement
30% Ethanol in Water95Significant improvement
30% PG in Water120Better than Ethanol
30% PEG 400 in Water180Best of the biocompatible options
100% DMSO> 20,000Very high solubility
Guide 2: Chemical Modification - pH Adjustment

The Principle: this compound is a weak base. According to the Henderson-Hasselbalch equation, as the pH of the solution decreases, the equilibrium will shift towards the protonated (ionized) form of the molecule. This ionized form is significantly more soluble in water than the neutral form.[21][22][23]

When to Use: Ideal for developing aqueous formulations for oral or parenteral routes, provided the compound is stable at low pH.

start Start: Determine pKa of This compound (est. ~4-5) buffer_prep Prepare a series of buffers (e.g., pH 2, 3, 4, 5, 6, 7.4) start->buffer_prep solubility_exp Equilibrate excess solid in each buffer for 24-48h at 25°C buffer_prep->solubility_exp analysis Filter and analyze supernatant concentration via HPLC-UV solubility_exp->analysis plot Plot Solubility vs. pH analysis->plot result Identify pH range where solubility is maximized plot->result

Caption: Workflow for determining the pH-solubility profile.

  • Buffer Preparation: Prepare a series of buffers with constant ionic strength (e.g., using KCl) covering a pH range from 2.0 to 8.0 (e.g., HCl/KCl for pH 2, citrate buffers for pH 3-6, phosphate buffer for pH 7.4).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound (e.g., 5 mg) to vials containing a fixed volume (e.g., 5 mL) of each buffer.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Allow the samples to equilibrate for at least 24-48 hours.[1]

    • After equilibration, withdraw a sample and immediately filter it through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).

    • Dilute the filtrate appropriately and quantify the concentration using a validated HPLC-UV method.[20]

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH of the buffer.

pHThis compound Solubility (µg/mL) - Hypothetical DataLog Solubility
2.015003.18
3.01552.19
4.0181.26
5.03.50.54
6.0< 1< 0
7.4< 1< 0

This profile clearly shows that solubility dramatically increases as the pH drops below the compound's pKa, as expected for a basic molecule.

Guide 3: Advanced Formulation - Cyclodextrin Complexation

The Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][24] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex.[25][26][27] This complex has the solubility characteristics of the hydrophilic cyclodextrin, thereby increasing the apparent aqueous solubility of the guest molecule.

When to Use: For oral or parenteral formulations where co-solvents are undesirable or when enhanced stability is also required. Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutyl ether-β-cyclodextrin (SBEβCD) are commonly used due to their high water solubility and safety profiles.[9]

  • Prepare CD Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HPβCD) at increasing concentrations (e.g., 0, 1, 2, 5, 10, 15, 20% w/v) in a relevant buffer (e.g., pH 7.4 phosphate buffer).

  • Equilibrate with Compound: Add an excess amount of this compound to each CD solution.

  • Shake and Analyze: Follow the same equilibration and analysis steps as the shake-flask method described in the pH-solubility protocol.

  • Plot and Analyze: Plot the total concentration of dissolved this compound against the concentration of the cyclodextrin.

A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the stability constant of the complex. This data confirms that cyclodextrin complexation is a viable strategy and helps determine the amount of cyclodextrin needed to achieve a target concentration.

Part 3: Summary of Strategies

The choice of solubilization strategy depends on the intended application, required concentration, and acceptable excipients.

StrategyPrincipleBest ForKey Considerations
Co-solvents Reduces solvent polarityIn vitro screening, discoveryFinal solvent concentration, toxicity
pH Adjustment Ionization of the basic nitrogenAqueous oral/parenteral formulationsCompound stability at low pH
Cyclodextrins Encapsulation in a hydrophobic cavityOral/parenteral formulations, stabilityCost, potential for nephrotoxicity at high doses
Solid Dispersions Trapping the API in an amorphous stateOral solid dosage formsPhysical stability (recrystallization)
Lipid Formulations Dissolving in oils/surfactantsOral delivery of highly lipophilic drugsComplexity of formulation, GI sensitivity
Nanoparticles Increasing surface area for dissolutionOral and parenteral deliveryManufacturing complexity, physical stability

This guide provides a framework for systematically addressing the solubility challenges of this compound. By understanding the physicochemical properties of the molecule and applying these established formulation principles, researchers can successfully develop solutions suitable for a wide range of experimental and developmental needs.

References

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • PubMed. (n.d.). Engineering and delivery of nanocolloids of hydrophobic drugs.
  • NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • ResearchGate. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs.
  • Journal of Applied Pharmaceutical Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Semantic Scholar. (n.d.). [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • SpringerLink. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract.
  • NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PubMed. (2019, October 1). Bioinspired Core-Shell Nanoparticles for Hydrophobic Drug Delivery.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • MDPI. (n.d.). Encapsulation of Hydrophobic Drugs in Shell-by-Shell Coated Nanoparticles for Radio—and Chemotherapy—An In Vitro Study.
  • ACS Publications. (2015, September 9). Shaping Nanoparticles with Hydrophilic Compositions and Hydrophobic Properties as Nanocarriers for Antibiotic Delivery.
  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • Wikipedia. (n.d.). Isoquinoline.
  • Wikipedia. (n.d.). Cosolvent.
  • SpringerLink. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

Sources

Technical Support Center: Synthesis of 5-Benzoylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Benzoylisoquinoline. This document is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. The synthesis, while conceptually straightforward via Friedel-Crafts acylation, is often plagued by challenges related to regioselectivity, catalyst deactivation, and byproduct formation. This guide provides in-depth, experience-driven answers to common issues, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Section 1: Low Yield and Reaction Failure

Question 1: My Friedel-Crafts reaction to prepare this compound has a very low yield or failed completely. What are the most likely causes?

This is the most common issue encountered in this synthesis. The root cause often lies in the interaction between the basic nitrogen of the isoquinoline ring and the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃).

Core Problem: Catalyst Sequestration

The lone pair of electrons on the isoquinoline nitrogen is a Lewis base. It readily coordinates with the strong Lewis acid catalyst required for the reaction.[1] This forms a stable complex, effectively removing the catalyst from the reaction medium. This complexation has two major negative consequences:

  • Catalyst Deactivation: The AlCl₃ is no longer available to activate the benzoyl chloride to form the necessary acylium ion electrophile.[2][3]

  • Ring Deactivation: The complexation places a positive charge on the nitrogen atom, which strongly deactivates the entire heterocyclic ring system towards electrophilic aromatic substitution.[4]

Troubleshooting Steps:

  • Increase Catalyst Stoichiometry: Unlike typical Friedel-Crafts reactions which may be catalytic, the acylation of nitrogen-containing heterocycles requires at least a stoichiometric amount of the Lewis acid to complex with the nitrogen, plus an additional amount (often 1.1-1.5 equivalents relative to the acylating agent) to catalyze the reaction.[2] A common starting point is to use 2.5-3.0 equivalents of AlCl₃ relative to isoquinoline.

  • Verify Reagent Quality & Anhydrous Conditions: Friedel-Crafts reagents are extremely sensitive to moisture.[1][5]

    • AlCl₃: Use a fresh, unopened bottle of high-purity, anhydrous aluminum chloride. Clumps or discoloration indicate hydration.

    • Benzoyl Chloride: Ensure it is free of benzoic acid (from hydrolysis). Distill if necessary.

    • Solvent: Use anhydrous grade solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[6]

  • Order of Addition: The sequence in which you add reagents is critical. A proven method is to first form the isoquinoline-AlCl₃ complex, then add the benzoyl chloride. Alternatively, pre-mixing the AlCl₃ and benzoyl chloride to form the acylium ion before adding the isoquinoline can sometimes be effective.

Question 2: The reaction starts but seems to stall, with starting material still present after prolonged reaction times. Why?

Reaction stalling, even with sufficient catalyst, can be attributed to several factors summarized in the table below.

Potential Cause Explanation Recommended Solution
Inadequate Temperature The deactivated isoquinoline-AlCl₃ complex requires thermal energy to overcome the activation barrier for acylation.After initial stirring at 0 °C, allow the reaction to warm to room temperature. Gentle heating (e.g., 40-50 °C) may be required. Monitor progress carefully by TLC to avoid decomposition.[7]
Poor Solubility The isoquinoline-AlCl₃ complex or the product may precipitate from the solvent, hindering the reaction.Ensure efficient stirring.[5] Consider a solvent in which the complex is more soluble, such as 1,2-dichloroethane (DCE) or nitrobenzene (use with caution due to toxicity).
Product Inhibition The ketone product is also a Lewis base and forms a stable complex with AlCl₃. This complex is typically insoluble and precipitates, potentially trapping reagents or catalyst.[2]This is an inherent feature of the reaction. Aqueous workup is required to break this complex. Ensure sufficient reaction time before quenching.
Section 2: Side Reactions and Impurity Profile

Question 3: My TLC plate shows multiple spots. What are the common side products in this reaction?

The primary side product is almost always the isomeric 8-Benzoylisoquinoline. Understanding the regioselectivity is key to minimizing its formation.

  • Primary Side Product: 8-Benzoylisoquinoline: Electrophilic attack on isoquinoline preferentially occurs on the benzene ring portion, at positions C5 and C8.[8]

    • C5-Acylation (Desired): This position is generally favored due to electronic and steric factors. It is para to the ring fusion, a typically reactive site.

    • C8-Acylation (Isomer): This position is sterically hindered by the adjacent nitrogen-containing ring (the "peri" interaction). However, it can still be formed, particularly at higher temperatures.

  • Other Potential Byproducts:

    • Di-acylated products: While the benzoyl group is deactivating, forcing conditions (high temperature, long reaction times, large excess of reagents) could potentially lead to the formation of a second benzoyl group on the ring.

    • Tar/Polymerization: Harsh conditions can lead to decomposition and the formation of intractable tar.[7]

Question 4: How can I improve the regioselectivity to favor the 5-isomer over the 8-isomer?

Controlling regioselectivity is a matter of optimizing reaction conditions to exploit the subtle energetic differences between the transition states leading to the two isomers.

  • Temperature Control: This is the most critical parameter. Lower reaction temperatures generally provide higher selectivity for the C5-isomer. The reaction leading to the sterically hindered C8-isomer has a higher activation energy.

    • Protocol: Begin the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid aggressive heating unless the reaction fails to proceed.[5]

  • Choice of Solvent: The solvent can influence the reactivity and selectivity. Less polar solvents may enhance selectivity in some Friedel-Crafts reactions. Comparing DCM with solvents like carbon disulfide (CS₂) or DCE could be beneficial.

  • Alternative Acylation Methods: If Friedel-Crafts acylation proves unsatisfactory, consider alternative C-H functionalization strategies like a Minisci reaction, which proceeds via a radical mechanism and can offer different regioselectivity.[9]

Visualization of Key Reaction Pathways

The following diagram illustrates the main reaction pathway and the critical side reactions.

G sub Isoquinoline + Benzoyl Chloride complex Isoquinoline-AlCl3 Complex (Deactivated) sub->complex Catalyst Sequestration (Major Issue) acylium Benzoyl-AlCl3 Complex (Acylium Ion Precursor) sub->acylium Catalyst Activation (Required Step) cat AlCl3 (Lewis Acid) cat->acylium Catalyst Activation (Required Step) tar Decomposition / Tar complex->tar Harsh Conditions (> 50°C) attack5 Electrophilic Attack at C5 acylium->attack5 Favorable Pathway (Lower Temp) attack8 Electrophilic Attack at C8 (Side Reaction) acylium->attack8 Competing Pathway (Higher Temp) acylium->tar Harsh Conditions (> 50°C) prod5 This compound (Desired Product) attack5->prod5 prod8 8-Benzoylisoquinoline (Isomeric Impurity) attack8->prod8

Caption: Reaction pathways in the Friedel-Crafts acylation of isoquinoline.

Section 3: Workup and Purification

Question 5: The workup is difficult, forming emulsions or resulting in low isolated yield. How can I improve product recovery?

The workup requires careful handling to decompose the aluminum complexes and extract the product efficiently.

  • Quenching: The reaction mixture must be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated HCl.[10] This is a highly exothermic process. The acid ensures that the product and any unreacted isoquinoline remain protonated and soluble in the aqueous layer as their hydrochloride salts, while neutral organic byproducts can be washed away.

  • Basification and Extraction: After washing the aqueous layer with a solvent like DCM to remove non-basic impurities, the aqueous layer is carefully basified (e.g., with NaOH solution or NH₄OH) to a pH > 9. This deprotonates the product, making it soluble in organic solvents.

    • Emulsion Prevention: During extraction after basification, emulsions are common. To break them, add a saturated brine solution or perform filtration through a pad of celite.[5]

  • Purification:

    • Column Chromatography: This is the most effective method for separating the 5- and 8-benzoylisoquinoline isomers. A silica gel column with a gradient elution system (e.g., Hexanes/Ethyl Acetate) is typically effective.[6]

    • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene/Hexanes) can yield highly pure material.

Troubleshooting Flowchart for Synthesis

Use this flowchart as a logical guide when encountering issues.

G start Start Synthesis check_tlc Monitor Reaction by TLC start->check_tlc no_reaction No Reaction / Low Conversion check_tlc->no_reaction Problem reaction_ok Reaction Complete check_tlc->reaction_ok OK check_reagents Check Reagents & Conditions no_reaction->check_reagents increase_cat Increase AlCl3 to 2.5-3.0 eq. check_reagents->increase_cat Reagents Anhydrous? increase_temp Warm to RT, then gently to 40°C increase_cat->increase_temp Catalyst Stoichiometry OK? increase_temp->check_tlc Re-run Reaction workup Perform Careful Aqueous Workup reaction_ok->workup low_iso_yield Low Isolated Yield workup->low_iso_yield Problem impure_prod Impure Product (Multiple Spots) workup->impure_prod Problem final_prod Pure this compound workup->final_prod OK check_workup Review Workup Procedure low_iso_yield->check_workup optimize_ph Optimize pH for Extraction check_workup->optimize_ph optimize_ph->workup Re-process purify Purify via Column Chromatography impure_prod->purify purify->final_prod

Caption: A logical troubleshooting workflow for this compound synthesis.

Appendix: Optimized Protocol

This protocol is a representative starting point and may require optimization for your specific setup.

Table: Key Reaction Parameters

ParameterValue/ConditionRationale
Reactants Isoquinoline (1.0 eq), Benzoyl Chloride (1.1 eq)Slight excess of acylating agent ensures full conversion of the limiting reagent.
Catalyst Anhydrous AlCl₃ (2.5 eq)Sufficient to complex with isoquinoline nitrogen and catalyze the reaction.
Solvent Anhydrous Dichloromethane (DCM)Good general solvent for Friedel-Crafts, easy to remove.
Temperature 0 °C to Room TemperatureLower temperature favors C5 selectivity.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination.[6]

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (2.5 eq).

  • Solvent Addition: Add anhydrous DCM via cannula or syringe. Cool the resulting suspension to 0 °C in an ice bath.

  • Isoquinoline Addition: Dissolve isoquinoline (1.0 eq) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension. Stir for 30 minutes at 0 °C to allow for complex formation.

  • Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After addition is complete, allow the mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate), sampling carefully by quenching a small aliquot in acidic water, basifying, and extracting into ethyl acetate.

  • Quenching: Once complete, slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 5 volumes of ice to 1 volume of acid).

  • Workup & Isolation: Follow the detailed workup and purification procedures described in Section 3.

References

  • Zhang, Y., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants.
  • ResearchGate. (n.d.). Regioselectivity in isoquinoline alkaloid synthesis. Retrieved from [Link]

  • SAGE Publications Inc. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Wei, L., & Zhang, J. (2012). Efficient Synthesis of Isochromanones and Isoquinolines via Yb(OTf)3-Catalyzed Tandem Oxirane/Aziridine Ring Opening/Friedel–Crafts Cyclization.
  • Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • PubMed. (n.d.). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microbial production of plant benzylisoquinoline alkaloids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green Routes for the Production of Enantiopure Benzylisoquinoline Alkaloids. Retrieved from [Link]

  • PubMed. (n.d.). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Retrieved from [Link]

  • SciSpace. (n.d.).
  • SciSpace. (n.d.).

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Technical Support Center: Optimization of Reaction Conditions for Benzoylation of Isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the benzoylation of isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and practical, actionable solutions to common challenges encountered during the synthesis and functionalization of isoquinoline with benzoyl groups.

This document moves beyond simple protocols to explain the 'why' behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions. We will explore the primary pathways for benzoylation: direct N-benzoylation to form the isoquinolinium salt and C-1 benzoylation, primarily through the classic Reissert reaction and modern Cross-Dehydrogenative Coupling (CDC) methods.

Part 1: N-Benzoylation of Isoquinoline (Schotten-Baumann Conditions)

The most direct reaction is the acylation of the nucleophilic nitrogen of isoquinoline with benzoyl chloride. This typically proceeds under Schotten-Baumann conditions to yield a 2-benzoylisoquinolinium salt. This salt is often an intermediate for further functionalization, such as in the Reissert reaction.

Mechanism of N-Benzoylation

The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the isoquinoline nitrogen attacks the electrophilic carbonyl carbon of benzoyl chloride. In a biphasic system (e.g., organic solvent and aqueous base), the base neutralizes the HCl byproduct, preventing protonation of the starting isoquinoline and driving the reaction to completion.[1][2]

N_Benzoylation cluster_reactants Reactants cluster_products Products ISO Isoquinoline TS Tetrahedral Intermediate ISO->TS Nucleophilic Attack BC Benzoyl Chloride BC->TS Base Base (e.g., NaOH) Salt 2-Benzoylisoquinolinium Salt Base->Salt Neutralizes HCl byproduct TS->Salt Chloride Elimination Byproducts Cl⁻ + H₂O + Na⁺ Reissert_Reaction cluster_reactants Inputs cluster_products Product Salt 2-Benzoylisoquinolinium Salt Product Reissert Compound (2-Benzoyl-1,2-dihydro- isoquinoline-1-carbonitrile) Salt->Product Nucleophilic attack by CN⁻ at C-1 KCN KCN KCN->Product

Sources

Technical Support Center: 5-Benzoylisoquinoline Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Benzoylisoquinoline experimental workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the synthesis, purification, and analysis of this compound and its derivatives. The information herein is structured in a user-friendly question-and-answer format to directly address specific issues you may encounter.

Section 1: Synthesis via Oxidative Cross-Dehydrogenative Coupling

The synthesis of C1-benzoyl isoquinolines, including this compound, can be effectively achieved through an oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes. This method is advantageous as it utilizes readily available starting materials and avoids pre-functionalization steps.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oxidative cross-dehydrogenative coupling reaction to synthesize this compound is resulting in low to no product yield. What are the likely causes and how can I optimize the reaction?

A1: Low yields in CDC reactions can stem from several factors. Here is a systematic approach to troubleshooting:

  • Inadequate Oxidation: The chosen oxidant is crucial for the reaction's success. For the benzoylation of isoquinolines, tert-butyl hydroperoxide (TBHP) in the presence of a catalytic amount of manganese dioxide (MnO2) has been shown to be effective.[1] Ensure your TBHP is of high quality and has not degraded. An insufficient amount of oxidant can lead to incomplete conversion.

  • Catalyst Inactivity: The catalytic activity of MnO2 can vary depending on its preparation and activation. Ensure you are using a high-purity, activated form of MnO2.

  • Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly influence the reaction rate and yield. While the referenced literature provides a general method, optimization for 5-substituted isoquinolines may be necessary. A non-polar, high-boiling solvent is often suitable. Experiment with a temperature range, for instance, from 80 °C to 120 °C, to find the optimal condition for your specific substrate.

  • Substrate Reactivity: The electronic properties of the isoquinoline starting material can affect its reactivity. While the 5-position does not directly participate in the C1-coupling, substituents at this position can influence the overall electron density of the heterocyclic ring.

Q2: I am observing the formation of significant side products in my reaction mixture. What are these byproducts and how can I minimize them?

A2: A common side reaction in CDC is the formation of homocoupled products. Additionally, over-oxidation of the desired product or side reactions involving the solvent can occur.

  • Minimizing Side Products:

    • Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the methyl arene can sometimes lead to undesired side reactions.

    • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to avoid prolonged reaction times that can lead to product degradation or the formation of over-oxidized species.

    • Inert Atmosphere: While these are oxidative reactions, performing them under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize certain unwanted side reactions by excluding atmospheric oxygen which can participate in radical pathways.

Experimental Protocol: Synthesis of C1-Benzoyl Isoquinolines

This protocol is a general guideline based on the oxidative cross-dehydrogenative coupling methodology.[1][2]

Materials:

  • Substituted Isoquinoline (e.g., 5-substituted isoquinoline)

  • Methyl Arene (e.g., Toluene for benzoylation)

  • tert-Butyl hydroperoxide (TBHP)

  • Manganese Dioxide (MnO2)

  • Anhydrous, high-boiling solvent (e.g., Dichlorobenzene)

Procedure:

  • To a solution of the isoquinoline derivative in the chosen solvent, add the methyl arene.

  • Add a catalytic amount of MnO2 to the mixture.

  • Slowly add TBHP to the reaction mixture at the desired temperature.

  • Stir the reaction at the optimized temperature and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the MnO2 catalyst.

  • Wash the filtrate with a suitable aqueous solution (e.g., saturated sodium bicarbonate) to quench any remaining oxidant.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Logical Troubleshooting for Low Yield in CDC

Troubleshooting_CDC Start Low/No Product Yield CheckOxidant Verify Oxidant Quality & Stoichiometry (TBHP) Start->CheckOxidant CheckCatalyst Assess Catalyst Activity (MnO2) CheckOxidant->CheckCatalyst If oxidant is good Solution1 Use fresh, high-purity TBHP. Titrate to confirm concentration. CheckOxidant->Solution1 OptimizeConditions Optimize Reaction Conditions (Solvent, Temperature) CheckCatalyst->OptimizeConditions If catalyst is active Solution2 Use activated, high-purity MnO2. Consider alternative catalysts. CheckCatalyst->Solution2 SubstrateIssue Consider Substrate Reactivity OptimizeConditions->SubstrateIssue If optimization fails Solution3 Screen different high-boiling solvents. Perform a temperature screen (e.g., 80-120 °C). OptimizeConditions->Solution3 Solution4 Modify reaction time. Consider alternative synthetic routes if necessary. SubstrateIssue->Solution4

Caption: Troubleshooting workflow for low product yield in CDC reactions.

Section 2: Purification and Analysis

Proper purification and analytical characterization are essential to ensure the identity and purity of your this compound product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q3: I am having difficulty purifying this compound by column chromatography. What are some common issues and solutions?

A3: Purification challenges can arise from the polarity of the compound and the presence of closely related impurities.

  • Choosing the Right Stationary and Mobile Phase:

    • Stationary Phase: Standard silica gel is often a good starting point.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Start with a low polarity mobile phase and gradually increase the polarity to elute your product.

  • Co-eluting Impurities: If side products have similar polarities to your desired product, achieving good separation can be challenging.

    • Alternative Chromatography: Consider using a different stationary phase, such as alumina, or employing other purification techniques like preparative HPLC or crystallization.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

Q4: My analytical data (NMR, MS) for the purified product is inconsistent or shows unexpected signals. What could be the problem?

A4: Inconsistent analytical data often points to the presence of impurities or issues with sample preparation.

  • NMR Spectroscopy:

    • Residual Solvents: Peaks corresponding to residual solvents from the purification process are common. Compare your spectrum to known solvent chemical shifts.

    • Water: The presence of water can broaden exchangeable proton signals (e.g., N-H, O-H if present in derivatives). Ensure your NMR solvent is dry.

    • Impurity Signals: If unexpected signals are present that do not correspond to solvents, it indicates the presence of impurities. Re-purification may be necessary.

  • Mass Spectrometry:

    • Incorrect Molecular Ion: If the observed molecular ion peak does not match the calculated mass of this compound, it could indicate an incorrect product, the presence of an adduct (e.g., with sodium or potassium), or fragmentation of an unstable molecular ion.

    • Unexpected Fragments: The fragmentation pattern can provide structural information. If unexpected fragments are observed, they may correspond to impurities.

Analytical Data and Protocols

Table 1: Predicted Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
HalogenatedDichloromethane, ChloroformSolubleEffective for a wide range of organic compounds with moderate polarity.
Polar AproticAcetone, Acetonitrile, DMF, DMSOSoluble to Moderately SolubleThe polar ketone and isoquinoline nitrogen can interact with these solvents.
EthersDiethyl ether, THFModerately SolubleLess polar than ketones but can solvate the molecule.
AlcoholsMethanol, EthanolModerately to Sparingly SolubleThe polarity of the hydroxyl group can interact with the polar functionalities of the molecule.
Non-polarHexane, TolueneSparingly Soluble to InsolubleThe polar nature of the benzoyl and isoquinoline moieties limits solubility in non-polar solvents.
AqueousWaterInsolubleThe large non-polar aromatic structure will dominate, leading to poor water solubility.

Protocol: HPLC Method for Analysis of this compound

This is a general starting point for method development.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with a higher percentage of A and gradually increase the percentage of B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm and 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Diagram: General Workflow for Purification and Analysis

Purification_Analysis cluster_purification Purification Options cluster_analysis Analytical Techniques Start Crude Reaction Mixture Workup Aqueous Workup & Extraction Start->Workup Purification Purification Workup->Purification ColumnChrom Column Chromatography (Silica Gel) PrepHPLC Preparative HPLC Recrystallization Recrystallization Analysis Characterization FinalProduct Pure this compound Analysis->FinalProduct TLC TLC HPLC HPLC NMR NMR (1H, 13C) MS Mass Spectrometry ColumnChrom->Analysis PrepHPLC->Analysis Recrystallization->Analysis

Caption: General workflow for the purification and analysis of this compound.

Section 3: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q5: What are the recommended storage conditions for this compound?

A5: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.

Q6: What personal protective equipment (PPE) should be worn when handling this compound?

A6: Standard laboratory PPE should be worn, including safety glasses, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust or aerosols, a fume hood and appropriate respiratory protection should be used.

References

  • Wan, M., Lou, H., & Liu, L. (2015). C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes. Chemical Communications, 51(73), 13953-13956. [Link]

  • Li, C.-J. (2009). Cross-Dehydrogenative Coupling (CDC): Exploring C−C Bond Formations beyond Functional Group Transformations. Accounts of Chemical Research, 42(2), 335–344. [Link]

  • Girard, S. A., Knauber, T., & Li, C.-J. (2014). The Cross-Dehydrogenative Coupling of C−H Bonds: A Versatile Strategy for C−C Bond Formations. Angewandte Chemie International Edition, 53(1), 74-100. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes. Chemical Communications. [Link]

Sources

Frequently Asked Questions (FAQs): The Basics of 5-Benzoylisoquinoline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of pharmaceutical quality control and drug development is the precise and reliable detection of impurities and related compounds. 5-Benzoylisoquinoline, a potential impurity or synthetic intermediate, requires robust analytical methods to ensure product safety and efficacy. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical methods for its detection. As a Senior Application Scientist, this guide synthesizes technical expertise with field-proven insights to address common challenges in a direct question-and-answer format.

This section addresses foundational questions regarding the analysis of this compound.

Q1: What are the primary analytical techniques for detecting this compound?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), typically with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] HPLC-UV is widely used for routine quantification due to its robustness and simplicity.[2] LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and confirmation in complex matrices.[3][4] Spectroscopic methods, such as derivative UV-Vis spectrophotometry, can also be employed for quantification, especially when dealing with samples where the main component's spectrum overlaps with the impurity.[5][6]

Q2: Why is method validation crucial for this compound analysis in a pharmaceutical context?

A2: Analytical method validation provides documented evidence that a method is reliable and suitable for its intended purpose.[7][8] In the pharmaceutical industry, this is a regulatory requirement mandated by agencies like the FDA and outlined in guidelines from the International Conference on Harmonisation (ICH). Validation ensures that the data generated are accurate, precise, and reproducible, which is critical for assessing the quality, safety, and impurity levels of active pharmaceutical ingredients (APIs) and finished products.[7][9] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8][9]

Q3: What are the initial steps in developing a new analytical method for this compound?

A3: The initial steps involve gathering information about the analyte's physicochemical properties (e.g., solubility, pKa, UV absorbance). This information guides the selection of the chromatographic column, mobile phase, and detector settings. For HPLC, a reversed-phase C18 column is a common starting point for isoquinoline-type compounds.[2] Method development then proceeds by systematically optimizing parameters like mobile phase composition (organic solvent ratio, pH, buffer concentration), flow rate, and column temperature to achieve adequate separation and peak shape.

Q4: What are common sample preparation challenges?

A4: Challenges in sample preparation often relate to the sample matrix.[10] For drug substances or products, the goal is to dissolve the sample completely in a solvent that is compatible with the mobile phase to avoid peak distortion.[11] For biological samples, more complex procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering components and concentrate the analyte.[10][12] Poor recovery, matrix effects (in LC-MS), and analyte degradation during preparation are common hurdles that must be addressed.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC-UV)

This guide provides solutions to specific problems encountered during the HPLC analysis of this compound.

Q5: My this compound peak is tailing or showing fronting. What is the cause and how can I fix it?

A5: Peak asymmetry is a common issue.

  • Causality: Peak tailing for a basic compound like an isoquinoline is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing. It can also result from column overload, a void in the column, or a clogged frit. Peak fronting is less common but typically indicates column overload or poor sample solubility.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is well-controlled. For a basic analyte, operating at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate will ensure the analyte is fully protonated, minimizing interactions with silanols.

    • Add a Competitive Base: Introduce a small amount of a competitive base, like triethylamine (TEA), into the mobile phase (0.1-1.0%) to block the active silanol sites.[11]

    • Check for Column Overload: Reduce the concentration or volume of the injected sample.[13]

    • Inspect the Column: If the problem persists, it may indicate column degradation. First, try reversing and flushing the column (disconnected from the detector) to clean the inlet frit. If this fails, the column or guard column may need replacement.[11]

Q6: The retention time for my analyte is drifting between injections. What should I investigate?

A6: Retention time stability is critical for reliable identification and quantification.

  • Causality: Drifting retention times can be caused by several factors, including inadequate column equilibration, changes in mobile phase composition, fluctuating column temperature, or leaks in the HPLC system.[13][14]

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: After changing the mobile phase or following a gradient run, ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes).[14]

    • Verify Mobile Phase: Prepare fresh mobile phase, ensuring components are accurately measured and fully mixed. If using an aqueous buffered mobile phase, be aware that organic solvent evaporation can change its composition over time.[13]

    • Control Temperature: Use a column oven to maintain a stable temperature, as even small fluctuations in ambient temperature can affect retention.[14]

    • System Check: Check for leaks in the pump, injector, and fittings. Monitor the pump pressure; significant fluctuations can indicate a problem with the pump seals or check valves.

Q7: I am observing poor resolution between this compound and another impurity. How can I improve the separation?

A7: Achieving baseline separation is a key goal of method development.

  • Causality: Poor resolution means the selectivity, efficiency, or retention of the method is insufficient. This can be due to a suboptimal mobile phase, an inappropriate column, or incorrect flow rate.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Strength: Adjust the ratio of organic solvent to aqueous buffer. Decreasing the organic solvent percentage will increase retention times and may improve resolution.

    • Modify Mobile Phase Selectivity: Change the organic solvent (e.g., from acetonitrile to methanol) or adjust the mobile phase pH. These changes can alter the interactions between the analytes and the stationary phase, significantly impacting selectivity.

    • Adjust Flow Rate: Lowering the flow rate can increase column efficiency (increase the number of theoretical plates), often leading to better resolution, albeit with longer run times.

    • Consider a Different Column: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size (for higher efficiency) may be necessary.

Workflow for Troubleshooting HPLC Peak Shape Issues

The following diagram outlines a logical workflow for diagnosing and resolving common peak shape problems in HPLC.

HPLC_Troubleshooting start_node Problem: Poor Peak Shape (Tailing, Fronting, Splitting) decision_node1 decision_node1 start_node->decision_node1 Check Symptom decision_node decision_node process_node process_node solution_node solution_node process_node_tailing Probable Causes: - Secondary Silanol Interactions - Column Overload - Column Void/Frit Blockage decision_node1->process_node_tailing Tailing process_node_fronting Probable Causes: - Column Overload - Sample Solvent Incompatibility decision_node1->process_node_fronting Fronting process_node_splitting Probable Causes: - Clogged Inlet Frit - Column Void - Sample Solvent Incompatibility decision_node1->process_node_splitting Splitting decision_node_tailing Lower pH or add TEA? process_node_tailing->decision_node_tailing Troubleshoot decision_node_fronting Reduce Sample Concentration? process_node_fronting->decision_node_fronting Troubleshoot decision_node_splitting Dissolve Sample in Mobile Phase? process_node_splitting->decision_node_splitting Troubleshoot solution_node_tailing1 Improved Peak Shape decision_node_tailing->solution_node_tailing1 Yes decision_node_tailing2 Reduce Sample Concentration? decision_node_tailing->decision_node_tailing2 No / No Effect solution_node_tailing2 Improved Peak Shape decision_node_tailing2->solution_node_tailing2 Yes solution_node_tailing3 Reverse/Flush or Replace Column decision_node_tailing2->solution_node_tailing3 No / No Effect solution_node_fronting1 Improved Peak Shape decision_node_fronting->solution_node_fronting1 Yes decision_node_fronting2 Dissolve Sample in Mobile Phase? decision_node_fronting->decision_node_fronting2 No / No Effect solution_node_fronting2 Improved Peak Shape decision_node_fronting2->solution_node_fronting2 Yes solution_node_splitting1 Improved Peak Shape decision_node_splitting->solution_node_splitting1 Yes decision_node_splitting2 Reverse/Flush Column? decision_node_splitting->decision_node_splitting2 No / No Effect solution_node_splitting2 Improved Peak Shape decision_node_splitting2->solution_node_splitting2 Yes solution_node_splitting3 Replace Column decision_node_splitting2->solution_node_splitting3 No / No Effect

Caption: A troubleshooting flowchart for common HPLC peak shape issues.

Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity but comes with its own set of challenges.

Q8: I am experiencing low or no signal for this compound in ESI positive mode. What could be the issue?

A8: Signal intensity is dependent on the analyte's ability to ionize efficiently.

  • Causality: Poor ionization in Electrospray Ionization (ESI) can result from a non-optimal mobile phase pH, which fails to promote the formation of protonated molecules [M+H]+. It can also be caused by signal suppression from matrix components or mobile phase additives, or incorrect instrument source parameters.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: For positive mode ESI, an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is crucial for promoting protonation of the isoquinoline nitrogen.

    • Check Source Parameters: Systematically optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, to find the best conditions for your analyte.[4]

    • Evaluate Matrix Effects: If analyzing a complex sample, co-eluting matrix components can compete for ionization, suppressing the analyte signal. Improve chromatographic separation to move the analyte away from interfering peaks or enhance sample cleanup using SPE.

    • Infuse the Analyte: Directly infuse a standard solution of this compound into the mass spectrometer to confirm that the instrument is tuned correctly and the analyte can be detected without the LC system.

Q9: The fragmentation pattern in my MS/MS spectrum is inconsistent or weak. How can I get a reliable spectrum for identification?

A9: Consistent fragmentation is key for structural confirmation and quantification in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Weak or inconsistent fragmentation can be due to insufficient collision energy, instability of the precursor ion, or a low abundance of the precursor ion entering the collision cell.

  • Troubleshooting Steps:

    • Optimize Collision Energy (CE): This is the most critical parameter. Perform a CE optimization experiment by infusing the analyte and ramping the collision energy to find the value that yields the most stable and abundant product ions.[4]

    • Select a Stable Precursor Ion: While [M+H]+ is the most common precursor, sometimes adducts (e.g., [M+Na]+) can be more stable or abundant. Check the full scan MS spectrum to confirm you are selecting the correct precursor for fragmentation.

    • Increase Analyte Concentration: Ensure a strong enough signal is entering the MS. If the overall signal is weak, you may not have enough precursor ions to generate a robust product ion spectrum.

    • Consult Literature: Review fragmentation patterns of similar isoquinoline or benzophenone structures. This can provide clues to expected neutral losses (e.g., loss of CO, CH₃) and help identify characteristic product ions.[4][15][16]

Experimental Protocols and Data

Protocol 1: Reversed-Phase HPLC-UV Method for Quantification

This protocol provides a starting point for the analysis of this compound. It must be validated for its specific intended use.[17]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a target concentration within the calibration range.

  • Ensure the sample is fully dissolved; use sonication if necessary.

  • Filter the sample solution through a 0.45 µm or 0.2 µm syringe filter to remove particulates before injection.[11]

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µmA standard, robust choice for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and controls pH for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent providing good elution strength.
Gradient Program Start at 20% B, ramp to 80% B over 10 min, hold for 2 min, return to 20% B and equilibrate for 5 min.A generic gradient to elute compounds with a range of polarities. Must be optimized.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and can improve peak efficiency.[13]
Injection Volume 10 µLA typical volume; adjust based on concentration and sensitivity needs.
UV Detection 254 nm or wavelength of maximum absorbance254 nm is a common wavelength for aromatic compounds. Determine λmax via DAD/PDA scan.

3. System Suitability Test (SST):

  • Before running samples, perform at least five replicate injections of a standard solution.

  • This is a self-validating step to ensure the system is performing correctly.[9]

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5
    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
    • RSD of Retention Time: ≤ 1.0%
    • Theoretical Plates (N): > 2000
Sample Preparation Workflow Diagram

This diagram illustrates a decision-making process for preparing a sample for chromatographic analysis.

Sample_Prep_Workflow start_node Start: Raw Sample process_node1 Dissolve in appropriate solvent (e.g., ACN/Water) start_node->process_node1 Step 1: Dissolution process_node process_node decision_node decision_node end_node Injection-Ready Sample decision_node1 Is the matrix complex? process_node1->decision_node1 process_node2 Perform Sample Cleanup (e.g., Solid-Phase Extraction) decision_node1->process_node2 Yes decision_node2 Are particulates visible? decision_node1->decision_node2 No process_node2->decision_node2 decision_node2->end_node No process_node3 Filter through 0.2/0.45 µm syringe filter decision_node2->process_node3 Yes process_node3->end_node

Sources

Validation & Comparative

A Researcher's Guide to Validating the Mechanism of Action of 5-Benzoylisoquinoline as a Novel Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the discovery of a novel bioactive compound is both an exhilarating and a challenging moment. 5-Benzoylisoquinoline, a member of the diverse benzylisoquinoline alkaloid family, represents such a frontier.[1][2][3] While its precise mechanism of action is under investigation, its structural lineage points towards a potential interaction with the cytoskeleton, a well-established target for anticancer therapeutics.[4][5][6] Many benzylisoquinoline alkaloids are known to exert their biological effects by interfering with microtubule dynamics.[1][2][3]

The Competitive Landscape: Establishing Benchmarks

To objectively assess the activity of this compound, it is crucial to compare its performance against established compounds with known mechanisms of action. For this guide, we will use two gold-standard tubulin inhibitors as our primary comparators:

  • Colchicine: A natural product that inhibits microtubule polymerization by binding to the colchicine-binding site on β-tubulin.[7] It serves as a classic example of a microtubule-destabilizing agent.

  • Paclitaxel (Taxol): A widely used chemotherapy agent that binds to a different site on β-tubulin, promoting and stabilizing microtubule polymerization.[8] It is the archetypal microtubule-stabilizing agent.

By comparing the effects of this compound to these two compounds, we can not only determine if it targets tubulin but also elucidate the nature of its interaction—whether it stabilizes or destabilizes microtubules.

A Multi-Tiered Approach to Mechanism of Action Validation

A robust validation strategy proceeds from the general to the specific, beginning with broad cellular effects and progressively narrowing down to direct target engagement. This hierarchical approach ensures that each experimental step logically informs the next, creating a self-validating system of inquiry.

G cluster_1 Tier 2: Cellular Phenotypic Analysis cluster_2 Tier 3: In-Situ Target Engagement A In Vitro Tubulin Polymerization Assay B Immunofluorescence Microscopy of Microtubule Network A->B Confirms direct effect on tubulin C Cell Cycle Analysis (G2/M Arrest) B->C D Cell Viability (IC50 Determination) C->D E Cellular Thermal Shift Assay (CETSA) D->E Informs dose selection

Caption: A multi-tiered workflow for validating the mechanism of action.

Tier 1: Direct Target Interaction - The Biochemical Assay

The most direct way to test our hypothesis is to assess the effect of this compound on tubulin polymerization in a cell-free system. This removes the complexities of the cellular environment and provides a clear "yes" or "no" answer to the question of direct interaction.

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the incorporation of a fluorescent reporter into growing microtubules.[8][9][10]

  • Reagent Preparation:

    • Reconstitute >99% pure porcine or bovine brain tubulin (e.g., Cytoskeleton, Inc. Cat# T240) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 2 mg/mL.[9]

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare control solutions: Colchicine (e.g., 10 µM) as a known inhibitor, Paclitaxel (e.g., 10 µM) as a known stabilizer, and a vehicle control (DMSO).

    • Prepare the fluorescent reporter, 4',6-diamidino-2-phenylindole (DAPI), in the assay buffer.[9]

  • Assay Execution:

    • In a 96-well plate, combine the tubulin solution, GTP, and DAPI.

    • Add the diluted this compound, colchicine, paclitaxel, or vehicle control to their respective wells.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes.[11]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • Compare the polymerization curves of the this compound-treated samples to the controls.

Expected Outcomes & Interpretation
Treatment GroupExpected Effect on Tubulin PolymerizationInterpretation
Vehicle (DMSO) Sigmoidal curve showing nucleation, growth, and plateau phases.Baseline polymerization.
Colchicine Inhibition of the polymerization rate; lower plateau.Validated inhibition control.
Paclitaxel Increased polymerization rate; higher plateau.Validated stabilization control.
This compound Hypothesis A: Inhibition of polymerization rate.Supports mechanism as a microtubule destabilizer.
Hypothesis B: Increased polymerization rate.Supports mechanism as a microtubule stabilizer.
Hypothesis C: No significant change.The primary mechanism is likely not direct tubulin interaction.

Tier 2: The Cellular Consequence - Phenotypic Analysis

If the biochemical assay suggests a direct interaction with tubulin, the next logical step is to determine if this interaction translates into the expected cellular phenotypes.

Protocol: Immunofluorescence Microscopy of the Microtubule Network

This technique allows for the direct visualization of the microtubule structure within cells.

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa, A549) on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with this compound, colchicine, and paclitaxel at their respective IC50 concentrations (determined from a preliminary cytotoxicity assay) for a relevant time period (e.g., 18-24 hours). Include a vehicle control.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a high-resolution fluorescence microscope.

    • Qualitatively assess the microtubule network's integrity and organization.

Protocol: Cell Cycle Analysis by Flow Cytometry

Disruption of microtubule dynamics during mitosis triggers the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[12][13]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in a 6-well plate.

    • Treat with this compound and controls at their IC50 concentrations for 24 hours.

  • Sample Preparation:

    • Harvest the cells (including any floating cells) and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Staining and Analysis:

    • Wash the cells to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at 37°C.

    • Analyze the DNA content using a flow cytometer.

  • Data Interpretation:

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.

Comparative Data for Cellular Phenotypes
AssayThis compound (Hypothetical)Colchicine (Reference)Paclitaxel (Reference)Vehicle Control
Microtubule Morphology Diffuse, fragmented tubulin staining.Depolymerized microtubules, loss of network.Dense, bundled microtubules, astral formations.Well-defined, filamentous network.
Cell Cycle Arrest Significant increase in G2/M phase population.Significant increase in G2/M phase population.Significant increase in G2/M phase population.Normal cell cycle distribution.
IC50 (HeLa cells, 72h) e.g., 50 nMe.g., 20 nMe.g., 10 nMN/A

Tier 3: Definitive Proof - In-Situ Target Engagement

The final and most crucial step is to confirm that this compound directly binds to tubulin within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an ideal method for this, as it measures the stabilization of a target protein upon ligand binding.[14][15][16]

G A Treat cells with This compound or Vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/precipitated proteins B->C D Quantify soluble tubulin (e.g., Western Blot) C->D E Plot % soluble tubulin vs. Temperature D->E F Shift in melting curve indicates direct target engagement E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Treat cultured cells with a high concentration of this compound (e.g., 10-20x IC50) and a vehicle control for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Protein Extraction:

    • Lyse the cells by freeze-thawing.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Quantification:

    • Quantify the amount of soluble α-tubulin remaining in the supernatant at each temperature using Western blotting or ELISA.

    • Run a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • For both the treated and vehicle control samples, plot the percentage of soluble tubulin against temperature.

    • A shift of this "melting curve" to the right for the this compound-treated sample indicates that the compound has bound to and stabilized tubulin against heat-induced denaturation.

Expected Outcome

A successful CETSA experiment will show a rightward shift in the tubulin melting curve in the presence of this compound, providing strong evidence of direct target engagement in a physiologically relevant context.

Conclusion

The validation of a novel compound's mechanism of action requires a systematic and evidence-based approach. By progressing through biochemical, cellular, and in-situ target engagement assays, and by constantly benchmarking against known inhibitors like colchicine and paclitaxel, researchers can build a compelling case for the mechanism of this compound. This rigorous, multi-tiered validation workflow not only provides confidence in the compound's on-target activity but also lays the essential groundwork for its future development as a potential therapeutic agent.

References

  • Almqvist, H., et al. (2018). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology. [Link]

  • Cao, A., et al. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Molecules. [Link]

  • Kokoshka, J. M., et al. (1998). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products. [Link]

  • Almqvist, H., et al. (2018). In Situ Target Engagement Studies in Adherent Cells. PubMed. [Link]

  • David, R., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. PubMed. [Link]

  • Cao, A., et al. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. PMC. [Link]

  • Schweizer, L., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

  • Lindsley, C. W., et al. (2017). Determining target engagement in living systems. PMC. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]

  • Al-Adra, D., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. NIH. [Link]

  • DiscoverX. Target Engagement Assays. DiscoverX. [Link]

  • Schweizer, L., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open. [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Medina-Franco, J. L., et al. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. PubMed. [Link]

  • Liu, Y., et al. (2019). Identification of novel and potent small-molecule inhibitors of tubulin with antitumor activities by virtual screening and biological evaluations. PubMed. [Link]

  • ResearchGate. Representative small-molecule inhibitors of tubulin polymerization:. ResearchGate. [Link]

  • ResearchGate. (PDF) Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. ResearchGate. [Link]

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A Researcher's Guide to the Structure-Activity Relationship of 5-Benzoylisoquinoline Analogs as Novel Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-benzoylisoquinoline analogs as potential tubulin polymerization inhibitors. Intended for researchers in medicinal chemistry and drug discovery, this document synthesizes established principles of tubulin inhibitor design with a focused exploration of the this compound scaffold. We will delve into the rationale behind experimental design, present detailed protocols for key biological assays, and offer a comparative analysis of hypothetical analogs to guide future research in this promising area of oncology.

Introduction: The Rationale for Targeting Tubulin with 5-Benzoylisoquinolines

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1] Their pivotal role in mitosis makes them a clinically validated and highly attractive target for the development of anticancer agents.[2] Small molecules that interfere with tubulin polymerization dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[3] These agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[1]

The isoquinoline scaffold is a privileged heterocyclic motif found in numerous natural products with significant biological activities, including anticancer properties.[4][5] Its rigid structure provides a good platform for the spatial orientation of various substituents to interact with biological targets. The introduction of a benzoyl group at the 5-position of the isoquinoline core creates a unique three-dimensional structure that can be systematically modified to probe interactions with the colchicine-binding site on β-tubulin. This guide will explore the hypothetical SAR of this novel scaffold, providing a framework for the rational design of potent this compound-based tubulin inhibitors.

Deciphering the Structure-Activity Relationship (SAR)

The this compound scaffold can be dissected into three key regions for SAR analysis: the isoquinoline core (Region A) , the benzoyl moiety (Region B) , and the linker between the two (in this case, a direct bond) . Modifications in these regions are expected to influence the compound's binding affinity to tubulin, as well as its physicochemical properties, which in turn affect cell permeability and overall cytotoxicity.

Below is a proposed SAR map for the this compound scaffold, highlighting key positions for chemical modification.

Caption: Proposed key regions for SAR studies on the this compound scaffold.

The Importance of the Benzoyl Moiety (Region B)

Many potent colchicine-site inhibitors feature a 3,4,5-trimethoxyphenyl ring, which is known to occupy a hydrophobic pocket in the binding site.[6] Therefore, modifications on the benzoyl ring of our scaffold are critical.

  • R5, R6, and R7 Substituents: It is hypothesized that mimicking the 3,4,5-trimethoxy substitution pattern will be beneficial for activity. Electron-donating groups, such as methoxy or ethoxy, at these positions are predicted to enhance binding affinity. The presence of these groups can facilitate hydrophobic interactions and potentially form hydrogen bonds with amino acid residues in the binding pocket.

Exploring the Isoquinoline Core (Region A)

The isoquinoline core provides the structural rigidity and can be modified to fine-tune the molecule's properties.

  • R1, R2, R3, and R4 Substituents: Introduction of small alkyl or alkoxy groups at these positions can modulate the electronic properties and steric profile of the molecule. Furthermore, incorporating hydrogen bond donors or acceptors could lead to additional interactions with the protein, potentially increasing potency and selectivity.

Comparative Analysis of Hypothetical this compound Analogs

To illustrate the proposed SAR, we present a comparative table of hypothetical this compound analogs and their predicted biological activities. This data is for illustrative purposes to guide the reader in understanding the potential impact of chemical modifications.

Compound IDR1R2R5, R6, R7 (on Benzoyl Ring)Tubulin Polymerization IC50 (µM) [Illustrative]Cytotoxicity (HeLa) IC50 (µM) [Illustrative]
BZI-01 HHH, H, H> 50> 50
BZI-02 HH3,4,5-trimethoxy5.28.1
BZI-03 OCH3H3,4,5-trimethoxy2.84.5
BZI-04 HOCH33,4,5-trimethoxy3.56.2
BZI-05 OCH3OCH33,4,5-trimethoxy1.11.9
BZI-06 OCH3OCH33,4,5-triethoxy1.52.8
BZI-07 OCH3OCH34-methoxy15.825.3
  • The presence of the 3,4,5-trimethoxyphenyl moiety is crucial for activity, as seen by comparing BZI-01 and BZI-02 .

  • Substitutions on the isoquinoline ring with electron-donating groups, such as methoxy groups, enhance both tubulin polymerization inhibition and cytotoxicity (BZI-03 to BZI-05 ).

  • The combination of substitutions on both the isoquinoline and benzoyl rings leads to the most potent compound (BZI-05 ).

  • While other alkoxy groups on the benzoyl ring can be tolerated (BZI-06 ), the specific 3,4,5-trimethoxy pattern appears to be optimal.

  • A single methoxy group on the benzoyl ring is not sufficient to maintain high potency (BZI-07 ).

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Here, we provide detailed methodologies for the key assays required to evaluate this compound analogs as tubulin inhibitors.

Synthesis of this compound Analogs

A general synthetic route to this compound analogs can be achieved through a multi-step process, often culminating in a Bischler-Napieralski cyclization to form the dihydroisoquinoline core, followed by oxidation.[7]

Synthesis_Workflow start Substituted Phenethylamine step1 Condensation start->step1 aldehyde Substituted Benzaldehyde aldehyde->step1 step2 Reduction (NaBH4) step1->step2 step3 Amide Coupling step2->step3 step4 Bischler-Napieralski Cyclization (e.g., POCl3) step3->step4 step5 Oxidation step4->step5 product This compound Analog step5->product

Caption: A generalized synthetic workflow for this compound analogs.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[8]

  • Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored spectrophotometrically at 340 nm.[9] Alternatively, a fluorescence-based assay can be employed where a fluorescent reporter binds to microtubules, resulting in an increased signal.[10]

  • Materials:

    • Lyophilized tubulin (>99% pure)

    • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

    • Test compounds dissolved in DMSO

    • Positive controls (e.g., colchicine for inhibition, paclitaxel for promotion)

    • 96-well microplate

    • Temperature-controlled microplate reader

  • Procedure:

    • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-3 mg/mL.[8]

    • Add test compounds at various concentrations to the wells of a pre-warmed 96-well plate.

    • Include vehicle control (DMSO) and positive control wells.

    • Initiate the polymerization reaction by adding the tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[2]

    • Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell-Based Assays

Cell-based assays are crucial for evaluating the cytotoxic effects of the compounds and their mechanism of action in a more complex biological system.[11][12]

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan product is soluble and its concentration can be determined by measuring the absorbance, which is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

  • Principle: This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Tubulin inhibitors are expected to cause an accumulation of cells in the G2/M phase.

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase.

    • Analyze the cell suspension by flow cytometry to determine the DNA content of the cells.

    • The resulting histogram will show the distribution of cells in the different phases of the cell cycle.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel tubulin polymerization inhibitors. The SAR analysis presented in this guide, although based on established principles and hypothetical examples, provides a rational framework for the design of new analogs. The key to success will be the systematic exploration of substitutions on both the isoquinoline core and the benzoyl moiety, with a particular focus on mimicking the interactions of known colchicine-site binders.

Future research should focus on synthesizing and evaluating a library of this compound analogs based on the principles outlined here. Promising compounds should be further characterized through advanced techniques such as X-ray crystallography of the tubulin-inhibitor complex to validate the binding mode and guide further optimization. Additionally, in vivo studies in animal models will be necessary to assess the therapeutic potential of these novel agents.

References

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  • Wang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. Molecules.[1]

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A Comparative Guide to the Biological Efficacy of 5-Benzoylisoquinoline and Clinically Relevant PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant breakthrough, particularly for cancers harboring deficiencies in DNA damage repair pathways.[1][2] This guide provides a detailed comparison of the biological efficacy of 5-Benzoylisoquinoline derivatives against established, clinically approved PARP inhibitors. By synthesizing data from biochemical assays, cellular studies, and mechanistic insights, this document aims to provide an objective resource for researchers in oncology and drug discovery.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP1 and PARP2, are critical components of the cellular machinery that responds to DNA damage.[3][4] A key function of PARP is to detect and signal single-strand breaks (SSBs) in DNA, initiating their repair through the base excision repair (BER) pathway.[5] PARP enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on themselves and other target proteins.[5][6][7][8][9] This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors to the site of damage.[5]

The therapeutic strategy of PARP inhibition is rooted in the concept of "synthetic lethality".[10][11] In cancer cells with mutations in genes essential for homologous recombination (HR), such as BRCA1 and BRCA2, an alternative DNA repair pathway for double-strand breaks (DSBs) is already compromised. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can escalate into DSBs during DNA replication.[12] The combination of a dysfunctional HR pathway and the inhibition of BER through PARP inhibitors leads to an accumulation of catastrophic DNA damage, ultimately resulting in cancer cell death, while leaving healthy cells with functional HR pathways relatively unharmed.[11][12]

Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received FDA approval for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers, particularly in patients with BRCA mutations.[10][11][13]

cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition in HR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair PARP->BER recruits repair proteins PARP_Inhibited PARP Trapping & Inhibition Cell_Survival Cell Survival BER->Cell_Survival repairs SSB DSB Double-Strand Break (DSB) Replication->DSB unrepaired SSB leads to DSB_Accumulation DSB Accumulation Replication->DSB_Accumulation unrepaired SSB leads to HR Homologous Recombination (HR) Repair DSB->HR HR->Cell_Survival repairs DSB PARP_Inhibitor PARP Inhibitor (e.g., this compound) PARP_Inhibitor->PARP_Inhibited BER_Blocked BER Blocked PARP_Inhibited->BER_Blocked BER_Blocked->DSB_Accumulation Apoptosis Cell Death (Apoptosis) DSB_Accumulation->Apoptosis HR_Deficient HR Deficiency (e.g., BRCA mutation) HR_Deficient->Apoptosis inability to repair DSBs

Caption: Signaling pathway of PARP-mediated DNA repair and the principle of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.

Comparative Efficacy: this compound Derivatives vs. Known Inhibitors

The isoquinoline scaffold has been a fruitful starting point for the development of potent PARP inhibitors.[14] This section compares the biological efficacy of this compound derivatives with established PARP inhibitors like Olaparib and Rucaparib.

The primary measure of a PARP inhibitor's potency at the molecular level is its half-maximal inhibitory concentration (IC50) against the PARP1 and PARP2 enzymes. Lower IC50 values indicate greater potency.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1/PARP2)Reference
5-Benzamidoisoquinolin-1-oneVariesVaries~9.3[15]
Olaparib~5VariesVaries[16]
Rucaparib~7VariesVaries[16]
Talazoparib~1VariesVaries[16]

Note: Specific IC50 values for this compound were not publicly available in the search results. The data for 5-Benzamidoisoquinolin-1-one, a related compound, is presented as a surrogate. IC50 values can vary depending on the assay conditions.

Studies have shown that 5-benzamidoisoquinolin-1-ones can be selective inhibitors of PARP-2.[15] This isoform selectivity could be advantageous in certain therapeutic contexts, as PARP1 and PARP2 have some distinct cellular roles.[15] In contrast, many clinically approved PARP inhibitors exhibit potent inhibition of both PARP1 and PARP2.[16]

Beyond enzymatic inhibition, the efficacy of a PARP inhibitor is determined by its ability to induce cell death in cancer cell lines, particularly those with HR deficiencies. This is often assessed through cell viability assays and colony formation assays.

While specific cellular activity data for this compound was not available, the general principle is that potent PARP inhibitors will show significantly greater cytotoxicity in HR-deficient cell lines (e.g., those with BRCA1/2 mutations) compared to HR-proficient (wild-type) cell lines. For instance, Olaparib and other approved inhibitors have demonstrated this selective killing effect in numerous studies.[17]

Experimental Protocols for Evaluating PARP Inhibitor Efficacy

To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize PARP inhibitors.

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Protocol:

  • Prepare Reagents: Recombinant human PARP1 enzyme, activated DNA, histones, biotinylated NAD+, and a chemiluminescent detection substrate.

  • Compound Preparation: Serially dilute the test compounds (e.g., this compound, Olaparib) to a range of concentrations.

  • Assay Reaction: In a 96-well plate, combine the PARP1 enzyme, activated DNA, and histones. Add the test compounds or vehicle control.

  • Initiate Reaction: Add biotinylated NAD+ to start the PARP-catalyzed reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains on the histones.

  • Signal Generation: Add a chemiluminescent HRP substrate.

  • Measurement: Read the luminescence signal using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Start Start Prepare_Reagents Prepare Reagents (PARP1, DNA, Histones, Biotin-NAD+) Start->Prepare_Reagents Serial_Dilution Serially Dilute Test Compounds Prepare_Reagents->Serial_Dilution Assay_Setup Set up Assay Plate: Enzyme, DNA, Histones, Compound Serial_Dilution->Assay_Setup Initiate_Reaction Initiate Reaction with Biotin-NAD+ Assay_Setup->Initiate_Reaction Incubation Incubate Initiate_Reaction->Incubation Detection Add Streptavidin-HRP and Substrate Incubation->Detection Read_Signal Read Luminescence Detection->Read_Signal Data_Analysis Calculate IC50 Read_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro chemiluminescent PARP inhibition assay.

This assay measures the metabolic activity of cells as an indicator of their viability after treatment with a PARP inhibitor.

Protocol:

  • Cell Culture: Plate cancer cells (both HR-deficient and HR-proficient lines) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Add Reagent: Add AlamarBlue reagent (resazurin) to each well.

  • Incubation: Incubate the plates for a few hours, during which viable cells will reduce resazurin to the fluorescent resorufin.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle-treated control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

This immunofluorescence-based assay assesses the functional status of the HR pathway by visualizing the formation of RAD51 foci at sites of DNA damage. A lack of RAD51 foci formation after DNA damage indicates HR deficiency.[18]

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the PARP inhibitor.

  • Induce DNA Damage: Induce DNA double-strand breaks, for example, by treating with a DNA-damaging agent like ionizing radiation.

  • Incubation: Allow time for the cells to respond to the damage and form RAD51 foci.

  • Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Quantification: Count the number of cells with a defined number of RAD51 foci (e.g., >5) to determine the percentage of HR-proficient cells.

Future Directions and Considerations

The development of novel PARP inhibitors like those based on the this compound scaffold continues to be an important area of research. Future studies should focus on:

  • Comprehensive Profiling: Directly comparing the IC50 values of this compound derivatives against a panel of clinically approved PARP inhibitors under identical assay conditions.

  • Cell-Based Efficacy: Evaluating the cytotoxic effects of these novel compounds in a range of cancer cell lines with well-characterized DNA repair deficiencies.

  • In Vivo Studies: Assessing the anti-tumor efficacy, pharmacokinetics, and safety profiles of promising this compound derivatives in preclinical animal models.

  • Mechanism of Action: Investigating the potential for isoform selectivity and its implications for both efficacy and toxicity.

By employing rigorous and standardized methodologies, the scientific community can effectively evaluate the potential of new PARP inhibitors and their place in the evolving landscape of cancer therapy.

References

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  • Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). (n.d.). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

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  • Benzylisoquinoline Alkaloids. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

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Benchmarking 5-Benzoylisoquinoline: A Comparative Framework for Evaluating a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its rigid structure provides a robust anchor for functional group elaboration, leading to potent and selective modulators of various biological targets, particularly protein kinases.[2] This guide focuses on 5-Benzoylisoquinoline, a specific derivative of interest. The addition of a benzoyl group at the 5-position introduces a significant structural modification, creating potential for unique interactions within the ATP-binding pocket of kinases and thus, a distinct inhibitory profile.

This document provides a comprehensive framework for benchmarking this compound. As specific public domain data for this exact molecule is limited, we will utilize a principled, data-driven approach, comparing it against logical benchmarks: the parent isoquinoline scaffold to establish a baseline, and the notoriously promiscuous inhibitor Staurosporine as a high-potency reference.[3] We will detail the critical experiments, from in vitro enzymatic assays to cellular pathway analysis, required to build a complete performance profile, explaining the causality behind each methodological choice.

The Benchmarking Strategy: Selecting the Right Comparators

A robust evaluation of a novel compound requires carefully selected controls. Our strategy is designed to isolate the contribution of the key structural feature—the 5-benzoyl group—and to contextualize the compound's potency and selectivity within the broader landscape of kinase inhibitors.

cluster_compounds Comparative Compounds cluster_rationale Rationale for Comparison A This compound (Test Compound) R1 Isolates effect of 5-benzoyl group A->R1 R2 Provides context for potency and selectivity A->R2 B Isoquinoline (Parent Scaffold / Negative Control) B->R1 C Staurosporine (Broad-Spectrum / Positive Control) C->R2

Caption: Logical framework for selecting benchmark compounds.

  • Isoquinoline (Parent Scaffold): This compound serves as a crucial negative control. Any observed activity in this compound that is absent in the parent scaffold can be directly attributed to the addition of the benzoyl moiety.

  • Staurosporine (Broad-Spectrum Inhibitor): An archetypal kinase inhibitor, Staurosporine is known to potently inhibit a vast percentage of the human kinome.[3][4] It serves as a "gold standard" for potency, but also as a benchmark for promiscuity. A successful novel inhibitor should demonstrate comparable potency against its intended target but vastly superior selectivity.

In Vitro Profiling: Quantifying Potency and Selectivity

The first critical step is to determine the compound's direct inhibitory effect on purified enzymes. This removes the complexities of cellular systems (e.g., membrane permeability, efflux pumps) and provides a clean measure of enzyme-inhibitor interaction.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The half-maximal inhibitory concentration (IC50) is the standard metric for inhibitor potency.[1] It is determined by measuring the enzymatic activity of a target kinase across a range of inhibitor concentrations. A common method involves quantifying the phosphorylation of a substrate.[5]

  • Reagent Preparation: Recombinant target kinases (e.g., SRC, ABL, EGFR) and their corresponding peptide substrates are prepared in a specialized kinase reaction buffer.

  • Compound Plating: The test compounds (this compound, Isoquinoline, Staurosporine) are serially diluted in DMSO and dispensed into a 384-well microplate.

  • Kinase Reaction: The kinase and substrate are mixed and added to the compound plate. The phosphorylation reaction is initiated by the addition of a solution containing MgCl2 and ATP.[5] The reaction proceeds for a defined time (e.g., 60 minutes) at room temperature.

  • Signal Development: The reaction is terminated, and a detection reagent is added to quantify the amount of phosphorylated substrate. This can be based on various technologies, such as fluorescence polarization or luminescence.

  • Data Analysis: The raw signal is converted to percent inhibition relative to controls. The dose-response curve is then fitted using a four-parameter logistic model to calculate the IC50 value.

Data Presentation and Interpretation

The data below are illustrative and hypothetical , designed to demonstrate how results would be interpreted.

Table 1: Comparative Kinase Inhibitory Potency (IC50, nM)

CompoundSRC (Tyrosine Kinase)GSK-3β (Ser/Thr Kinase)CDK9 (Ser/Thr Kinase)
This compound 851,200>10,000
Isoquinoline >10,000>10,000>10,000
Staurosporine 5820

Expert Insights:

  • The hypothetical data show that this compound is a potent inhibitor of SRC kinase.

  • The lack of activity from the parent Isoquinoline scaffold strongly suggests the 5-benzoyl group is essential for binding and inhibition, likely forming key interactions in the ATP pocket.[6][7]

  • Compared to Staurosporine, this compound is less potent but appears significantly more selective, with over 10-fold selectivity for SRC over GSK-3β and no activity against CDK9. This selectivity profile is a desirable characteristic for a targeted inhibitor.[4]

Cellular Systems: Assessing Biological Efficacy and On-Target Effects

Potent in vitro activity is a prerequisite, but a compound's success ultimately depends on its performance in a biological context. Cellular assays are essential to confirm cell permeability and to verify that the compound engages its intended target and modulates the associated signaling pathway.

Experimental Protocol: Cell Proliferation Assay (MTT)

The MTT assay is a colorimetric method used to assess cell viability. It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] A reduction in cell viability upon treatment can indicate cytotoxic or cytostatic effects.

  • Cell Culture: A cancer cell line known to be dependent on the target kinase (e.g., a SRC-driven colon cancer line) is seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for 72 hours.

  • MTT Incubation: The culture medium is replaced with fresh medium containing MTT reagent (e.g., 0.5 mg/mL). The plates are incubated for 2-4 hours, allowing viable cells to convert the MTT to formazan.[9][10]

  • Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm. The GI50 (concentration for 50% growth inhibition) is then calculated.

Experimental Protocol: Western Blot for Pathway Modulation

To confirm that the compound inhibits the target kinase within the cell, we must analyze its effect on the downstream signaling pathway.[12] Western blotting allows for the detection of changes in the phosphorylation state of specific proteins.[13]

  • Cell Lysis: Cells are treated with the compound at a concentration near its GI50 value for a short period (e.g., 2-4 hours). The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[5][14]

  • Immunoblotting: The membrane is blocked and then probed with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-STAT3 for SRC). It is then stripped and re-probed with an antibody for the total amount of that substrate protein as a loading control.[13]

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the signal is visualized using a chemiluminescent substrate.

Visualizing On-Target Effects

A successful experiment would show that this compound, but not the inactive Isoquinoline, reduces the phosphorylation of a downstream substrate, confirming on-target activity.

cluster_pathway SRC Kinase Signaling Cascade SRC SRC Kinase STAT3 STAT3 SRC->STAT3 Phosphorylates pSTAT3 Phospho-STAT3 (Active) Proliferation Gene Expression & Cell Proliferation pSTAT3->Proliferation Inhibitor This compound Inhibitor->SRC Inhibits

Caption: Targeted inhibition of the SRC kinase signaling pathway.

Conclusion and Strategic Outlook

This guide outlines a foundational strategy for the comprehensive benchmarking of this compound. Through a logical progression from in vitro enzymatic assays to cellular mechanism-of-action studies, researchers can build a robust data package to validate this novel scaffold. The illustrative data highlights a desirable (though hypothetical) profile: a compound that is potent, selective, and cell-active, with its efficacy clearly linked to the unique 5-benzoyl structural feature.

Future work should expand upon this framework by profiling the compound against a wider panel of kinases to fully define its selectivity, investigating its mode of ATP competition, and ultimately, assessing its efficacy and safety in preclinical in vivo models. The methodologies described here provide the critical first steps in this rigorous, multi-faceted evaluation process.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link][5]

  • Cell Biolabs, Inc. MTT Cell Proliferation Assay. [Link][8]

  • Ivorra, M. D., et al. (1993). Relationships between structure and vascular activity in a series of benzylisoquinolines. British Journal of Pharmacology. [Link][6]

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  • PubMed. (2020). Kinase activity-tagged western blotting assay. [Link][17]

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  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link][13]

  • National Center for Biotechnology Information. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. [Link][23]

  • PubMed. (2025). Comprehensive evaluation of phosphoproteomic-based kinase activity inference. [Link][24]

  • National Center for Biotechnology Information. (2014). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. [Link][4]

  • PubMed. (1995). Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. [Link][7]

  • Springer. (2012). Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. [Link][25]

  • PubMed. (2008). Protein kinase inhibition of clinically important staurosporine analogues. [Link][3]

  • National Center for Biotechnology Information. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link][2]

  • PubMed. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. [Link][26]

  • RSC Publishing. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. [Link][27]

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Introduction: The Promise of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preclinical Evaluation of 5-Benzoylisoquinoline: A Comparative Analysis of In Vitro and In Vivo Studies

The isoquinoline alkaloid family represents a structurally diverse class of plant-derived metabolites that have been a cornerstone of traditional medicine for centuries.[1] Modern drug discovery has identified many of these compounds, and their synthetic derivatives, as potent agents against a variety of diseases, most notably cancer.[2][3][4] Their mechanisms of action are varied, but a significant number exert their anticancer effects by inducing cell cycle arrest, apoptosis, and autophagy.[1][3] One of the most critical molecular targets for this class of compounds is tubulin, the protein subunit of microtubules.[5] By disrupting microtubule dynamics, these agents halt cell division, a hallmark of cancer therapy.[6]

This compound is a synthetic derivative belonging to this promising class. Its evaluation as a potential anticancer therapeutic requires a rigorous, multi-stage preclinical assessment. This guide provides a comprehensive comparison of the essential in vitro (cell-based and cell-free) and in vivo (animal model) studies used to characterize such a compound. As Senior Application Scientists, our goal is not merely to present protocols, but to elucidate the causal logic behind the experimental progression—from establishing a direct molecular interaction to validating therapeutic efficacy in a complex biological system.

The Central Hypothesis: this compound as a Tubulin Polymerization Inhibitor

Based on the established activity of related isoquinoline compounds, the primary mechanistic hypothesis for this compound is that it functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[7][8] This action is predicted to arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[1][9] The following experimental framework is designed to systematically test this hypothesis.

Signaling_Pathway cluster_0 Cellular Environment 5-BIQ This compound Tubulin α/β-Tubulin Dimers 5-BIQ->Tubulin Inhibition MT Microtubule Instability Tubulin->MT Prevents Polymerization Spindle Mitotic Spindle Disruption MT->Spindle G2M G2/M Phase Arrest Spindle->G2M Activates Spindle Assembly Checkpoint Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Triggers Caspase Cascade

Caption: Proposed mechanism of this compound leading to apoptosis.

Part 1: In Vitro Evaluation — From Molecular Target to Cellular Effect

In vitro studies are the foundation of preclinical drug evaluation. They are designed to answer two primary questions: 1) Does the compound interact directly with its intended molecular target? and 2) Does this interaction translate into a measurable biological effect in cultured cancer cells?

Cell-Free Assay: Direct Assessment of Tubulin Polymerization

Rationale: The first and most direct test of our hypothesis is to determine if this compound affects tubulin polymerization in a purified, cell-free system. This removes the complexities of cellular uptake, metabolism, and off-target effects, providing a clear "yes" or "no" on direct target engagement. Turbidity assays are a standard method for this purpose.[10]

Experimental Protocol: Tubulin Polymerization Turbidity Assay

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 20 µM) in a glutamate-based polymerization buffer.

    • Create a dilution series of this compound (e.g., from 0.1 µM to 100 µM) in the same buffer. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).[7]

  • Assay Setup:

    • In a 96-well plate, add the compound dilutions.

    • Initiate polymerization by adding the tubulin solution and GTP to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance (optical density) at 340 nm every minute for 60-90 minutes. An increase in absorbance corresponds to microtubule formation.

  • Analysis:

    • Plot absorbance versus time for each concentration.

    • Calculate the IC50 value, which is the concentration of this compound required to inhibit tubulin polymerization by 50% compared to the vehicle control.[11]

Cell-Based Assays: Quantifying Anticancer Activity

Once direct target engagement is confirmed, the next logical step is to assess the compound's effect on living cancer cells.

A. Cytotoxicity Assay (MTT/MTS)

Rationale: This assay quantifies the dose-dependent ability of this compound to reduce the viability of a cancer cell population. It is the primary method for determining the compound's potency (IC50) in a cellular context. Using a panel of different cancer cell lines (e.g., breast, lung, colon) can reveal if the compound has broad-spectrum activity or is specific to certain cancer types.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm.

  • Analysis: Normalize the data to untreated controls and plot cell viability against compound concentration to determine the IC50 value.

B. Cell Cycle Analysis

Rationale: If this compound inhibits tubulin polymerization, it should disrupt the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[5] This assay directly tests this key mechanistic consequence.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

  • Staining: Stain the cellular DNA with a solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[9]

  • Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population compared to the control indicates cell cycle arrest.

Part 2: In Vivo Validation — Assessing Therapeutic Potential in a Living System

While in vitro data are crucial for establishing mechanism and potency, they cannot predict a compound's behavior in a complex organism. In vivo studies are essential to evaluate pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy, and toxicity.[12] Human tumor xenograft models in immunodeficient mice are the gold standard for the preclinical assessment of anticancer drugs.[13][14]

Rationale for Transitioning to In Vivo Models:

  • Bioavailability and Metabolism: An in vivo system reveals whether the compound can be absorbed, distributed to the tumor site at effective concentrations, and how quickly it is metabolized and cleared.[15]

  • Tumor Microenvironment: Unlike cells in a dish, tumors in a living host have a complex microenvironment, including vasculature and stromal cells, which can significantly impact drug efficacy.[12]

  • Systemic Toxicity: It allows for the assessment of adverse effects on healthy organs and the determination of a maximum tolerated dose (MTD).

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A Tubulin Polymerization Assay B Cytotoxicity Assay (MTT) C Cell Cycle Analysis D Apoptosis Assay (Annexin V/PI) Decision Potent IC50 & Confirmed Mechanism? D->Decision E Select Cell Line & Immunodeficient Mouse Strain F Tumor Cell Implantation (Subcutaneous) E->F G Tumor Growth to Palpable Size (~100-150 mm³) F->G H Randomize Mice & Begin Treatment (Vehicle, 5-BIQ, +Control) G->H I Monitor Tumor Volume & Body Weight H->I J Endpoint: Calculate Tumor Growth Inhibition (TGI) I->J Decision->E Yes Stop Re-evaluate Compound Decision->Stop No

Caption: Preclinical evaluation workflow from in vitro screening to in vivo validation.

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
  • Animal Model Selection: Use immunodeficient mice (e.g., athymic nude or SCID) that can accept human tumor grafts.[14]

  • Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (one that showed high sensitivity to this compound in vitro) into the flank of each mouse.

  • Tumor Growth and Staging: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).[16]

  • Randomization and Treatment:

    • Randomize the mice into treatment groups (typically 8-10 mice per group):

      • Group 1: Vehicle Control (the formulation used to deliver the drug).

      • Group 2: this compound (at one or more dose levels).

      • Group 3: Positive Control (a standard-of-care chemotherapy agent).

    • Administer the treatments according to a predetermined schedule (e.g., daily, once-weekly) and route (e.g., oral, intraperitoneal).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[16]

    • Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint and Analysis:

    • The study typically ends when tumors in the control group reach a predetermined size.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the median tumor volume of the treated group and ΔC is the change in the median tumor volume of the control group.[16]

Part 3: Bridging the Gap — A Comparative Data Summary

The ultimate goal is to correlate the in vitro and in vivo findings. A compound that is highly potent in cell culture but fails in animal models may have poor pharmacokinetic properties, while a compound with moderate in vitro potency but excellent in vivo efficacy may have favorable metabolism or accumulate effectively in tumor tissue.

ParameterStudy TypeMetricTypical UnitPurpose
Potency In VitroIC50 (Cytotoxicity) µM or nMMeasures concentration needed to kill 50% of cancer cells in a dish.
Efficacy In VivoTumor Growth Inhibition (TGI) %Measures the percentage reduction in tumor growth in a living animal compared to a control.
Mechanism In VitroIC50 (Tubulin Polymerization) µM or nMConfirms direct interaction with the molecular target in a pure system.
Mechanism In VitroG2/M Arrest % of CellsConfirms the predicted cellular consequence of tubulin inhibition.
Safety In VivoBody Weight Change / Clinical Signs % / ObservationProvides a preliminary assessment of the compound's toxicity to the host.

Conclusion and Future Outlook

The journey of this compound from a promising chemical structure to a potential clinical candidate is a stepwise process of hypothesis testing and validation. The in vitro assays establish its mechanism of action and cellular potency, providing the scientific rationale to advance into more complex and resource-intensive in vivo models. The in vivo studies then offer the critical test of therapeutic potential, evaluating whether the compound can safely and effectively inhibit tumor growth in a physiological context.

Discrepancies between these two study types are not failures, but rather crucial data points that inform the next steps in drug development. For this compound, strong in vitro activity coupled with significant TGI in a xenograft model would provide a compelling data package to proceed with further IND-enabling studies, such as formal toxicology and pharmacokinetic profiling. This integrated approach, bridging the gap between the petri dish and preclinical models, is fundamental to the successful translation of novel chemical entities into effective cancer therapies.

References

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A Comparative Spectroscopic Guide to the Unambiguous Identification of 5-Benzoylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. 5-Benzoylisoquinoline, a molecule of significant interest due to its isoquinoline scaffold—a common motif in biologically active compounds—presents a unique analytical challenge.[1][2][3] This guide provides a comprehensive, multi-technique spectroscopic approach to the definitive identification of this compound, offering a comparative analysis against potential isomers and related structures. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a robust workflow for researchers, scientists, and drug development professionals to ensure the identity and purity of their target compounds.

The Imperative of Unambiguous Identification

The subtle substitution of a benzoyl group on the isoquinoline core can dramatically alter a molecule's pharmacological profile. Misidentification of positional isomers can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.[4] Therefore, a rigorous and orthogonal analytical approach is not merely best practice but a scientific necessity. This guide will delve into the characteristic spectroscopic "fingerprints" of this compound, providing the causal links between its structure and its spectral output.

Multi-Technique Spectroscopic Analysis

A singular analytical technique is rarely sufficient for the unequivocal identification of a novel compound. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound, providing a holistic and self-validating system for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy stands as the most powerful tool for determining the precise connectivity of atoms in a molecule.[5] The distinct electronic environments of the protons and carbons in this compound give rise to a unique set of chemical shifts and coupling constants.

¹H NMR Spectroscopy: The proton NMR spectrum provides critical information about the number of different types of protons and their neighboring environments. For this compound, the key diagnostic signals will be in the aromatic region, with distinct shifts for the protons on both the isoquinoline and benzoyl rings. The protons ortho to the carbonyl group on the benzoyl ring are expected to be deshielded and appear at a lower field.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR by providing a count of the unique carbon environments. The carbonyl carbon of the benzoyl group will be a particularly notable downfield signal. The chemical shifts of the carbons in the isoquinoline ring system will be influenced by the position of the nitrogen atom and the benzoyl substituent.[6]

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass a range of -1 to 11 ppm.

    • Employ a standard 90° pulse angle.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Utilize a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.[6] For this compound, the most prominent and diagnostic absorption band will be that of the carbonyl (C=O) stretching vibration from the benzoyl group.

Key IR Absorptions:

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹, characteristic of an aryl ketone.

  • C=N Stretch: A medium intensity band around 1580-1620 cm⁻¹ corresponding to the imine functionality within the isoquinoline ring.

  • Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

  • Aromatic C=C Bending: Multiple sharp bands in the 1400-1600 cm⁻¹ region.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.[5]

  • Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.[5]

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[5]

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this compound, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of this compound (C₁₆H₁₁NO).

  • Key Fragmentation Patterns: Expect to see characteristic fragments resulting from the cleavage of the benzoyl group, such as a fragment corresponding to the benzoyl cation ([C₇H₅O]⁺) and the isoquinoline radical cation.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-MS system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound.

  • Tandem MS (MS/MS): To gain further structural information, perform tandem mass spectrometry on the molecular ion peak to induce fragmentation and analyze the resulting daughter ions.[7][8]

Comparative Data Summary

To aid in the rapid and accurate identification of this compound, the following table summarizes the expected key spectroscopic data.

Spectroscopic TechniqueExpected Data for this compound
¹H NMR (CDCl₃, 400 MHz) Aromatic protons in the range of ~7.4-9.3 ppm. Distinct signals for the benzoyl and isoquinoline protons.
¹³C NMR (CDCl₃, 100 MHz) Carbonyl carbon signal at ~195-200 ppm. Aromatic carbons in the range of ~120-155 ppm.
IR (ATR) Strong C=O stretch at ~1660 cm⁻¹. C=N stretch at ~1600 cm⁻¹.
MS (ESI+) Molecular ion peak [M+H]⁺ at the appropriate m/z for C₁₆H₁₂NO⁺.

Visualizing the Analytical Workflow

The following diagram illustrates the integrated spectroscopic workflow for the confirmation of this compound's identity.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Identity Confirmation Compound Synthesized This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Confirmation Unambiguous Identification NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Integrated workflow for the spectroscopic identification of this compound.

Conclusion: A Foundation of Trustworthy Data

The robust identification of this compound relies on the convergence of data from multiple, orthogonal spectroscopic techniques. By following the detailed protocols and understanding the expected spectral outcomes outlined in this guide, researchers can confidently confirm the structure of their synthesized compounds. This rigorous approach not only ensures the integrity of subsequent research and development activities but also upholds the principles of scientific accuracy and reproducibility.

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  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2021). MDPI. Retrieved from [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2022). PubMed Central. Retrieved from [Link]

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  • Benzylisoquinoline Biosynthesis by Cultivated Plant Cells and Isolated Enzymes. (1985). SciSpace. Retrieved from [Link]

  • Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species. (2018). PubMed Central. Retrieved from [Link]

  • 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. (2000). ResearchGate. Retrieved from [Link]

  • Mass spectrometry of bisbenzylisoquinoline alkaloids. Part I. Alkaloids derived from coclaurine units joined tail-to-tail. (1972). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • 2-Benzyl-5-isopropoxy-6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

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A Researcher's Guide to Comparative Docking Studies of Benzoylisoquinoline Derivatives in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology research, the quest for novel small molecule inhibitors that can selectively target key cellular pathways is of paramount importance. Among the myriad of heterocyclic scaffolds, benzoylisoquinoline derivatives have emerged as a promising class of compounds with a diverse range of biological activities, particularly in the realm of anticancer research. Their rigid structure provides a robust framework for the strategic placement of functional groups to optimize interactions with biological targets. This guide offers a comprehensive overview of comparative molecular docking studies of benzoylisoquinoline derivatives, providing researchers, scientists, and drug development professionals with insights into their therapeutic potential and the computational methodologies used to evaluate them.

Molecular docking has become an indispensable tool in structure-based drug design, enabling the prediction of binding conformations and affinities of ligands with their target macromolecules.[1] This in silico approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological evaluation, thereby saving considerable time and resources. This guide will delve into the application of comparative docking studies to understand the structure-activity relationships (SAR) of benzoylisoquinoline derivatives against prominent cancer targets, supported by experimental data and detailed protocols.

The Rationale Behind Targeting Key Proteins in Cancer with Benzoylisoquinoline Derivatives

The anticancer activity of benzoylisoquinoline and its analogues stems from their ability to interact with various proteins that are critical for cancer cell proliferation, survival, and metastasis. Comparative docking studies are instrumental in elucidating the nuanced binding modes of these derivatives across different targets.

Protein kinases are a large family of enzymes that regulate a majority of cellular processes. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Benzoylisoquinoline derivatives have been investigated as inhibitors of several key kinases.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Mutations in EGFR are common in various cancers, including non-small cell lung cancer. Docking studies of quinazoline-based derivatives, structurally related to benzoylisoquinolines, have shown their potential to bind to the ATP-binding site of EGFR, mimicking the interactions of known inhibitors like erlotinib.[2][3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Molecular modeling studies on quinoline derivatives have provided insights into their binding modes within the VEGFR-2 kinase domain.[4]

  • Cyclin-Dependent Kinases (CDKs): These kinases control the progression of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Docking studies of benzo[h]quinoline derivatives against CDK-2 have been performed to rationalize their anticancer activity.[5]

The general workflow for a comparative docking study against protein kinases involves several key steps, from target selection to the analysis of binding interactions.

G cluster_0 Preparation Phase cluster_1 Docking & Analysis Phase Target_Selection Target Protein Selection (e.g., EGFR, VEGFR-2) PDB_Selection PDB Structure Retrieval (& Validation) Target_Selection->PDB_Selection Protein_Preparation Protein Preparation (Add Hydrogens, Remove Water) PDB_Selection->Protein_Preparation Grid_Generation Active Site Definition & Grid Generation Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (2D to 3D, Energy Minimization) Docking_Execution Molecular Docking (e.g., AutoDock, Glide) Ligand_Preparation->Docking_Execution Grid_Generation->Docking_Execution Pose_Analysis Binding Pose & Interaction Analysis Docking_Execution->Pose_Analysis Scoring_Comparison Comparative Scoring (Binding Energy, Docking Score) Pose_Analysis->Scoring_Comparison

A generalized workflow for conducting comparative molecular docking studies.

The microtubule network, composed of α- and β-tubulin heterodimers, is a dynamic structure essential for cell division, motility, and intracellular transport.[6] Compounds that interfere with tubulin polymerization are potent anticancer agents. Several isoquinoline derivatives have been shown to bind to the colchicine-binding site of tubulin, leading to microtubule destabilization.[7]

Comparative docking studies are crucial for understanding how subtle structural modifications on the benzoylisoquinoline scaffold affect binding affinity and interaction patterns within the complex colchicine-binding pocket.[6][8]

Comparative Docking Performance: A Quantitative Overview

The efficacy of a potential drug candidate is often initially assessed by its predicted binding affinity to the target protein. In molecular docking, this is represented by a docking score or estimated binding energy. The table below summarizes representative docking scores for various quinoline and isoquinoline derivatives against different cancer-related targets, providing a comparative snapshot of their potential. A more negative docking score generally indicates a stronger predicted binding affinity.

Derivative ClassTarget ProteinPDB IDDocking SoftwareRepresentative Docking Score (kcal/mol)Reference
Benzo[h]quinolinesCyclin-Dependent Kinase 2 (CDK-2)Not SpecifiedNot SpecifiedNot Specified[5]
Quinoline DerivativesHIV Reverse Transcriptase4I2PMaestro (Schrödinger)-10.675[9]
Quinazoline-based ThiazolesEGFR KinaseNot SpecifiedNot SpecifiedNot Specified[2]
Quinoline DerivativesVEGFR-2 Tyrosine Kinase2XV7GLIDE (Schrödinger)Not Specified[4]
Isoquinoline DerivativesTubulin (Colchicine Site)4O2BMOE-9.759[6]
Benzylisoquinoline DerivativesPancreatic LipaseNot SpecifiedNot SpecifiedNot Specified[10]

Note: Direct comparison of scores across different studies, targets, and software should be done with caution due to variations in scoring functions and protocols.

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

To ensure the reproducibility and validity of in silico experiments, a well-defined protocol is essential. The following is a generalized, step-by-step methodology for conducting a comparative docking study of benzoylisoquinoline derivatives against a protein kinase target, such as EGFR.

Objective: To predict the binding modes and affinities of a series of benzoylisoquinoline derivatives in the ATP-binding site of EGFR and compare them with a known inhibitor.

Materials:

  • A series of 3D structures of benzoylisoquinoline derivatives (e.g., in .sdf or .mol2 format).

  • The crystal structure of the target protein (e.g., EGFR kinase domain, retrieved from the Protein Data Bank - PDB).

  • Molecular docking software (e.g., AutoDock, Schrödinger Maestro, MOE).

  • Visualization software (e.g., PyMOL, Chimera, Discovery Studio).

Methodology:

  • Protein Preparation: a. Download the crystal structure of EGFR kinase domain (e.g., PDB ID: 2J6M) from the PDB. b. Prepare the protein using the protein preparation wizard in your chosen software. This typically involves:

    • Removing water molecules and any co-crystallized ligands/ions not relevant to the study.
    • Adding hydrogen atoms.
    • Assigning correct bond orders and protonation states.
    • Minimizing the energy of the structure to relieve any steric clashes.
  • Ligand Preparation: a. Generate 3D structures of the benzoylisoquinoline derivatives. b. Prepare the ligands by:

    • Generating possible ionization states at physiological pH.
    • Generating tautomers and stereoisomers if applicable.
    • Performing energy minimization using a suitable force field (e.g., MMFF94).
  • Active Site Definition and Grid Generation: a. Identify the ATP-binding site of EGFR. This can be done based on the location of the co-crystallized inhibitor in the PDB structure or from literature reports. b. Define a grid box that encompasses the entire binding pocket to guide the docking simulation. The size of the grid should be sufficient to allow the ligand to move and rotate freely.

  • Molecular Docking: a. Set up the docking protocol. This may include choosing the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and setting the number of docking runs. b. Perform the docking of each benzoylisoquinoline derivative into the prepared EGFR structure. c. As a control, re-dock the co-crystallized inhibitor to validate the docking protocol. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å.[11]

  • Analysis of Results: a. Analyze the docking results based on the predicted binding energies or docking scores. b. Visualize the top-ranked docking poses for each compound. c. Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the amino acid residues in the EGFR active site. d. Compare the interaction patterns of the benzoylisoquinoline derivatives with each other and with the known inhibitor.

The following diagram illustrates the key interactions of a hypothetical benzoylisoquinoline inhibitor within a kinase ATP-binding site.

G cluster_0 Kinase ATP-Binding Site Inhibitor {Benzoylisoquinoline Inhibitor} Hinge Hinge Region (e.g., Met) Inhibitor->Hinge H-Bond Gatekeeper Gatekeeper Residue (e.g., Thr) Inhibitor->Gatekeeper Hydrophobic Interaction DFG_Motif DFG Motif Inhibitor->DFG_Motif Ionic Interaction Hydrophobic_Pocket Hydrophobic Pocket Inhibitor->Hydrophobic_Pocket Hydrophobic Interaction

Key interactions of a kinase inhibitor in the ATP-binding site.
Conclusion and Future Perspectives

Comparative docking studies serve as a powerful computational lens to scrutinize the interactions between benzoylisoquinoline derivatives and their biological targets. This guide has provided a framework for understanding and conducting such studies, from the underlying biological rationale to a detailed experimental protocol. The insights gained from these in silico analyses are invaluable for guiding the rational design and optimization of novel benzoylisoquinoline-based anticancer agents. As computational methods continue to evolve in accuracy and sophistication, their integration into the drug discovery pipeline will undoubtedly accelerate the development of next-generation targeted therapies.

References

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Safety Operating Guide

PART 1: Hazard Characterization and Risk Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 5-Benzoylisoquinoline

For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount, underpinning personnel safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. As a senior application scientist, this document synthesizes technical data with established safety protocols to ensure a self-validating system for waste management.

Before any disposal process begins, a thorough risk assessment is critical. Based on analogous compounds, this compound should be presumed to possess the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.

  • Skin and Eye Irritation : May cause skin irritation and serious eye irritation.[2]

  • Aquatic Toxicity : Potentially harmful or toxic to aquatic life with long-lasting effects.

All personnel handling this compound must be thoroughly trained on these potential hazards and be familiar with the institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[3][4][5]

PART 2: Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe and compliant disposal of this compound waste, including pure compound, solutions, and contaminated labware.

Step 1: Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. Before handling this compound waste, ensure the following are worn:

  • Safety Goggles : To protect against splashes.

  • Chemical-Resistant Gloves : Nitrile or neoprene gloves are recommended.

  • Laboratory Coat : To protect skin and clothing. All handling of the waste must occur within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1]

Step 2: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[6][7] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates disposal.[6]

  • Designate as Non-Halogenated Organic Waste : this compound does not contain halogens (F, Cl, Br, I). It must be collected in a waste stream designated for non-halogenated organic solvents and solids.

  • Maintain Separation :

    • DO NOT mix with halogenated organic waste.[8]

    • DO NOT mix with aqueous waste, strong acids, bases, or oxidizers.[7]

    • Collect liquid waste separately from solid waste (e.g., contaminated filter paper, gloves).

Step 3: Waste Containerization

The integrity of the waste container is crucial to prevent leaks and spills.[9][10]

  • Select an Appropriate Container :

    • Use a clean, leak-proof container made of a material compatible with aromatic ketones and nitrogenous organic compounds, such as high-density polyethylene (HDPE) or glass.[9]

    • Ensure the container has a secure, tight-fitting screw cap.[11]

    • If reusing a container, completely deface or remove the original product label.[11]

  • Filling the Container :

    • Do not overfill the container. A general rule is to fill to no more than 80-90% of its capacity to allow for vapor expansion.[9][11]

    • Keep the container closed at all times, except when adding waste.[6]

Step 4: Labeling the Waste Container

Accurate and clear labeling is a strict requirement by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][12]

The hazardous waste label must include:

  • The words "Hazardous Waste" .[6][13]

  • Full Chemical Name(s) : List "this compound" and any other chemical constituents in the waste mixture by their full names. Do not use abbreviations or chemical formulas.[11]

  • Approximate Percentages : Indicate the estimated concentration of each component, summing to 100%.[11]

  • Hazard Identification : Clearly state the associated hazards (e.g., "Toxic," "Irritant").[6]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the temporary storage of hazardous waste.[6][14]

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[14]

  • Segregation : Store the this compound waste container with other compatible non-halogenated organic wastes. Ensure it is physically separated from incompatible materials like acids and oxidizers.[6]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.[15]

  • Time and Volume Limits : Adhere to institutional and regulatory limits for waste accumulation (e.g., containers must be moved from the SAA within one year, or sooner if volume limits are reached).[6]

Step 6: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste vendor.

  • Request a Pickup : Once the waste container is nearly full (80-90%), or as it approaches its storage time limit, schedule a pickup with your institution's Environmental Health and Safety (EHS) office.

  • Documentation : Complete any necessary waste pickup forms or manifests as required by your institution and the disposal vendor.

The overall workflow for the disposal of this compound is summarized in the diagram below.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Containerization cluster_storage Storage & Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood Characterize Characterize Waste: This compound (Non-Halogenated Organic) Segregate Segregate from Incompatibles (Halogenated, Aqueous, Acids) Characterize->Segregate Critical Step Container Select & Fill Compatible Waste Container (≤90% Full) Segregate->Container Label Attach Hazardous Waste Label (Name, Hazards, Date) Container->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA SecondaryContainment Use Secondary Containment SAA->SecondaryContainment Best Practice Pickup Request EHS Pickup for Disposal SAA->Pickup When full or time limit reached Vendor Licensed Vendor Disposes per EPA Regulations Pickup->Vendor

Caption: Decision workflow for the safe disposal of this compound.

PART 3: Regulatory Framework and Compliance

The entire disposal process is governed by a framework of federal and state regulations.

Regulatory BodyStandard/ActKey Requirement
EPA Resource Conservation and Recovery Act (RCRA)Governs the "cradle-to-grave" management of hazardous waste, including identification, labeling, storage, and disposal.[9][12]
OSHA Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)Mandates the development of a Chemical Hygiene Plan (CHP) and employee training on chemical hazards.[5]
OSHA Hazard Communication Standard (29 CFR 1910.1200)Requires that hazards of chemicals are evaluated and that information is communicated to employers and employees.[3]

Compliance is not merely procedural; it is a foundational element of a robust safety culture. Regular training, adherence to the laboratory's specific CHP, and consultation with your institution's EHS department are essential for managing chemical waste responsibly.

References

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A Researcher's Guide to Personal Protective Equipment for 5-Benzoylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Handling any chemical compound requires a foundational respect for safety, grounded in a thorough understanding of the material's specific hazards. For researchers, scientists, and drug development professionals working with 5-Benzoylisoquinoline, a diligent and informed approach to personal protective equipment (PPE) is not merely a procedural formality—it is the critical barrier between the operator and potential harm. This guide provides an in-depth, logic-driven framework for selecting, using, and disposing of PPE when handling this compound, ensuring that safety is integral to the experimental workflow.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the intrinsic hazards of a chemical is the first principle of laboratory safety. It dictates every subsequent choice we make, from engineering controls to the specific type of gloves we wear. This compound (CAS No. 1270739-12-2) is classified under the Globally Harmonized System (GHS) with several key hazard statements that demand specific protective measures.[1]

GHS Hazard Profile of this compound:

Hazard StatementGHS CodeImplication for the Researcher
Harmful if swallowedH302Ingestion can lead to acute toxicity. Accidental transfer from contaminated hands to mouth is a primary risk.
Causes skin irritationH315Direct contact can cause redness, itching, or inflammation.
Causes serious eye irritationH319Splashes or aerosol exposure can result in significant eye damage.
May cause respiratory irritationH335Inhalation of dust or aerosols can irritate the respiratory tract.

Source: ChemScene[1]. Note: This data is based on available supplier information. A comprehensive risk assessment should always be performed.

The presence of both an isoquinoline ring and a ketone functional group suggests that while it is a solid, it has the potential for reactivity and biological activity that must be respected.[1][2] The logic is simple: if a compound can irritate or harm biological tissues, we must establish impermeable barriers to prevent that interaction.

The Core PPE Ensemble: A Multi-Barrier Defense

Effective protection is not about a single piece of equipment but a holistic system. This system begins with engineering controls and extends to the layers of PPE worn by the researcher.

Primary Containment: Engineering Controls

Before any personal equipment is considered, the first line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All weighing, transferring, and dissolution of solid this compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control the inhalation hazard (H335).

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Given the H319 "Causes serious eye irritation" classification, robust eye protection is mandatory.

  • Safety Goggles: Chemical splash goggles that form a seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection from splashes, which can come from various angles.

  • Face Shield: When handling larger quantities (>1g) or when there is a heightened risk of splashing (e.g., during quenching a reaction or filtering a solution under pressure), a face shield should be worn in addition to safety goggles. This provides a secondary barrier for the entire face.

Skin and Body Protection: The Impermeable Barrier

Protecting the skin requires careful selection of lab coats and, most critically, gloves. The H315 "Causes skin irritation" warning drives these requirements.[1]

  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a fully fastened front is the minimum requirement.

  • Glove Selection: No single glove material protects against all chemicals.[3][4] The choice of glove is a critical decision based on the chemical's nature and the duration of contact.[5][6] For this compound, a ketone and aromatic heterocyclic compound, nitrile gloves are an excellent first choice for incidental contact due to their resistance to a broad range of chemicals and their tendency to tear visibly when punctured.[5]

Glove Selection and Usage Protocol:

Glove MaterialRecommended UseRationale & Best Practices
Nitrile Primary choice for incidental contact (e.g., handling solids, preparing solutions).Offers good resistance to solvents, acids, and bases.[5] Always use disposable nitrile gloves and inspect for punctures before use. If splashed, remove and replace immediately. Never reuse disposable gloves.[5]
Neoprene Extended contact or handling of solutions.Provides good resistance to a broad range of chemicals, including some organic acids and alcohols.[3]
Double Gloving When handling concentrated solutions or for extended procedures.This technique significantly reduces the risk of exposure if the outer glove is breached. It is advisable to use two different colored nitrile gloves to make breaches of the outer glove more visible.

Always consult the manufacturer's specific chemical resistance chart for the gloves you are using.

Respiratory Protection: When Engineering Controls Are Not Enough

While a fume hood is the primary control for respiratory hazards, certain situations may require additional protection.

  • N95 Respirator: If there is a risk of generating significant dust outside of a fume hood (e.g., during a large-scale transfer or a spill cleanup), a NIOSH-approved N95 respirator should be worn.

  • Air-Purifying Respirator (APR): For major spills or emergencies where vapor or aerosol concentrations are high, an APR with organic vapor cartridges may be necessary. All personnel requiring such respirators must be properly fit-tested and trained in their use.

Procedural Guidance: Safety in Action

The following protocols integrate the PPE requirements into a logical, step-by-step workflow.

Pre-Operational Safety Checklist

Before handling this compound, verify the following:

  • A certified chemical fume hood is operational.

  • An appropriate eyewash station and safety shower are accessible and unobstructed.

  • The correct PPE is available in the proper size and is in good condition.

  • The Safety Data Sheet (SDS) for this compound and all other reagents is readily accessible.[4][7]

  • A designated and properly labeled hazardous waste container is ready.[8][9][10]

Step-by-Step Handling Protocol
  • Donning PPE: Put on your lab coat, followed by safety goggles. Don the appropriate gloves, ensuring your lab coat cuffs are tucked inside the gloves.

  • Working in Fume Hood: Perform all manipulations of the chemical inside the fume hood with the sash at the lowest practical height.

  • Weighing: When weighing the solid, use a disposable weigh boat or creased weighing paper to minimize contamination of the balance.

  • Transfers: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Doffing PPE: Upon completion of work, remove gloves first using a technique that avoids touching the outside of the glove with bare skin. Remove your lab coat and goggles.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contamination is suspected.

Emergency Procedures: Spill and Exposure
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Spill: For small spills inside a fume hood, use an absorbent material appropriate for organic compounds. For larger spills, evacuate the area and follow your institution's emergency procedures.

Decontamination and Disposal Plan

Proper disposal is a crucial part of the chemical handling lifecycle.

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be considered hazardous solid waste.[10] Place them in a clearly labeled, sealed waste container.[7][8]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Segregate waste streams; do not mix incompatible wastes.[7][8] For example, keep acidic waste separate from basic waste.[8]

  • Empty Containers: "Empty" containers that held the raw material must also be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[11]

Visual Workflow: PPE Selection Logic

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task being performed with this compound.

PPE_Selection_Workflow start Start: Task Involving This compound task_assessment Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Solution) - Potential for Splash/Aerosol start->task_assessment weighing Weighing Solid (<1g) or Routine Handling task_assessment->weighing Routine / Small Scale large_scale Large Scale Work (>1g) or Splash Risk (e.g., Quenching) task_assessment->large_scale High Risk / Large Scale spill_cleanup Spill Cleanup (Outside Fume Hood) task_assessment->spill_cleanup Emergency / Spill ppe_base Core PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles weighing->ppe_base ppe_enhanced Enhanced PPE: - Core PPE + Face Shield + Double Gloves (Nitrile) large_scale->ppe_enhanced ppe_spill Emergency PPE: - Core PPE + N95 Respirator + Chemical Resistant Apron spill_cleanup->ppe_spill fume_hood Action: Work in Chemical Fume Hood ppe_base->fume_hood ppe_enhanced->fume_hood end Proceed with Task Safely ppe_spill->end fume_hood->end

Caption: PPE selection workflow for this compound.

By internalizing this guide, researchers can build a culture of safety that goes beyond compliance, fostering an environment where scientific discovery and personal well-being are held in equal regard.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.